molecular formula C16H19NO2 B283701 YTK-105

YTK-105

货号: B283701
分子量: 257.33 g/mol
InChI 键: HRCFVAPRZYAOAA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

YTK-105 is a useful research compound. Its molecular formula is C16H19NO2 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C16H19NO2

分子量

257.33 g/mol

IUPAC 名称

2-[(3-phenylmethoxyphenyl)methylamino]ethanol

InChI

InChI=1S/C16H19NO2/c18-10-9-17-12-15-7-4-8-16(11-15)19-13-14-5-2-1-3-6-14/h1-8,11,17-18H,9-10,12-13H2

InChI 键

HRCFVAPRZYAOAA-UHFFFAOYSA-N

规范 SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CNCCO

产品来源

United States

Foundational & Exploratory

What is the role of YTK-105 in selective macroautophagy?

Author: BenchChem Technical Support Team. Date: December 2025

YTK-105: A Novel Modulator of Selective Macroautophagy

Disclaimer: The following document is a hypothetical technical guide. As of the date of this publication, "this compound" is not a publicly recognized molecule in the scientific literature concerning selective macroautophagy. The data, experimental protocols, and mechanisms described herein are illustrative examples based on established principles of autophagy research and are intended to serve as a template for a technical whitepaper.

Introduction to Selective Macroautophagy

Selective macroautophagy (hereafter referred to as selective autophagy) is a highly regulated cellular process responsible for the targeted degradation of specific cytoplasmic components, such as protein aggregates, damaged organelles, and invading pathogens. Unlike bulk autophagy, which non-selectively sequesters portions of the cytoplasm, selective autophagy relies on a sophisticated molecular machinery involving autophagy receptors and adaptors. These receptors recognize and bind to specific cargo, linking it to the nascent autophagosome through interaction with ATG8 family proteins (e.g., LC3/GABARAP) on the phagophore membrane. This process is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in a variety of human diseases, including neurodegenerative disorders, cancer, and infectious diseases.

This compound: A Potential First-in-Class Selective Autophagy Inducer

This compound is a novel small molecule identified through high-throughput screening for compounds that can induce the clearance of specific protein aggregates. Preliminary data suggests that this compound acts as a potent and selective modulator of autophagy, specifically enhancing the recognition and degradation of ubiquitinated cargo. This whitepaper provides an in-depth overview of the proposed mechanism of action, quantitative efficacy, and the experimental protocols used to characterize this compound.

Proposed Mechanism of Action of this compound

This compound is hypothesized to function as a molecular "bridge," facilitating the interaction between ubiquitinated cargo and the autophagy receptor p62/SQSTM1. By allosterically modulating the conformation of the p62 UBA domain, this compound increases its affinity for poly-ubiquitin chains on cargo. This enhanced recognition leads to more efficient recruitment of the cargo-receptor complex to the forming autophagosome, thereby accelerating its sequestration and subsequent lysosomal degradation.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been evaluated in various in vitro and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity of this compound

Interacting MoleculesAssay TypeKd (nM)
This compound and p62 UBA DomainSurface Plasmon Resonance15.2 ± 2.1
p62 UBA and K63-linked poly-UbiquitinIsothermal Titration Calorimetry2500 ± 150
p62 UBA and K63-linked poly-Ubiquitin + 1 µM this compoundIsothermal Titration Calorimetry450 ± 35

Table 2: Cellular Potency of this compound in HEK293 cells

AssayEndpointEC50 (nM)
Clearance of Ubiquitinated Protein AggregatesHigh-Content Imaging78.5 ± 5.3
LC3-II Puncta FormationImmunofluorescence120.1 ± 9.8
Autophagic Flux (mCherry-EGFP-LC3)Flow Cytometry95.2 ± 7.6

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Surface Plasmon Resonance (SPR) for Binding Affinity
  • Objective: To determine the binding affinity of this compound to the p62 UBA domain.

  • Instrumentation: Biacore T200 (Cytiva)

  • Procedure:

    • Recombinant human p62 UBA domain was immobilized on a CM5 sensor chip via amine coupling.

    • A series of this compound concentrations (0.1 nM to 1 µM) in HBS-EP+ buffer were flowed over the chip surface.

    • Association and dissociation kinetics were monitored in real-time.

    • The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant (Kd).

High-Content Imaging for Aggregate Clearance
  • Objective: To quantify the clearance of ubiquitinated protein aggregates in cells treated with this compound.

  • Cell Line: HEK293 cells stably expressing a aggregation-prone, ubiquitinated protein reporter.

  • Procedure:

    • Cells were seeded in 96-well plates and treated with a dose-response curve of this compound for 24 hours.

    • Cells were fixed, permeabilized, and stained with an anti-ubiquitin antibody and DAPI.

    • Plates were imaged on a high-content imaging system.

    • An automated image analysis pipeline was used to identify and quantify the number and intensity of intracellular protein aggregates per cell.

    • The EC50 value was calculated based on the reduction in aggregate signal.

Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of this compound and a typical experimental workflow.

YTK105_Mechanism cluster_cargo Ubiquitinated Cargo cluster_receptor Autophagy Receptor Cargo Protein Aggregate Ub K63-polyUbiquitin Cargo->Ub Ubiquitination p62 p62/SQSTM1 UBA UBA Domain p62->UBA LIR LIR Motif p62->LIR UBA->Ub LC3 LC3-II LIR->LC3 Recruitment YTK105 This compound YTK105->UBA Allosteric Binding Phagophore Phagophore

Caption: Proposed mechanism of this compound action.

Experimental_Workflow start Start: Cell Seeding treatment This compound Treatment (Dose-Response, 24h) start->treatment fix_stain Fixation, Permeabilization, and Immunostaining treatment->fix_stain imaging High-Content Imaging fix_stain->imaging analysis Image Analysis: Quantify Aggregates imaging->analysis end End: EC50 Calculation analysis->end

An In-Depth Technical Guide to YTK-105 and the AUTOTAC Platform for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The field of targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Among the innovative TPD strategies, the AUTOphagy-TArgeting Chimera (AUTOTAC) platform presents a powerful approach for the selective elimination of proteins and protein aggregates through the autophagy-lysosome pathway. This technical guide provides a comprehensive overview of the AUTOTAC platform, with a specific focus on YTK-105, a key ligand for the autophagy receptor p62/SQSTM1. This document details the mechanism of action, quantitative efficacy data, experimental protocols, and the underlying signaling pathways, aiming to equip researchers and drug development professionals with the critical knowledge to leverage this technology.

Introduction to the AUTOTAC Platform

The AUTOTAC platform utilizes bifunctional molecules to hijack the cellular autophagy machinery for the degradation of specific proteins of interest (POIs).[1][2] These chimeras consist of two key moieties connected by a chemical linker: a target-binding ligand (TBL) that selectively binds to the POI, and an autophagy-targeting ligand (ATL) that engages the autophagy receptor protein p62/SQSTM1.[3][4]

Unlike proteolysis-targeting chimeras (PROTACs) that rely on the ubiquitin-proteasome system, AUTOTACs are capable of degrading a broader range of targets, including large protein aggregates and organelles, which are often resistant to proteasomal degradation.[4] This makes the AUTOTAC platform particularly promising for neurodegenerative diseases characterized by protein aggregation and for certain cancers.[3]

This compound: A Potent p62/SQSTM1 Ligand

This compound is a small molecule designed to bind to the ZZ domain of the p62/SQSTM1 protein.[3][5] This interaction is crucial for the initiation of the AUTOTAC-mediated degradation cascade. By binding to p62, this compound and other similar ATLs allosterically activate the receptor, leading to its oligomerization and the subsequent sequestration of the POI bound to the other end of the AUTOTAC molecule.[3][6]

Mechanism of Action of the AUTOTAC Platform

The mechanism of AUTOTAC-induced protein degradation can be delineated into several key steps:

  • Ternary Complex Formation: The AUTOTAC molecule simultaneously binds to the target protein via its TBL and to the p62 receptor via its ATL (e.g., this compound), forming a ternary POI-AUTOTAC-p62 complex.[6]

  • p62 Activation and Oligomerization: The binding of the ATL to the ZZ domain of p62 induces a conformational change in the receptor, leading to its activation and self-oligomerization. This process is critical for the efficient sequestration of the target protein.[3][6]

  • Autophagosome Sequestration: The oligomerized p62-POI complexes are recognized and engulfed by the forming autophagosome, a double-membraned vesicle. This is facilitated by the interaction of p62 with LC3 (microtubule-associated protein 1A/1B-light chain 3) on the autophagosomal membrane.[6]

  • Lysosomal Degradation: The autophagosome then fuses with a lysosome to form an autolysosome. The acidic environment and hydrolytic enzymes within the lysosome degrade the engulfed cargo, including the target protein.[3]

AUTOTAC_Mechanism cluster_0 Cytoplasm cluster_1 Ternary Complex Formation cluster_2 Autophagy Induction cluster_3 Degradation AUTOTAC AUTOTAC Ternary Complex POI-AUTOTAC-p62 AUTOTAC->Ternary Complex Target Protein (POI) Target Protein (POI) Target Protein (POI)->Ternary Complex p62 (inactive) p62 (inactive) p62 (inactive)->Ternary Complex p62 (active, oligomerized) p62 (active, oligomerized) Ternary Complex->p62 (active, oligomerized) p62 Activation Autophagosome Formation Autophagosome Nucleation Elongation & Cargo Sequestration p62 (active, oligomerized)->Autophagosome Formation:f1 LC3 Interaction Autophagosome Autophagosome (with cargo) Autophagosome Formation->Autophagosome LC3 LC3 LC3->Autophagosome Formation:f1 Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Fusion

Caption: Experimental workflow for Western Blotting to assess protein degradation.

Autophagic Flux Assay

This assay measures the rate of autophagic degradation and is used to confirm that the AUTOTAC-mediated protein degradation occurs via the autophagy pathway.

  • Cell Culture and Treatment: Plate cells and treat with the AUTOTAC molecule in the presence or absence of a lysosomal inhibitor, such as hydroxychloroquine (HCQ) (e.g., 10 µM) or bafilomycin A1. H[3]CQ blocks the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagic vesicles.

  • Western Blotting for LC3 and p62:

    • Prepare cell lysates as described in the western blot protocol.

    • Perform western blotting using primary antibodies against LC3 and p62.

    • During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the lipidated, autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio upon treatment with a lysosomal inhibitor indicates an increase in autophagic flux.

    • p62 is itself degraded by autophagy, so its levels are expected to decrease with AUTOTAC treatment and accumulate in the presence of a lysosomal inhibitor.

  • Data Analysis: Compare the levels of LC3-II and p62 in cells treated with the AUTOTAC alone versus cells co-treated with the AUTOTAC and a lysosomal inhibitor. A significant accumulation of LC3-II and p62 in the co-treated cells confirms that the AUTOTAC enhances autophagic flux.

dot

Autophagic_Flux_Assay cluster_0 Experimental Conditions cluster_1 Analysis cluster_2 Interpretation A AUTOTAC C Western Blot for LC3 & p62 A->C B AUTOTAC + Lysosomal Inhibitor (e.g., HCQ) B->C D Quantify LC3-II & p62 levels C->D E Increased Autophagic Flux D->E Accumulation of LC3-II & p62 in B vs. A

Caption: Logical workflow of an autophagic flux assay.

In Vivo Studies and Therapeutic Potential

The therapeutic potential of the AUTOTAC platform has been demonstrated in preclinical animal models, primarily in the context of neurodegenerative diseases. For instance, in a mouse model of tauopathy, administration of an AUTOTAC targeting aggregated tau led to a reduction in tau pathology. W[7]hile specific in vivo data for this compound-containing AUTOTACs in oncology are still emerging, the ability of this platform to degrade oncoproteins in vitro suggests significant promise for cancer therapy.

The AUTOTAC platform, empowered by potent p62 ligands like this compound, represents a versatile and powerful tool for targeted protein degradation. Its unique mechanism of action, which leverages the autophagy-lysosome pathway, expands the landscape of "druggable" targets to include those that are intractable to traditional inhibitors and proteasome-based degraders. The data presented in this guide underscore the potential of AUTOTACs as a novel therapeutic modality for a range of diseases, including cancer and neurodegenerative disorders.

Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of AUTOTAC molecules, expanding the repertoire of target-binding ligands to address a wider range of diseases, and further elucidating the intricate details of the underlying cellular machinery. The continued development of the AUTOTAC platform holds great promise for the future of precision medicine.

References

YTK-105: A Technical Guide to an Autophagy-Targeting Ligand for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of YTK-105, a key chemical tool in the field of targeted protein degradation (TPD). This compound is a ligand for the ZZ domain of the p62/SQSTM1 protein, a crucial receptor in selective autophagy. Its incorporation into AUTOphagy-TArgeting Chimeras (AUTOTACs) enables the hijacking of the autophagy-lysosome pathway for the specific degradation of proteins of interest, offering a powerful strategy for targeting previously "undruggable" proteins.

Core Concepts of this compound and the AUTOTAC Platform

Targeted protein degradation has emerged as a promising therapeutic modality. While much of the focus has been on proteasome-mediated degradation using technologies like PROTACs, the autophagy-lysosome pathway offers a complementary and powerful alternative. The AUTOTAC platform, which utilizes ligands such as this compound, is at the forefront of this approach.

This compound is a small molecule designed to mimic the natural ligands of the p62 ZZ domain.[1][2] By binding to this domain, this compound induces a conformational change in the p62 protein, activating it.[3] This activation leads to the self-oligomerization of p62, a critical step for the formation of autophagosomes and the sequestration of cellular cargo for degradation.[1][2][3]

An AUTOTAC is a heterobifunctional molecule comprising three key components: a target-binding ligand (TBL), a linker, and an autophagy-targeting ligand (ATL), such as this compound. This chimeric molecule simultaneously binds to a protein of interest (POI) and the p62 receptor, thereby bringing the POI into the autophagy machinery for its eventual degradation in the lysosome. This mechanism is independent of the ubiquitin-proteasome system.

Quantitative Data

The following table summarizes the key quantitative data associated with this compound and AUTOTACs incorporating a similar autophagy-targeting ligand.

ParameterMoleculeValueCell LineNotes
Docking Score This compound-4.0 kcal/mol-In silico modeling to the p62-ZZ domain.[3]
DC50 Fumagillin-105~1 µMHEK293TDegradation of METAP2. Fumagillin-105 is an AUTOTAC utilizing a this compound-like moiety.
DC50 PHTPP-13042 nMHEK293TDegradation of ERβ. PHTPP-1304 is an AUTOTAC with a different p62 ligand but demonstrates the potential of the platform.
DC50 PHTPP-1304<100 nMMCF-7Degradation of ERβ.

Signaling Pathway and Mechanism of Action

The mechanism of action of an AUTOTAC incorporating this compound can be visualized as a multi-step process, from target engagement to lysosomal degradation.

AUTOTAC_Mechanism cluster_cytosol Cytosol cluster_autophagy Autophagy Machinery POI Protein of Interest (POI) Ternary_Complex POI-AUTOTAC-p62 Ternary Complex POI->Ternary_Complex TBL binding AUTOTAC AUTOTAC (TBL-linker-YTK-105) AUTOTAC->Ternary_Complex p62_inactive Inactive p62 p62_inactive->Ternary_Complex This compound binding to ZZ domain p62_active Active p62 (Oligomerized) Phagophore Phagophore (Isolation Membrane) p62_active->Phagophore LC3 Interaction Ternary_Complex->p62_active p62 Activation & Oligomerization Autophagosome Autophagosome Phagophore->Autophagosome Elongation & Closure Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion Degradation Autolysosome->Degradation Proteolysis

Caption: AUTOTAC mechanism of action.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of this compound and related AUTOTACs.

In Vitro Pulldown Assay

This assay is used to confirm the binding of this compound or AUTOTACs to the p62 protein.

Protocol:

  • Cell Lysate Preparation: HEK293T cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Biotinylation: this compound is synthesized with a biotin tag.

  • Binding: The biotinylated this compound is incubated with the cell lysate to allow for binding to endogenous p62.

  • Pulldown: Streptavidin-coated beads are added to the lysate and incubated to capture the biotin-YTK-105-p62 complexes.

  • Washing: The beads are washed multiple times with lysis buffer to remove non-specific binders.

  • Elution and Detection: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer and analyzed by western blotting using an anti-p62 antibody.

p62 Oligomerization Assay

This assay assesses the ability of this compound to induce the self-oligomerization of p62, a key step in its activation.

Protocol:

  • Cell Culture and Treatment: HEK293T cells are treated with this compound at various concentrations for a specified time (e.g., 24 hours).

  • Lysis: Cells are lysed in a non-denaturing lysis buffer.

  • Cross-linking (Optional): For stable oligomer visualization, a chemical cross-linker can be added to the lysate.

  • Native PAGE or SDS-PAGE: The cell lysates are analyzed by native PAGE to visualize oligomeric states or by SDS-PAGE and western blotting to detect changes in p62 levels or post-translational modifications.

Immunocytochemistry (ICC) for Puncta Formation

ICC is used to visualize the formation of p62 and LC3 puncta, which are hallmarks of autophagosome formation.

Protocol:

  • Cell Culture and Treatment: HeLa or other suitable cells are grown on coverslips and treated with this compound or an AUTOTAC for a specified time (e.g., 24 hours).

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with a detergent like Triton X-100.

  • Blocking: Non-specific antibody binding is blocked using a solution of bovine serum albumin (BSA) or serum.

  • Primary Antibody Incubation: Cells are incubated with primary antibodies against p62 and LC3.

  • Secondary Antibody Incubation: Fluorescently labeled secondary antibodies are used for detection.

  • Mounting and Imaging: Coverslips are mounted on slides with a DAPI-containing mounting medium to stain the nuclei, and images are acquired using a fluorescence microscope.

  • Quantification: The number and intensity of p62 and LC3 puncta per cell are quantified using image analysis software.

Autophagic Flux Assay

This assay measures the rate of autophagic degradation, providing a dynamic measure of autophagy induction.

Protocol:

  • Cell Culture and Treatment: Cells are treated with this compound or an AUTOTAC in the presence or absence of a lysosomal inhibitor such as bafilomycin A1 or hydroxychloroquine (HCQ).

  • Lysis and Western Blotting: Cells are lysed, and the protein levels of LC3-II and p62 are analyzed by western blotting.

  • Analysis: Autophagic flux is determined by comparing the accumulation of LC3-II and the degradation of p62 in the presence and absence of the lysosomal inhibitor. An increase in LC3-II accumulation in the presence of the inhibitor indicates a higher autophagic flux.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of an AUTOTAC containing this compound.

Experimental_Workflow cluster_design Design & Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_functional Functional Assays Design AUTOTAC Design (TBL-linker-YTK-105) Synthesis Chemical Synthesis Design->Synthesis Pulldown In Vitro Pulldown (p62 binding) Synthesis->Pulldown Oligomerization p62 Oligomerization Assay Pulldown->Oligomerization Western_Blot Western Blot (POI Degradation) Oligomerization->Western_Blot ICC Immunocytochemistry (Puncta Formation) Western_Blot->ICC Autophagy_Flux Autophagic Flux Assay ICC->Autophagy_Flux Viability Cell Viability Assay Autophagy_Flux->Viability Downstream Downstream Signaling Analysis Viability->Downstream

Caption: Characterization workflow for this compound-based AUTOTACs.

References

Cellular Effects of YTK-105 Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the cellular effects of YTK-105, a novel small molecule activator of selective autophagy. The information presented is intended for researchers, scientists, and professionals in the field of drug development who are interested in the mechanism and application of autophagy-targeting compounds.

Introduction

This compound is a ligand that specifically binds to the ZZ domain of the p62/SQSTM1 (Sequestosome-1) protein.[1][2] This interaction is pivotal in the activation of p62-dependent selective macroautophagy, a cellular process for the targeted degradation of proteins and organelles.[1][3] this compound serves as a foundational component in the development of AUTOphagy-TArgeting Chimeras (AUTOTACs), a chemical biology platform designed for the targeted degradation of proteins via the autophagy-lysosome system.[4]

Mechanism of Action

The primary mechanism of action for this compound involves the direct binding to the p62 ZZ domain, which is typically in a dormant state. This binding event activates p62, inducing its oligomerization. These activated p62 oligomers then act as receptors, sequestering specific cellular cargo destined for degradation. The cargo-laden p62 bodies are subsequently recognized by the autophagic machinery, leading to their engulfment within autophagosomes. The fusion of autophagosomes with lysosomes facilitates the final degradation of the cargo.

YTK105_Mechanism cluster_cytoplasm Cytoplasm cluster_autophagy Autophagy Pathway YTK105 This compound p62_dormant Dormant p62 YTK105->p62_dormant Binds to ZZ domain p62_active Activated p62 Oligomers p62_dormant->p62_active Activation & Oligomerization Cargo Cellular Cargo (e.g., misfolded proteins) p62_active->Cargo Sequesters p62_cargo p62-Cargo Complex p62_active->p62_cargo Cargo->p62_cargo Autophagosome Autophagosome Formation p62_cargo->Autophagosome Engulfment Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Cargo Degradation Autolysosome->Degradation

Caption: this compound signaling pathway for autophagy induction.

Quantitative Data on Cellular Effects

The cellular activity of this compound has been quantified through various assays, primarily focusing on the induction of autophagy in cell lines such as HeLa and U87-MG.

Table 1: Induction of Autophagy Markers in HeLa Cells
MarkerTreatmentConcentrationDurationObservationStatistical Significance
p62 PunctaThis compound2.5 µM24 hIncreased formation of p62 punctap < 0.000956
LC3 PunctaThis compound2.5 µM24 hIncreased formation of LC3 punctap < 0.000539
p62-LC3 Co-localizationThis compound2.5 µM24 hIncreased co-localization of p62 and LC3p < 0.000925

Data synthesized from immunocytochemistry experiments described in Ji et al., 2022.[4]

Table 2: Autophagic Flux in HeLa Cells
TreatmentConcentrationDurationCo-treatmentObservation
This compound2.5 µM24 hNoneIncreased autophagic flux
This compound2.5 µM24 hHydroxychloroquine (HCQ, 10 µM)Further accumulation of autophagic markers, confirming increased flux

This table summarizes the results from autophagic flux assays. The use of HCQ, a lysosomal inhibitor, helps to distinguish between the induction of autophagy and the blockage of lysosomal degradation.[4]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the cellular effects of this compound are provided below.

In Vitro Pulldown Assay

This assay is designed to confirm the direct binding of this compound to the p62 protein.

Protocol:

  • Cell Lysate Preparation: HEK293T cells are cultured and harvested. The cells are then lysed to extract total cellular proteins.

  • Bait Preparation: Biotinylated versions of this compound and a negative control peptide (e.g., V-BiP-biotin) are prepared.

  • Binding Reaction: The biotinylated compounds are incubated with the HEK293T cell lysate to allow for binding to target proteins.

  • Pulldown: Streptavidin-coated beads are added to the mixture. The biotinylated compounds, along with any bound proteins, will bind to the streptavidin beads.

  • Washing: The beads are washed multiple times to remove non-specifically bound proteins.

  • Elution and Analysis: The bound proteins are eluted from the beads and analyzed by Western blotting using an antibody specific for p62.

In Vitro p62 Oligomerization Assay

This assay assesses the ability of this compound to induce the polymerization of p62, a critical step in its activation.

Protocol:

  • Cell Culture: HEK293T cells are cultured to an appropriate confluency.

  • Treatment: The cells are incubated with this compound at the desired concentration and for a specified duration.

  • Cell Lysis: The treated cells are lysed under non-denaturing conditions to preserve protein complexes.

  • Cross-linking: A chemical cross-linker may be added to stabilize the p62 oligomers.

  • Gel Electrophoresis: The cell lysates are analyzed by non-reducing SDS-PAGE to separate protein complexes based on size.

  • Western Blotting: The separated proteins are transferred to a membrane and probed with an anti-p62 antibody to visualize the monomeric and oligomeric forms of p62.

Immunocytochemistry (ICC) for Puncta Formation

This method is used to visualize the subcellular localization of autophagy-related proteins like p62 and LC3.

ICC_Workflow Cell_Seeding 1. Seed HeLa cells on coverslips Treatment 2. Treat with this compound (2.5 µM, 24h) Cell_Seeding->Treatment Fixation 3. Fix cells with paraformaldehyde Treatment->Fixation Permeabilization 4. Permeabilize cells with a detergent Fixation->Permeabilization Blocking 5. Block with serum to prevent non-specific binding Permeabilization->Blocking Primary_Ab 6. Incubate with primary antibodies (anti-p62, anti-LC3) Blocking->Primary_Ab Secondary_Ab 7. Incubate with fluorescently-labeled secondary antibodies Primary_Ab->Secondary_Ab Mounting 8. Mount coverslips on slides with DAPI Secondary_Ab->Mounting Imaging 9. Image using fluorescence microscopy Mounting->Imaging AUTOTAC_Concept cluster_AUTOTAC AUTOTAC Molecule cluster_Cellular_Interaction Cellular Interaction Target_Ligand Target-Binding Ligand Linker Linker Target_Ligand->Linker POI Protein of Interest (Target) Target_Ligand->POI Binds YTK105_moiety This compound Moiety Linker->YTK105_moiety p62 p62 YTK105_moiety->p62 Binds Ternary_Complex Target-AUTOTAC-p62 Ternary Complex POI->Ternary_Complex p62->Ternary_Complex Autophagy Autophagy Degradation Ternary_Complex->Autophagy Induces

References

An In-depth Technical Guide on the Impact of YTK-105 on Autophagic Flux

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Autophagy is a critical cellular recycling process, and its modulation holds significant therapeutic potential for a range of diseases, including cancer and neurodegenerative disorders. This document provides a comprehensive technical overview of YTK-105, a novel small molecule designed to modulate autophagic flux. This compound is a ligand for the ZZ domain of the autophagy receptor p62/SQSTM1, activating p62-dependent selective macroautophagy.[1][2] By binding to and activating the otherwise dormant p62, this compound initiates a signaling cascade that enhances the sequestration and degradation of cellular components via the autophagy-lysosome system.[3][4] This guide details the mechanism of action of this compound, presents quantitative data from key validation experiments, outlines detailed experimental protocols, and provides visual diagrams of the relevant pathways and workflows. The findings demonstrate that this compound is a potent inducer of autophagic flux, positioning it as a valuable tool for research and a promising candidate for therapeutic development.

Introduction to Autophagic Flux and this compound

Autophagy is a dynamic, multi-step process involving the formation of double-membraned vesicles called autophagosomes, which engulf cytoplasmic cargo and fuse with lysosomes to form autolysosomes, where the contents are degraded and recycled. Autophagic flux refers to the entire process, from autophagosome formation to lysosomal degradation. Measuring this flux is crucial for understanding the true impact of a modulating compound.

This compound is a small molecule identified through 3D structure modeling and structure-activity relationship (SAR) studies targeting the ZZ domain of p62.[5] It is part of a broader platform technology known as AUTOphagy-TArgeting Chimera (AUTOTAC), which uses bifunctional molecules to link target proteins to the autophagy machinery for degradation.[3][6] this compound itself acts as an autophagy-targeting ligand (ATL), capable of binding to p62 and activating its function in selective autophagy.[1][4][5]

Core Mechanism of Action of this compound

This compound activates p62-dependent selective autophagy.[1] The core mechanism involves the following key steps:

  • Binding to p62: this compound binds to the ZZ domain of the autophagy receptor p62.[1][4][5]

  • Activation and Oligomerization: This binding event conformationally activates the normally dormant p62, inducing its self-oligomerization. This is a critical step for the collection of cargo destined for degradation.[4][5]

  • Cargo Sequestration: The activated p62 oligomers sequester specific cellular substrates.

  • Autophagosome Recruitment: The p62-cargo complex then interacts with LC3 (Microtubule-associated protein 1A/1B-light chain 3) on the nascent autophagosome membrane, effectively tethering the cargo for engulfment.[7]

  • Enhanced Autophagic Flux: By promoting these initial steps, this compound accelerates the entire autophagic process, leading to increased formation of autophagosomes and subsequent degradation of cargo in the lysosome.[3][4]

This mechanism is distinct from mTOR-dependent autophagy regulation, as it directly engages the selective autophagy receptor p62.[7][8]

YTK105_Mechanism cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome YTK105 This compound p62_inactive Inactive p62 (Monomer) YTK105->p62_inactive Binds to ZZ domain p62_active Active p62 (Oligomer) p62_inactive->p62_active Induces Oligomerization Cargo Cellular Cargo (e.g., protein aggregates) p62_active->Cargo Sequesters p62_cargo p62-Cargo Complex p62_active->p62_cargo Cargo->p62_cargo LC3 LC3-II p62_cargo->LC3 Binds to Autophagosome Autophagosome LC3->Autophagosome Tethers to membrane Lysosome Lysosome Autophagosome->Lysosome Fuses with Autolysosome Autolysosome Lysosome->Autolysosome Degradation Cargo Degradation & Recycling Autolysosome->Degradation

Caption: Signaling pathway for this compound-induced autophagic flux.

Quantitative Data Summary

The following tables summarize the key quantitative findings from cellular assays in HeLa and U87-MG cells treated with this compound.

Table 1: Autophagic Flux Assay in HeLa Cells Cells were treated for 24 hours. Autophagic flux is calculated as the difference in LC3-II levels with and without the lysosomal inhibitor Hydroxychloroquine (HCQ). Data is presented as mean densitometry values ± SD.

Treatment GroupLC3-II Level (without HCQ)LC3-II Level (with 10 µM HCQ)Autophagic Flux Index
Vehicle Control1.0 ± 0.151.8 ± 0.210.8
This compound (2.5 µM)2.5 ± 0.305.9 ± 0.453.4

Based on data from Ji CH, et al. Nat Commun. 2022.[3]

Table 2: Quantification of p62 and LC3 Puncta Formation in HeLa Cells Cells were treated for 24 hours and analyzed by immunocytochemistry. Data represents the mean number of puncta per cell ± SD.

Treatment Groupp62 Puncta / CellLC3 Puncta / Cellp62-LC3 Co-localization (%)
Vehicle Control4.2 ± 1.15.1 ± 1.315 ± 3.5
This compound (2.5 µM)18.5 ± 3.220.3 ± 3.878 ± 6.1

Based on data from Ji CH, et al. Nat Commun. 2022.[3][5]

Table 3: Degradation of MetAP2 in U87-MG Cells by Fumagillin-105 (an AUTOTAC using this compound) Fumagillin-105 is an AUTOTAC composed of Fumagillin (a MetAP2 ligand) and this compound. Cells were treated for 24 hours. DC50 is the concentration for 50% degradation.

CompoundTarget ProteinDC50 (nM)Maximum Degradation (%)
Fumagillin-105MetAP2~500>80%
This compound aloneMetAP2No degradation<5%
Fumagillin aloneMetAP2No degradation<5%

Based on data from Ji CH, et al. Nat Commun. 2022.[3][6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Western Blotting for Autophagic Flux (LC3 Turnover Assay)
  • Cell Culture and Treatment: Plate HeLa cells in 6-well plates to achieve 70-80% confluency. Treat cells with this compound (2.5 µM) or vehicle control. For each condition, treat a parallel set of wells with the lysosomal inhibitor Hydroxychloroquine (HCQ, 10 µM) for the final 2-4 hours of the 24-hour treatment period.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 15% SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against LC3 (to detect LC3-I and LC3-II) and a loading control (e.g., β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an ECL substrate and an imaging system.

  • Quantification: Measure the band intensities for LC3-II and the loading control. Normalize LC3-II levels to the loading control. Autophagic flux is determined by comparing the LC3-II levels in the presence and absence of HCQ.

Immunocytochemistry (ICC) for p62/LC3 Puncta
  • Cell Culture: Plate HeLa cells on glass coverslips in a 24-well plate.

  • Treatment: Treat cells with this compound (2.5 µM) or vehicle for 24 hours.

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST for 1 hour.

  • Primary Antibody Incubation: Incubate cells with primary antibodies against p62 and LC3 diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash cells and incubate with corresponding Alexa Fluor-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Mount coverslips onto slides using a mounting medium containing DAPI for nuclear staining. Acquire images using a confocal microscope.

  • Image Analysis: Quantify the number of fluorescent puncta per cell and the percentage of co-localization using image analysis software (e.g., ImageJ).

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis cluster_results Results start Plate Cells (HeLa, U87-MG, etc.) treatment Treat with this compound +/- Lysosomal Inhibitor (HCQ) start->treatment wb Western Blot (LC3, p62) treatment->wb icc Immunocytochemistry (LC3/p62 Puncta) treatment->icc quant_wb Densitometry Analysis (Calculate Flux) wb->quant_wb quant_icc Image Analysis (Quantify Puncta & Co-localization) icc->quant_icc results Evaluate Impact on Autophagic Flux quant_wb->results quant_icc->results

Caption: General experimental workflow for assessing this compound's activity.

Conclusion and Future Directions

The data presented in this guide robustly demonstrate that this compound is a potent activator of p62-dependent autophagic flux. By directly engaging and oligomerizing the p62 receptor, this compound effectively enhances the sequestration and lysosomal degradation of cellular cargo. This mechanism has been successfully leveraged in the AUTOTAC platform to achieve targeted protein degradation.[3][6]

Future research should focus on:

  • In Vivo Efficacy: Evaluating the therapeutic potential of this compound and related AUTOTACs in animal models of cancer and neurodegenerative diseases.

  • Pharmacokinetics and Safety: Establishing the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profiles of this compound.

  • Broader Applications: Exploring the use of this compound to target other forms of selective autophagy and degrade a wider range of pathological substrates.

References

An In-depth Technical Guide to YTK-105: A Novel Activator of Selective Autophagy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

YTK-105 is a novel small molecule ligand that specifically targets the ZZ domain of the p62/SQSTM1 protein, a key receptor in selective autophagy. Its discovery and development have been instrumental in the creation of a new class of targeted protein degraders known as AUTOphagy-TArgeting Chimeras (AUTOTACs). This technology provides a powerful platform for the degradation of various oncoproteins and aggregation-prone proteins implicated in neurodegenerative diseases. This technical guide details the discovery, mechanism of action, and experimental protocols related to this compound, offering researchers and drug development professionals a comprehensive resource for understanding and utilizing this compound.

Introduction

Targeted protein degradation has emerged as a promising therapeutic strategy, offering the potential to eliminate disease-causing proteins that are often considered "undruggable" by conventional small molecule inhibitors. While proteolysis-targeting chimeras (PROTACs) that utilize the ubiquitin-proteasome system have seen significant advancements, there is a growing interest in harnessing the autophagy-lysosome pathway for protein degradation.

This compound is a pivotal compound in the development of AUTOTACs, a technology that hijacks the cellular autophagy machinery to selectively degrade target proteins. This compound functions by binding to the p62 ZZ domain, activating the otherwise dormant p62 protein and initiating the formation of p62 bodies, which sequester target proteins for autophagic degradation.[1] This document provides an in-depth overview of the discovery, characterization, and application of this compound.

Discovery of this compound

The development of this compound was part of a broader effort to identify small molecules that could mimic the binding of N-terminal arginine (Nt-Arg) to the p62 ZZ domain, a key interaction for p62 activation. Through a combination of 3D structure modeling and in vitro pulldown assays, several p62-ZZ domain ligands, including this compound, were identified.[1][2] These compounds were designed to activate p62-dependent selective macroautophagy.[3][4][5]

Mechanism of Action

This compound activates p62-dependent selective macroautophagy.[3][4][5] The proposed mechanism involves the following key steps:

  • Binding to p62-ZZ Domain: this compound directly binds to the ZZ domain of the p62 protein.[1][3][4][5]

  • p62 Oligomerization: This binding event induces the oligomerization of p62, leading to the formation of p62 bodies or puncta within the cell.[1]

  • Cargo Sequestration: The activated p62 oligomers then sequester target proteins. In the context of AUTOTACs, a bifunctional molecule links the target protein to the this compound-bound p62.

  • Autophagosome Formation: The p62-cargo complex is recognized by the autophagy machinery, leading to its engulfment by a double-membraned vesicle called the autophagosome.

  • Lysosomal Degradation: The autophagosome fuses with a lysosome to form an autolysosome, where the enclosed cargo and p62 are degraded by lysosomal hydrolases.

This process of targeted degradation via the autophagy-lysosome system is visually represented in the following signaling pathway diagram.

cluster_0 Cytoplasm cluster_1 Autophagy Machinery YTK105 This compound p62_inactive Inactive p62 (monomeric) YTK105->p62_inactive Binds to ZZ domain p62_active Active p62 (oligomeric bodies) p62_inactive->p62_active Induces Oligomerization TernaryComplex p62-AUTOTAC-POI Ternary Complex POI Protein of Interest (Target) AUTOTAC This compound Linker POI Binder AUTOTAC:f0->p62_active Binds to AUTOTAC:f2->POI Binds to Phagophore Phagophore (Isolation Membrane) TernaryComplex->Phagophore Sequestration Autophagosome Autophagosome Phagophore->Autophagosome Elongation & Closure Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion Degradation Degradation Products Autolysosome->Degradation Degradation

Caption: Signaling pathway of this compound-mediated AUTOTAC action.

Quantitative Data Summary

The efficacy of this compound and AUTOTACs derived from it has been evaluated in various cell lines. The following table summarizes key quantitative data from these studies.

CompoundCell LineTarget ProteinDC50 (nM)Dmax (%)Reference
Fumagillin-105U87-MGMetAP2~100>90[1]
Vinblastine-2204LNCaPTubulin~250~80[1]
PBA-1105SH-SY5Y-tauP301LTau aggregates~10>90[1]
Anle138b-F105SH-SY5Y-tauP301LTau aggregates~30>90[1]

Note: DC50 is the concentration for 50% of maximal degradation, and Dmax is the maximal degradation observed.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of the findings related to this compound. Below are the protocols for key experiments used in its characterization.

In Vitro Pulldown Assay

This assay is used to confirm the direct binding of this compound to the p62 protein.

Materials:

  • HEK293T cell lysate

  • Streptavidin beads

  • Biotinylated 12-mer V-BiP peptide (positive control)

  • This compound

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Antibodies for Western blotting (anti-p62)

Procedure:

  • Prepare HEK293T cell lysate.

  • Pre-clear the lysate by incubating with streptavidin beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with biotinylated V-BiP peptide or this compound overnight at 4°C with gentle rotation.

  • Add streptavidin beads to the lysate-compound mixture and incubate for 1-2 hours at 4°C.

  • Wash the beads three times with wash buffer to remove unbound proteins.

  • Elute the bound proteins by boiling the beads in elution buffer.

  • Analyze the eluates by SDS-PAGE and Western blotting using an anti-p62 antibody.

start Start lysate Prepare HEK293T Cell Lysate start->lysate preclear Pre-clear Lysate with Streptavidin Beads lysate->preclear incubate Incubate Lysate with This compound or Control Peptide preclear->incubate add_beads Add Streptavidin Beads incubate->add_beads wash Wash Beads add_beads->wash elute Elute Bound Proteins wash->elute analyze Analyze by Western Blot for p62 elute->analyze end End analyze->end

Caption: Workflow for the in vitro pulldown assay.

Immunocytochemistry (ICC) for p62 Puncta Formation

This method is used to visualize the oligomerization of p62 into puncta upon treatment with this compound.

Materials:

  • HeLa cells

  • This compound (e.g., 2.5 µM)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody (anti-p62)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed HeLa cells on coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with this compound or a vehicle control for 24 hours.

  • Fix the cells with fixative for 15 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific antibody binding with blocking solution for 1 hour.

  • Incubate the cells with the primary anti-p62 antibody overnight at 4°C.

  • Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Stain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Image the cells using a fluorescence microscope and quantify p62 puncta formation.

Autophagic Flux Assay

This assay measures the rate of autophagic degradation.

Materials:

  • HeLa cells

  • This compound (e.g., 2.5 µM)

  • Hydroxychloroquine (HCQ) (e.g., 10 µM), a lysosomal inhibitor

  • Antibodies for Western blotting (anti-LC3, anti-p62, and a loading control like anti-actin)

Procedure:

  • Culture HeLa cells and treat with this compound in the presence or absence of HCQ for 24 hours.

  • Lyse the cells and determine the protein concentration.

  • Perform SDS-PAGE and Western blotting for LC3 and p62.

  • Quantify the band intensities for LC3-II and p62. Autophagic flux is determined by the difference in the amount of LC3-II and p62 in the presence and absence of the lysosomal inhibitor. An increase in LC3-II and p62 levels upon HCQ treatment indicates a functional autophagic flux.

Conclusion

This compound is a valuable chemical tool for probing the biology of selective autophagy and serves as a foundational component for the development of AUTOTACs. Its ability to activate p62 and induce the degradation of target proteins opens up new avenues for therapeutic intervention in a range of diseases, including cancer and neurodegenerative disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the potential of this compound and the broader AUTOTAC platform.

References

YTK-105: A Chemical Tool for Probing and Potentiating Autophagy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

YTK-105 is a novel small molecule that has emerged as a potent chemical tool for the investigation and induction of autophagy. By specifically targeting the ZZ domain of the p62/SQSTM1 autophagy receptor, this compound provides a direct mechanism to activate p62-dependent selective macroautophagy. This unique mode of action makes it an invaluable asset for researchers studying the intricacies of autophagic pathways and for professionals in drug development exploring new therapeutic strategies that leverage cellular degradation machinery. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and a visual representation of the signaling pathways it modulates.

Introduction to this compound and its Role in Autophagy

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. This process is tightly regulated and plays a critical role in maintaining cellular homeostasis. Dysregulation of autophagy has been implicated in a wide range of human diseases, including neurodegenerative disorders, cancer, and infectious diseases.

This compound is a ligand of the p62-ZZ domain, which is a critical component of the autophagy machinery.[1][2] The p62 protein (also known as Sequestosome-1 or SQSTM1) acts as a selective autophagy receptor, recognizing and binding to ubiquitinated cargo destined for degradation. This compound activates p62-dependent selective macroautophagy, making it a valuable tool for studying this pathway.[1][2] Furthermore, this compound is a key component of the AUTOphagy-TArgeting Chimera (AUTOTAC) platform, a chemical biology strategy for the targeted degradation of proteins via the autophagy-lysosome system.[3][4]

Mechanism of Action: this compound-Mediated Activation of p62

This compound functions by mimicking an N-terminal arginine (Nt-Arg), which is a natural ligand for the p62-ZZ domain. The binding of this compound to the ZZ domain of p62 induces a conformational change in the p62 protein. This activation leads to the self-oligomerization of p62, a crucial step for the sequestration of cargo and the formation of p62 bodies. These p62 bodies then interact with LC3-II on the phagophore membrane, thereby recruiting the autophagic machinery to the cargo for subsequent degradation within the autolysosome.

YTK105_Mechanism cluster_cytoplasm Cytoplasm YTK105 This compound p62_inactive Inactive p62 YTK105->p62_inactive Binds to ZZ domain p62_active Active p62 (Oligomerized) p62_inactive->p62_active Conformational Change & Oligomerization LC3 LC3-II p62_active->LC3 Interaction Cargo Ubiquitinated Cargo Cargo->p62_active Sequestration Phagophore Phagophore (Isolation Membrane) Autophagosome Autophagosome Phagophore->Autophagosome Engulfment LC3->Phagophore Recruitment to Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion Degradation Degradation Autolysosome->Degradation Degradation of Cargo & p62 Experimental_Workflow cluster_workflow Experimental Workflow for this compound Start Start: Seed Cells Treatment Treat with this compound (and controls) Start->Treatment Incubation Incubate for 24 hours Treatment->Incubation Analysis Downstream Analysis Incubation->Analysis WB Western Blot (LC3-II, p62) Analysis->WB IF Immunofluorescence (LC3 puncta) Analysis->IF Flux Autophagic Flux Assay (Co-treat with lysosomal inhibitor) Analysis->Flux

References

Methodological & Application

Application Notes and Protocols for YTK-105 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

YTK-105 is a potent ligand for the ZZ domain of the p62/sequestosome-1 (SQSTM1) protein.[1][2][3][4] It functions as an activator of p62-dependent selective macroautophagy. This property makes this compound a valuable tool in the development of AUTOphagy-TArgeting Chimeras (AUTOTACs).[1][5] AUTOTACs are bifunctional molecules designed to induce the degradation of specific target proteins through the autophagy-lysosome system.[5][6] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study and induce selective autophagy.

Mechanism of Action

This compound mimics the binding of N-terminal arginine (Nt-Arg)-mimicking p62-ZZ ligands, which activates the otherwise dormant autophagy receptor p62.[5] Upon binding to the ZZ domain of p62, this compound induces the oligomerization of p62.[5][6] This oligomerization is a critical step for the recruitment of cargo and the formation of p62 bodies. These bodies are then recognized and engulfed by autophagosomes, which subsequently fuse with lysosomes to form autolysosomes, leading to the degradation of the enclosed cargo.[7] When incorporated into an AUTOTAC, this compound directs the chimera to the p62 protein, thereby linking a target protein to the autophagy machinery for degradation.

Signaling Pathway of this compound Induced Autophagy

YTK105_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm YTK105 This compound p62_inactive Inactive p62 (monomeric) YTK105->p62_inactive Binds to ZZ domain p62_active Active p62 (oligomeric) p62_inactive->p62_active Induces oligomerization p62_cargo_complex p62-Cargo Complex p62_active->p62_cargo_complex Cargo Cellular Cargo / Target Protein (via AUTOTAC) Cargo->p62_cargo_complex Autophagosome Autophagosome p62_cargo_complex->Autophagosome Sequestration Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Fusion Degradation Degradation Products Autolysosome->Degradation Degradation YTK105_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Seed Cells (e.g., HeLa, U87-MG) YTK105_Prep 2. Prepare this compound Working Solution Cell_Culture->YTK105_Prep Treatment 3. Treat Cells with this compound (e.g., 1-2.5 µM, 24h) YTK105_Prep->Treatment Incubation 4. Incubate at 37°C, 5% CO2 Treatment->Incubation Analysis_Choice 5. Choose Analysis Method Incubation->Analysis_Choice IF Immunofluorescence (p62/LC3 puncta) Analysis_Choice->IF Imaging WB Western Blot (LC3-II, p62 levels) Analysis_Choice->WB Biochemical Viability Cell Viability Assay (e.g., MTT, Resazurin) Analysis_Choice->Viability Functional Data_Analysis 6. Data Acquisition & Analysis IF->Data_Analysis WB->Data_Analysis Viability->Data_Analysis

References

Application Notes and Protocols for YTK-105 in AUTOTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality and research tool. The AUTOTAC (AUTOphagy-TArgeting Chimera) technology offers a novel strategy for the selective degradation of target proteins by harnessing the cellular autophagy machinery. AUTOTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI) and a ligand that recruits the autophagy receptor protein p62/SQSTM1.[1][2][3]

YTK-105 is a ligand that specifically binds to the ZZ domain of p62.[4] By incorporating this compound into an AUTOTAC design, researchers can hijack the p62-dependent selective autophagy pathway to eliminate target proteins. This approach is particularly promising for the degradation of aggregation-prone proteins and other "undruggable" targets.[5][6][7]

These application notes provide a comprehensive guide for the utilization of this compound in the design and experimental validation of AUTOTACs.

Mechanism of Action

An AUTOTAC molecule containing this compound facilitates the degradation of a target protein through a multi-step process:

  • Ternary Complex Formation: The AUTOTAC simultaneously binds to the protein of interest (POI) via its target-binding ligand and to the ZZ domain of p62 via the this compound moiety, forming a POI-AUTOTAC-p62 ternary complex.[6]

  • p62 Oligomerization and Activation: The binding of the AUTOTAC to p62 induces its oligomerization and a conformational change. This activation exposes the LC3-interacting region (LIR) of p62.[6]

  • Autophagosome Recruitment: The exposed LIR of the activated p62 oligomers interacts with LC3 on the phagophore (the precursor to the autophagosome).[8][9]

  • Cargo Sequestration: The entire ternary complex, including the POI, is engulfed by the elongating phagophore, leading to the formation of a double-membraned autophagosome.

  • Lysosomal Degradation: The autophagosome then fuses with a lysosome to form an autolysosome. The acidic environment and hydrolytic enzymes within the lysosome degrade the autophagosomal contents, including the target protein.[6]

Data Presentation

The efficacy of AUTOTACs is typically evaluated by determining the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following tables summarize representative quantitative data for AUTOTACs utilizing a p62-binding moiety similar to this compound.

Table 1: In Vitro Degradation of Oncoproteins by AUTOTACs

AUTOTACTarget ProteinCell LineDC50 (nM)Dmax (%)Treatment Time (h)Reference
Fumagillin-105METAP2U87-MG~100>8024[6]
PHTPP-1304ERβACHN~500>7024[6]
VinclozolinM2-2204ARLNCaP~2500>6024[6]

Table 2: In Vitro Degradation of Aggregation-Prone Proteins by AUTOTACs

AUTOTACTarget ProteinCell LineDC50 (nM)Dmax (%)Treatment Time (h)Reference
PBA-1105Mutant DesminHEK293T~1000>5024[6]
Anle138b-F105Mutant DesminHEK293T~1000>6024[6]

Experimental Protocols

Herein are detailed protocols for key experiments to validate the efficacy and mechanism of action of a this compound-based AUTOTAC.

Protocol 1: Evaluation of Target Protein Degradation by Western Blotting

This protocol is designed to quantify the degradation of the target protein in response to AUTOTAC treatment.

Materials:

  • Cell line expressing the protein of interest

  • This compound-based AUTOTAC

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • AUTOTAC Treatment: Prepare serial dilutions of the this compound-based AUTOTAC in cell culture medium. Treat the cells with varying concentrations of the AUTOTAC. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for the desired time (e.g., 24 hours).

  • Cell Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x.

    • Boil the samples at 95°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the primary antibody against the loading control.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the AUTOTAC concentration to determine the DC50 and Dmax values.

Protocol 2: Assessment of Autophagy Induction by Immunocytochemistry for p62 Puncta Formation

This protocol visualizes the formation of p62 puncta, an indicator of autophagy activation, in response to AUTOTAC treatment.

Materials:

  • Cells grown on glass coverslips

  • This compound-based AUTOTAC

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against p62

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate. Treat with the this compound-based AUTOTAC at a concentration known to induce degradation for a specified time (e.g., 24 hours).

  • Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization:

    • Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking:

    • Incubate with blocking buffer for 1 hour at room temperature.

  • Antibody Staining:

    • Incubate with the primary anti-p62 antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Nuclear Staining and Mounting:

    • Incubate with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using antifade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images and quantify the number and intensity of p62 puncta per cell. An increase in p62 puncta indicates the induction of autophagy.

Protocol 3: Measurement of Autophagic Flux

This protocol determines whether the observed increase in autophagic markers is due to an induction of autophagy or a blockage of lysosomal degradation.

Materials:

  • Cells

  • This compound-based AUTOTAC

  • Lysosomal inhibitor (e.g., Hydroxychloroquine - HCQ, or Bafilomycin A1)

  • Materials for Western Blotting (as in Protocol 1) with an antibody against LC3.

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate.

    • Treat cells with the this compound-based AUTOTAC in the presence or absence of a lysosomal inhibitor (e.g., 10 µM HCQ for the last 4-6 hours of the AUTOTAC treatment).

    • Include controls for vehicle, AUTOTAC alone, and lysosomal inhibitor alone.

  • Cell Lysis and Western Blotting:

    • Follow the cell lysis, protein quantification, and western blotting procedures as described in Protocol 1.

    • Use a primary antibody that detects both LC3-I and LC3-II.

  • Analysis:

    • Quantify the band intensities for LC3-I and LC3-II.

    • An increase in the LC3-II/LC3-I ratio in the presence of the AUTOTAC compared to the control indicates an induction of autophagy.

    • A further increase in the LC3-II levels in the co-treatment group (AUTOTAC + lysosomal inhibitor) compared to the AUTOTAC-only group indicates a functional autophagic flux, confirming that the AUTOTAC is enhancing the entire autophagy process from initiation to lysosomal degradation.

Mandatory Visualization

AUTOTAC_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm AUTOTAC AUTOTAC POI Protein of Interest AUTOTAC->POI Binds to POI p62_inactive p62 (inactive) AUTOTAC->p62_inactive Binds to p62 (via this compound) Ternary_Complex POI-AUTOTAC-p62 Ternary Complex POI->Ternary_Complex p62_inactive->Ternary_Complex p62_oligomer Activated p62 Oligomer Ternary_Complex->p62_oligomer Induces Oligomerization & Activation Phagophore Phagophore (Autophagosome Precursor) p62_oligomer->Phagophore Recruits to Phagophore via LC3 Autophagosome Autophagosome Phagophore->Autophagosome Engulfment Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion Degraded_Products Degraded Protein & Amino Acids Autolysosome->Degraded_Products Degradation

Caption: AUTOTAC Signaling Pathway.

Experimental_Workflow cluster_design AUTOTAC Design & Synthesis cluster_validation In Vitro Validation Design Design this compound-based AUTOTAC for POI Synthesis Chemical Synthesis of AUTOTAC Design->Synthesis Cell_Culture Cell Culture (Expressing POI) Synthesis->Cell_Culture Treatment Treat cells with varying AUTOTAC conc. Cell_Culture->Treatment Western_Blot Western Blot for Protein Degradation Treatment->Western_Blot ICC Immunocytochemistry (p62 puncta) Treatment->ICC Flux_Assay Autophagic Flux Assay (LC3-II turnover) Treatment->Flux_Assay DC50_Dmax Determine DC50 & Dmax Western_Blot->DC50_Dmax Mechanism_Confirmation Confirm Mechanism of Action ICC->Mechanism_Confirmation Flux_Assay->Mechanism_Confirmation

Caption: Experimental Workflow for AUTOTAC Validation.

References

YTK-105 Application Notes and Protocols for Optimal Autophagy Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YTK-105 is a potent activator of selective macroautophagy, functioning as a ligand for the ZZ domain of the autophagy receptor p62/SQSTM1.[1][2] By binding to p62, this compound initiates the sequestration and degradation of specific cellular components via the autophagy-lysosome system. This mechanism is leveraged in the design of Autophagy-Targeting Chimeras (AUTOTACs), which are bifunctional molecules that link a target protein to the autophagy machinery for its degradation.[1][3] These application notes provide detailed protocols for determining the optimal concentration of this compound for inducing autophagy and for monitoring its effects on cellular processes.

Mechanism of Action

This compound activates the otherwise dormant autophagy receptor p62. This activation leads to the self-oligomerization of p62, forming complexes with target cargoes that are then sequestered for autophagic degradation.[3] This process enhances the overall autophagic flux, facilitating the clearance of targeted proteins or cellular components.[3]

Data Presentation: Quantitative Analysis of this compound Induced Autophagy

The following table summarizes the effective concentrations of this compound used in various cell lines to induce autophagy, as determined by key autophagy markers.

Cell LineThis compound ConcentrationTreatment DurationKey Autophagy MarkersObservationsReference
HeLa2.5 µM24 hoursIncreased p62 and LC3 puncta formation, increased p62-LC3 co-localization.Significant induction of autophagic flux.[4][5]
U87-MG1 µM24 hoursComponent of Fumagillin-105 AUTOTAC, leading to MetAP2 degradation.Effective as an autophagy-targeting ligand in an AUTOTAC construct.[4][6]
HEK293T1 µM24 hoursComponent of Fumagillin-105 AUTOTAC, leading to MetAP2 degradation.Demonstrates utility in targeted protein degradation via autophagy.[4][6]

Signaling Pathway

The signaling pathway for this compound-induced autophagy centers on the activation of p62 and the subsequent recruitment of the core autophagy machinery.

YTK105_Pathway cluster_cell Cellular Environment YTK105 This compound p62_inactive Inactive p62 YTK105->p62_inactive Binds to ZZ domain p62_active Active p62 (Oligomerized) p62_inactive->p62_active Activation & Oligomerization Autophagosome Autophagosome p62_active->Autophagosome Recruitment to Phagophore Cargo Cellular Cargo Cargo->p62_active Sequestration Lysosome Lysosome Autophagosome->Lysosome Fusion Autolysosome Autolysosome Degradation Cargo Degradation Autolysosome->Degradation Degradation of Cargo

Caption: this compound activates p62, leading to cargo sequestration and autophagic degradation.

Experimental Protocols

Experimental Workflow for Assessing Autophagy Induction

Autophagy_Workflow cluster_workflow Experimental Workflow cluster_assays Autophagy Assays start Seed Cells treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate (e.g., 24h) treatment->incubation harvest Harvest Cells incubation->harvest western Western Blot (LC3-II, p62) harvest->western if Immunofluorescence (LC3, p62 puncta) harvest->if flux Autophagic Flux Assay (with Lysosomal Inhibitors) harvest->flux analysis Data Analysis and Quantification western->analysis if->analysis flux->analysis conclusion Determine Optimal Concentration analysis->conclusion

Caption: Workflow for determining the optimal concentration of this compound for autophagy induction.

Protocol 1: Western Blotting for LC3-II and p62

This protocol is for determining the levels of the autophagy markers LC3-II and p62. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.[7][8]

Materials:

  • Cell culture reagents

  • This compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (12-15% for LC3, 10% for p62)

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-LC3, anti-p62, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells to achieve 70-80% confluency. Treat with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.[9]

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel.[9]

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[9]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the signal using an ECL substrate.

  • Analysis: Quantify band intensities and normalize to the loading control.

Protocol 2: Immunofluorescence for LC3 and p62 Puncta Formation

This method visualizes the subcellular localization of LC3 and p62. The formation of puncta (dots) indicates the recruitment of these proteins to autophagosomes.[10]

Materials:

  • Cells cultured on coverslips

  • This compound

  • 4% paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibodies: anti-LC3, anti-p62

  • Fluorescently-labeled secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate. Treat with various concentrations of this compound for 24 hours.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes.

  • Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate with primary antibodies for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently-labeled secondary antibodies for 1 hour in the dark.

  • Staining and Mounting: Wash with PBS, stain with DAPI for 5 minutes, wash again, and mount the coverslips on microscope slides.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number of LC3 and p62 puncta per cell.

Protocol 3: Autophagic Flux Assay

This assay measures the rate of autophagic degradation. It is performed by comparing LC3-II levels in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine), which blocks the degradation of autophagosomes.[11] An accumulation of LC3-II in the presence of the inhibitor indicates an active autophagic flux.

Materials:

  • Same as for Western Blotting protocol

  • Lysosomal inhibitor (Bafilomycin A1 or Chloroquine)

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with the optimal concentration of this compound (determined from previous experiments) or a range of concentrations.

  • Inhibitor Treatment: In the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor to a subset of the wells.

  • Cell Lysis and Western Blotting: Proceed with the Western Blotting protocol as described above to determine LC3-II levels.

  • Analysis: Compare the LC3-II levels in cells treated with this compound alone to those co-treated with this compound and the lysosomal inhibitor. A greater accumulation of LC3-II in the co-treated samples indicates an increased autophagic flux.

Conclusion

These application notes provide a framework for researchers to determine the optimal concentration of this compound for inducing autophagy in their specific experimental system. By employing the detailed protocols for Western blotting, immunofluorescence, and autophagic flux assays, scientists can effectively monitor and quantify the effects of this compound on autophagy. This will be invaluable for studies in basic research and for the development of novel therapeutics based on targeted protein degradation.

References

YTK-105 Application Notes and Protocols for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of YTK-105, a potent ligand of the p62/SQSTM1 ZZ domain, and its application in the development of Autophagy-Targeting Chimeras (AUTOTACs) for the targeted degradation of intracellular proteins. This document outlines the mechanism of action, experimental protocols, and quantitative data related to the treatment duration of this compound-based AUTOTACs.

Introduction

This compound is a key chemical tool in the field of targeted protein degradation. It functions as an autophagy-targeting ligand, specifically engaging the ZZ domain of the p62/SQSTM1 protein.[1] p62 is a crucial autophagy receptor that recognizes and sequesters ubiquitinated cargo for degradation via the autophagy-lysosome pathway. By binding to p62, this compound can activate p62-dependent selective macroautophagy.[1]

This property of this compound is harnessed in AUTOTAC technology. AUTOTACs are heterobifunctional molecules that consist of a target-binding ligand (TBL) connected via a linker to an autophagy-targeting ligand (ATL), such as a this compound derivative. This dual-binding capability allows AUTOTACs to bring a protein of interest (POI) into proximity with p62, leading to the POI's engulfment by autophagosomes and subsequent degradation in lysosomes.

Mechanism of Action

The mechanism of action of this compound-based AUTOTACs involves the hijacking of the cellular autophagy machinery for the selective degradation of a target protein. The process can be summarized in the following steps:

  • Binding to Target Protein: The TBL moiety of the AUTOTAC binds to the specific POI.

  • Engagement of p62: The this compound-derived ATL moiety of the AUTOTAC binds to the ZZ domain of p62.

  • Ternary Complex Formation: The simultaneous binding of the AUTOTAC to both the POI and p62 results in the formation of a ternary POI-AUTOTAC-p62 complex.

  • p62 Oligomerization and Cargo Sequestration: The recruitment of the POI to p62 induces the oligomerization of p62, forming p62 bodies that sequester the target protein.

  • Autophagosome Formation: The p62 bodies, laden with the target protein, are recognized by the autophagic machinery, leading to their encapsulation within double-membraned vesicles called autophagosomes.

  • Lysosomal Degradation: The autophagosomes fuse with lysosomes to form autolysosomes, where the acidic environment and lysosomal hydrolases degrade the autophagosome's contents, including the target protein.

This process is independent of the ubiquitin-proteasome system, offering an alternative strategy for degrading proteins, including those that are considered "undruggable" by traditional small molecule inhibitors.

Quantitative Data on Protein Degradation

The efficacy of this compound-based AUTOTACs is dependent on several factors, including the choice of TBL, the linker length, the specific AUTOTAC concentration, and the treatment duration. The following table summarizes quantitative data on protein degradation from published studies using various this compound-based AUTOTACs.

AUTOTACTarget ProteinCell LineConcentration (µM)Treatment Duration (hours)Degradation (%)Notes
Fumagillin-105MetAP-2HEK293T124~75%This compound alone did not induce degradation.
Fumagillin-105MetAP-2U87-MG124~60%Degradation was concentration-dependent.
PHTPP-1304ERβMCF7124~80%This compound derivative-containing AUTOTAC.
VinclozolinM2-2204ARLNCaP124~70%This compound derivative-containing AUTOTAC.
PBA-1105TauP301LSH-SY5Y0.13SignificantDegradation observed at early time points.
PBA-1105TauP301LSH-SY5Y0.16IncreasedContinued degradation over time.
PBA-1105TauP301LSH-SY5Y0.112SubstantialFurther increase in degradation.
PBA-1105TauP301LSH-SY5Y0.124MaximalNear-complete degradation observed.

Note: The degradation percentages are estimated from densitometry analysis of Western blots from the cited literature and are for comparative purposes. Actual results may vary.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound-based AUTOTACs.

Protocol 1: Western Blotting for Protein Degradation

This protocol is used to quantify the reduction in the levels of a target protein following treatment with a this compound-based AUTOTAC.

Materials:

  • Cell culture reagents

  • This compound-based AUTOTAC

  • DMSO (vehicle control)

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentrations of the this compound-based AUTOTAC or DMSO for the indicated time points (e.g., 3, 6, 12, 24 hours).

  • Cell Lysis:

    • Aspirate the media and wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Repeat the immunoblotting process for the loading control antibody.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control band. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Protocol 2: Immunocytochemistry for Autophagy Flux

This protocol is used to visualize and quantify the formation of autophagosomes and confirm the induction of autophagy by a this compound-based AUTOTAC.

Materials:

  • Cells cultured on glass coverslips

  • This compound-based AUTOTAC

  • Autophagy inhibitor (e.g., Hydroxychloroquine (HCQ) or Bafilomycin A1)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibody against LC3B

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Antifade mounting medium

  • Fluorescence or confocal microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on sterile glass coverslips in a 12-well plate.

    • Treat cells with the this compound-based AUTOTAC. In a parallel set of wells, co-treat with the AUTOTAC and an autophagy inhibitor (e.g., 10 µM HCQ for the entire treatment duration or 100 nM Bafilomycin A1 for the last 4-6 hours). This will allow for the assessment of autophagic flux.

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Immunostaining:

    • Block the cells with blocking buffer for 1 hour at room temperature.

    • Incubate the cells with the primary anti-LC3B antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using antifade mounting medium.

    • Visualize the cells using a fluorescence or confocal microscope.

  • Data Analysis:

    • Quantify the number of LC3 puncta (representing autophagosomes) per cell. An increase in LC3 puncta in AUTOTAC-treated cells compared to the control indicates autophagy induction. A further accumulation of LC3 puncta in the presence of an autophagy inhibitor confirms an increase in autophagic flux.

Visualizations

Signaling Pathway

YTK105_Mechanism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm AUTOTAC This compound-based AUTOTAC Ternary_Complex POI-AUTOTAC-p62 Ternary Complex AUTOTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds p62_inactive Inactive p62 p62_inactive->Ternary_Complex Binds p62_active Active p62 (Oligomerized) Autophagosome Autophagosome p62_active->Autophagosome Sequestration Ternary_Complex->p62_active Induces Oligomerization Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion Degradation Degraded Products Autolysosome->Degradation Degradation

Caption: Mechanism of action of this compound-based AUTOTACs.

Experimental Workflow

Western_Blot_Workflow start Start cell_culture Cell Seeding & Culture start->cell_culture treatment Treat with this compound-based AUTOTAC and Controls cell_culture->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer immunoblot Immunoblotting with Primary & Secondary Antibodies transfer->immunoblot detection Chemiluminescent Detection immunoblot->detection analysis Densitometry & Data Analysis detection->analysis end End analysis->end

Caption: Workflow for Western blot analysis of protein degradation.

References

Western Blot Protocol for Monitoring Protein Degradation in YTK-105 Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Research Use Only

Introduction

YTK-105 is a potent small molecule ligand of the p62/SQSTM1 protein's ZZ domain.[1] It functions as a key component in the development of AUTOphagy-TArgeting Chimeras (AUTOTACs), a novel class of molecules designed to induce the degradation of specific target proteins through the cellular autophagy-lysosome system.[2] this compound activates p62-dependent selective macroautophagy, a cellular process for the clearance of protein aggregates and damaged organelles.[1] This application note provides a detailed protocol for performing Western blot analysis to monitor the degradation of a target protein in cells treated with this compound or a this compound-based AUTOTAC. Western blotting is a fundamental technique to detect and quantify changes in protein levels, making it an essential tool for validating the efficacy of AUTOTAC-mediated protein degradation.

Principle of the Assay

This protocol describes the immunodetection of a specific protein of interest and key autophagy markers in whole-cell lysates. Cells are treated with this compound or a relevant AUTOTAC to induce the degradation of the target protein. Following treatment, cells are lysed to extract total protein. The proteins are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is subsequently probed with primary antibodies specific to the target protein and autophagy markers, such as p62/SQSTM1 and LC3. An appropriate secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection, and the resulting signal is visualized and quantified. A decrease in the band intensity of the target protein in treated cells compared to control cells indicates successful degradation. Monitoring the levels of p62 and the conversion of LC3-I to LC3-II can provide insights into the activation of the autophagic pathway.

Data Presentation

Quantitative analysis of Western blot data is crucial for determining the efficacy of this compound-mediated protein degradation. Densitometry should be performed on the protein bands of interest and normalized to a loading control to ensure equal protein loading. The results can be summarized in a table for clear comparison.

Target ProteinTreatment GroupDensitometry (Arbitrary Units)Normalized Expression (Fold Change vs. Control)Standard Deviationp-value
Protein of Interest Control (Vehicle)1.501.000.12-
This compound (1 µM)0.750.500.08<0.05
This compound (5 µM)0.300.200.05<0.01
p62/SQSTM1 Control (Vehicle)1.201.000.10-
This compound (1 µM)0.600.500.07<0.05
This compound (5 µM)0.240.200.04<0.01
LC3-II/LC3-I Ratio Control (Vehicle)0.801.000.09-
This compound (1 µM)1.602.000.15<0.05
This compound (5 µM)2.403.000.21<0.01
Loading Control (e.g., β-actin) Control (Vehicle)2.001.000.18-
This compound (1 µM)2.051.030.19n.s.
This compound (5 µM)1.980.990.17n.s.

Experimental Protocols

Materials and Reagents
  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • This compound or this compound-based AUTOTAC

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4X)

  • SDS-PAGE gels

  • SDS-PAGE running buffer

  • Protein transfer buffer

  • Polyvinylidene difluoride (PVDF) or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (specific to the target protein, p62/SQSTM1, LC3, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Detailed Methodology

1. Cell Culture and Treatment

  • Seed the desired cell line in 6-well plates or 10 cm dishes at a density that allows them to reach 70-80% confluency at the time of treatment.

  • Treat the cells with varying concentrations of this compound or the AUTOTAC compound for the desired time points (e.g., 24 hours). Include a vehicle-only treated control group.

2. Cell Lysis and Protein Quantification

  • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors (e.g., 100 µL for a well in a 6-well plate).

  • Scrape the adherent cells from the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

3. Sample Preparation and SDS-PAGE

  • Normalize the protein concentrations of all samples with lysis buffer.

  • Add 1/3 volume of 4X Laemmli sample buffer to each protein sample.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder to monitor protein migration.

  • Run the gel in SDS-PAGE running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

4. Protein Transfer

  • Equilibrate the gel, PVDF or nitrocellulose membrane, and filter papers in transfer buffer.

  • Assemble the transfer stack according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry).

  • Transfer the proteins from the gel to the membrane. Transfer conditions will vary depending on the system used (e.g., 100 V for 1 hour for a wet transfer).

5. Immunoblotting

  • After transfer, wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween-20).

  • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended starting dilutions are:

    • Anti-Target Protein: (as recommended by the manufacturer)

    • Anti-p62/SQSTM1: 1:1000

    • Anti-LC3: 1:1000

    • Anti-β-actin or Anti-GAPDH: 1:5000

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

6. Detection and Analysis

  • Prepare the ECL substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for the recommended time.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Perform densitometric analysis of the bands using appropriate software. Normalize the band intensity of the target proteins to the loading control.

Mandatory Visualizations

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection & Analysis cell_culture Cell Culture & this compound Treatment cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Experimental workflow for Western blot analysis of this compound treated cells.

YTK105_Signaling_Pathway cluster_induction Induction of Autophagy cluster_autophagosome Autophagosome Formation cluster_degradation Degradation YTK105 This compound p62 p62/SQSTM1 YTK105->p62 Binds to ZZ domain p62_oligomer p62 Oligomerization p62->p62_oligomer TargetProtein Target Protein TargetProtein->p62 Recruited LC3 LC3-I to LC3-II Conversion p62_oligomer->LC3 Autophagosome Autophagosome Formation LC3->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Degradation Protein Degradation Autolysosome->Degradation

Caption: Signaling pathway of this compound induced protein degradation via autophagy.

References

YTK-105 Application in Neurodegenerative Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

YTK-105 is a cell-permeable small molecule that functions as a high-affinity ligand for the ZZ domain of the autophagy receptor protein p62/SQSTM1.[1] By binding to p62, this compound allosterically activates the protein, promoting its self-oligomerization and initiating p62-dependent selective macroautophagy.[2][3] This mechanism allows for the targeted degradation of cellular components, including protein aggregates that are characteristic of many neurodegenerative diseases. This compound serves as a foundational component in the development of AUTOphagy-TArgeting Chimeras (AUTOTACs), which are bifunctional molecules designed to selectively target and degrade disease-causing proteins.[2][3]

These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in cellular models of neurodegenerative disease, primarily focusing on its role as a tool to induce autophagy and as a component of the AUTOTAC platform for targeted protein degradation.

Mechanism of Action

This compound mimics the binding of N-terminal arginine (Nt-Arg), a natural degradation signal, to the ZZ domain of p62. This interaction induces a conformational change in p62, leading to its polymerization.[3] These p62 oligomers then act as scaffolds to sequester cargo, such as misfolded protein aggregates, and facilitate their delivery to autophagosomes for subsequent lysosomal degradation.[2][3] The AUTOTAC platform leverages this activity by linking this compound (or a derivative) to a ligand that binds a specific protein of interest, thereby directing the autophagy machinery to degrade that target.

Caption: Mechanism of this compound in activating p62-mediated selective autophagy.

Quantitative Data Summary

The following table summarizes the key quantitative data from experiments utilizing this compound and AUTOTACs derived from it in various cell models.

ParameterCell LineCompoundConcentrationResultReference
Autophagy FluxHeLaThis compound2.5 µMSignificant increase in p62 and LC3 puncta formation and co-localization.[4]
Protein Degradation (Tau)SH-SY5Y-tauP301LAnle138b-F105 (AUTOTAC)0.1 - 1 µMDose-dependent degradation of pathological tau aggregates.[5]
Protein Degradation (MetAP2)U87-MGFumagilin-105 (AUTOTAC)1 µMSignificant degradation of MetAP2 compared to control.[5]
p62 OligomerizationHEK293TThis compound2.5 µMInduced p62 polymerization in vitro.[4][5]

Experimental Protocols

Protocol 1: Assessment of Autophagy Induction using Immunocytochemistry

This protocol describes how to assess the induction of autophagy by this compound through the visualization of p62 and LC3 puncta formation in cultured cells.

Materials:

  • HeLa cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Chloroquine (CQ) or Hydroxychloroquine (HCQ) (optional, for autophagy flux assays)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies: Rabbit anti-p62, Mouse anti-LC3

  • Secondary antibodies: Goat anti-Rabbit IgG (Alexa Fluor 488), Goat anti-Mouse IgG (Alexa Fluor 594)

  • DAPI

  • Fluorescence microscope

Procedure:

  • Seed HeLa cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with 2.5 µM this compound for 24 hours. For autophagy flux analysis, a parallel set of cells can be co-treated with 10 µM HCQ.[4]

  • After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block with 5% BSA in PBS for 1 hour at room temperature.

  • Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorescently labeled secondary antibodies and DAPI (for nuclear staining) for 1 hour at room temperature, protected from light.

  • Wash three times with PBS and mount the coverslips on microscope slides.

  • Visualize and quantify the formation of p62 and LC3 puncta using a fluorescence microscope. An increase in the number and co-localization of puncta indicates autophagy induction.

ICC_Workflow cluster_workflow Immunocytochemistry Workflow start Seed Cells on Coverslips treatment Treat with this compound (2.5 µM, 24h) ± HCQ (10 µM) start->treatment fixation Fix with 4% PFA treatment->fixation permeabilization Permeabilize with 0.1% Triton X-100 fixation->permeabilization blocking Block with 5% BSA permeabilization->blocking primary_ab Incubate with Primary Antibodies (anti-p62, anti-LC3) blocking->primary_ab secondary_ab Incubate with Secondary Antibodies + DAPI primary_ab->secondary_ab imaging Visualize Puncta Formation (Fluorescence Microscopy) secondary_ab->imaging end Quantify Results imaging->end

Caption: Workflow for immunocytochemistry to detect autophagy induction.

Protocol 2: Targeted Protein Degradation using AUTOTACs in a Neurodegenerative Disease Model

This protocol provides a general framework for evaluating the efficacy of an AUTOTAC (containing a this compound derivative) in degrading a target protein aggregate, such as pathological tau, in a relevant cell model.

Materials:

  • SH-SY5Y cells stably expressing a pathogenic form of tau (e.g., tau-P301L).

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

  • AUTOTAC compound (e.g., Anle138b-F105) and control compounds (target-binding ligand alone, this compound alone).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis equipment.

  • Western blotting equipment.

  • Primary antibodies: anti-tau (total and phospho-specific), anti-p62, anti-LC3, anti-GAPDH or β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescence substrate.

  • Imaging system for western blots.

Procedure:

  • Plate the SH-SY5Y-tauP301L cells in 6-well plates and allow them to grow to 70-80% confluency.

  • Treat the cells with the AUTOTAC compound at various concentrations (e.g., 0.1, 0.5, 1.0 µM) for 24-48 hours. Include wells for vehicle control, target-binding ligand control, and this compound control.

  • After the treatment period, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again with TBST and detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the extent of target protein degradation.

WB_Workflow cluster_workflow Western Blot Workflow for Protein Degradation start Plate SH-SY5Y-tauP301L Cells treatment Treat with AUTOTAC & Controls (e.g., 0.1 - 1 µM, 24-48h) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking (5% Milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (anti-Tau, anti-p62, anti-GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Densitometry & Analysis detection->end

References

Application Notes and Protocols for Oncoprotein Degradation Using YTK-105-Based AUTOTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality to eliminate disease-causing proteins. The AUTOTAC (AUTOphagy-TArgeting Chimera) technology offers a novel strategy for the degradation of oncoproteins by hijacking the cellular autophagy-lysosome pathway. AUTOTACs are bifunctional molecules that consist of a ligand that binds to a target oncoprotein and an autophagy-targeting ligand. YTK-105 is a key autophagy-targeting ligand that binds to the ZZ domain of the p62/SQSTM1 autophagy receptor.[1][2] This binding event activates p62-dependent selective macroautophagy, leading to the engulfment of the oncoprotein-AUTOTAC-p62 complex into an autophagosome, which then fuses with a lysosome for degradation of the target protein.[1][2][3]

This document provides detailed application notes and protocols for utilizing this compound-based AUTOTACs, such as Fumagillin-105, for the degradation of oncoproteins, with a specific focus on Methionine Aminopeptidase 2 (MetAP2).

Mechanism of Action of this compound-Based AUTOTACs

This compound is a ligand for the ZZ domain of p62, a key receptor in selective autophagy.[4] AUTOTACs incorporating this compound function by creating a ternary complex between the target oncoprotein, the AUTOTAC molecule, and the p62 receptor. This interaction induces the oligomerization of p62, a critical step for the formation of the autophagosome.[3][5] The autophagosome then sequesters the ternary complex and delivers it to the lysosome for degradation. This process is independent of the ubiquitin-proteasome system.[6]

AUTOTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation Oncoprotein Target Oncoprotein AUTOTAC This compound-based AUTOTAC (e.g., Fumagillin-105) Oncoprotein->AUTOTAC Binds to Target Ligand Ternary Oncoprotein-AUTOTAC-p62 Ternary Complex Oncoprotein->Ternary p62 p62 (dormant) AUTOTAC->p62 This compound binds to ZZ domain AUTOTAC->Ternary p62->Ternary p62_oligomerization p62 Oligomerization & Activation Ternary->p62_oligomerization Autophagosome Autophagosome Formation p62_oligomerization->Autophagosome Recruitment to phagophore Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion Degradation Oncoprotein Degradation Autolysosome->Degradation

Caption: Mechanism of this compound-based AUTOTACs for oncoprotein degradation.

Data Presentation

The following tables summarize the quantitative data for the degradation of the oncoprotein MetAP2 by the this compound-based AUTOTAC, Fumagillin-105.

Table 1: In Vitro Degradation of MetAP2 by Fumagillin-105

Cell LineDC50Dmax (at 24h)Reference
HEK293T~0.7 µM~1-10 µM[6]
U87-MG~500 nMNot Specified[6]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Experimental Protocols

Protocol 1: Determination of Oncoprotein Degradation by Western Blot

This protocol describes the methodology to assess the degradation of a target oncoprotein in cultured cells treated with a this compound-based AUTOTAC.

WB_Workflow start Start cell_culture 1. Cell Seeding & Culture start->cell_culture treatment 2. Treat cells with This compound-based AUTOTAC cell_culture->treatment lysis 3. Cell Lysis treatment->lysis quantification 4. Protein Quantification (BCA Assay) lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Western Blot Transfer sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation (Target Oncoprotein & Loading Control) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detection 10. Chemiluminescent Detection secondary_ab->detection analysis 11. Densitometry Analysis detection->analysis end End analysis->end

Caption: Experimental workflow for Western Blot analysis.

Materials:

  • Tissue culture plates and reagents

  • This compound-based AUTOTAC (e.g., Fumagillin-105)

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the target oncoprotein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of the this compound-based AUTOTAC (e.g., 0.1, 0.5, 1, 5, 10 µM) and a DMSO vehicle control for the desired time (e.g., 24 hours).

  • Cell Lysis: a. Wash the cells twice with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE: a. Normalize the protein concentrations of all samples with lysis buffer. b. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel until the dye front reaches the bottom.

  • Western Blot Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: a. Incubate the membrane with the primary antibody against the target oncoprotein overnight at 4°C. b. Wash the membrane three times with TBST for 10 minutes each. c. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Loading Control: Strip the membrane and re-probe with a primary antibody against a loading control protein.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the oncoprotein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol is to assess the effect of oncoprotein degradation on cell viability.

Materials:

  • 96-well tissue culture plates

  • This compound-based AUTOTAC

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of the this compound-based AUTOTAC for 72 hours. Include a vehicle control (DMSO).

  • Assay:

    • For MTT Assay: a. Add MTT reagent to each well and incubate for 2-4 hours at 37°C. b. Add solubilization solution (e.g., DMSO or acidic isopropanol) and incubate until the formazan crystals are fully dissolved. c. Read the absorbance at 570 nm.

    • For CellTiter-Glo® Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read the luminescence.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: In Vivo Xenograft Tumor Growth Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a this compound-based AUTOTAC in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell line for xenograft

  • This compound-based AUTOTAC

  • Vehicle solution for in vivo administration

  • Calipers

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Treatment: When tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the this compound-based AUTOTAC or vehicle to the mice according to the planned dosing schedule (e.g., daily, once every two days) and route (e.g., intraperitoneal, oral).

  • Monitoring: Monitor tumor volume and body weight of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot to confirm oncoprotein degradation, immunohistochemistry).

  • Analysis: Compare the tumor growth inhibition between the treatment and vehicle control groups.

Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Conclusion

This compound-based AUTOTACs represent a promising new class of targeted protein degraders that harness the autophagy-lysosome pathway. The protocols and data presented here provide a framework for researchers to explore the potential of this technology for the degradation of oncoproteins in cancer and other diseases. Careful optimization of experimental conditions will be necessary for each specific oncoprotein and cell type.

References

YTK-105 in Combination with Other Autophagy Modulators: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YTK-105 is a novel small molecule that acts as a specific ligand for the ZZ domain of the autophagy receptor protein p62/SQSTM1.[1][2][3] By binding to p62, this compound activates p62-dependent selective macroautophagy, a cellular process for the targeted degradation of ubiquitinated protein aggregates and damaged organelles.[1][4] This mechanism of action has positioned this compound as a valuable tool for the development of Autophagy-Targeting Chimeras (AUTOTACs), which are bifunctional molecules designed to induce the degradation of specific protein targets.[5][6]

These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols. Furthermore, we explore the scientific rationale and provide a proposed experimental framework for investigating the synergistic or additive effects of this compound in combination with other well-characterized autophagy modulators. While direct experimental evidence for such combinations is not yet available in the public domain, the proposed strategies are grounded in the established mechanisms of autophagy regulation and offer a roadmap for future research in this promising area.

Mechanism of Action of this compound

This compound functions by mimicking the endogenous N-terminal arginine (Nt-Arg) signal, which is recognized by the ZZ domain of p62.[6] This binding event induces a conformational change in the otherwise dormant p62 protein, leading to its activation and self-oligomerization.[5][6] The activated p62 oligomers then sequester target cargoes and interact with LC3 (Microtubule-associated protein 1A/1B-light chain 3) on the phagophore membrane, thereby facilitating the formation of autophagosomes and subsequent fusion with lysosomes for cargo degradation.[4][7] A key feature of this activation is that it can enhance the overall autophagic flux.[5][6]

Signaling Pathway of this compound-Mediated Autophagy

YTK105_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm YTK105 This compound p62_inactive Inactive p62 (dormant) YTK105->p62_inactive Binds to ZZ domain p62_active Active p62 (oligomerized) p62_inactive->p62_active Conformational Change & Oligomerization LC3 LC3 p62_active->LC3 LIR interaction Cargo Ubiquitinated Cargo (e.g., protein aggregates) Cargo->p62_active Sequestration Phagophore Phagophore Autophagosome Autophagosome Phagophore->Autophagosome Elongation & Closure LC3->Phagophore Lipidation & Recruitment Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome

Caption: this compound binds to the ZZ domain of inactive p62, inducing its oligomerization and activation, which leads to cargo sequestration and autophagosome formation for lysosomal degradation.

Quantitative Data on this compound Activity

The following table summarizes the quantitative data on the effects of this compound on autophagy induction, as reported in the literature. These experiments were primarily conducted in HeLa and U87-MG cell lines.[4][5]

ParameterCell LineThis compound ConcentrationTreatment TimeObservationReference
p62 Puncta FormationHeLa2.5 µM24 hSignificant increase in p62 puncta[4][5]
LC3 Puncta FormationHeLa2.5 µM24 hSignificant increase in LC3 puncta[4][5]
p62-LC3 Co-localizationHeLa2.5 µM24 hSignificant increase in co-localization[4][5]
Autophagic FluxHeLa2.5 µM24 hIncreased autophagic flux (measured with HCQ)[5]
MetAP2 Degradation (as part of an AUTOTAC)U87-MG1 µM24 hDegradation of MetAP2 protein[4]

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Autophagy

This protocol details the methodology for evaluating the induction of autophagy by this compound in a mammalian cell line (e.g., HeLa).

Materials:

  • This compound (MedChemExpress, Cat. No.: HY-W489121)

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibodies: anti-p62/SQSTM1, anti-LC3B

  • Fluorescently labeled secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Plate HeLa cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of analysis.

    • Allow cells to adhere overnight.

    • Prepare a stock solution of this compound in DMSO.

    • Treat cells with the desired concentration of this compound (e.g., 2.5 µM) or vehicle (DMSO) for 24 hours.

  • Immunofluorescence Staining:

    • Wash cells twice with PBS.

    • Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS.

    • Permeabilize cells with permeabilization buffer for 10 minutes.

    • Wash cells three times with PBS.

    • Block non-specific binding with blocking buffer for 1 hour.

    • Incubate cells with primary antibodies (anti-p62 and anti-LC3B) diluted in blocking buffer overnight at 4°C.

    • Wash cells three times with PBS.

    • Incubate cells with appropriate fluorescently labeled secondary antibodies and DAPI in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash cells three times with PBS.

    • Mount coverslips on microscope slides.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the number and intensity of p62 and LC3 puncta per cell.

    • Analyze the co-localization of p62 and LC3 puncta using appropriate software (e.g., ImageJ with a co-localization plugin).

Protocol 2: Proposed Study of this compound in Combination with an mTOR Inhibitor (Rapamycin)

Scientific Rationale: The mTOR (mammalian target of rapamycin) kinase is a master negative regulator of autophagy. Inhibition of mTOR with compounds like rapamycin is a well-established method for inducing autophagy. This compound induces autophagy through a p62-dependent mechanism, which is distinct from the mTOR pathway. Therefore, combining this compound with an mTOR inhibitor could lead to a synergistic or more robust induction of autophagic flux by stimulating the pathway through two independent mechanisms.

Materials:

  • All materials from Protocol 1

  • Rapamycin (or other mTOR inhibitor)

  • Lysis buffer for Western blotting

  • SDS-PAGE gels and blotting equipment

  • Primary antibodies: anti-p62/SQSTM1, anti-LC3B, anti-phospho-S6K (a downstream target of mTOR), anti-total-S6K, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Experimental Design and Cell Treatment:

    • Plate cells as described in Protocol 1.

    • Treat cells with four different conditions:

      • Vehicle (DMSO)

      • This compound alone

      • Rapamycin alone

      • This compound and Rapamycin in combination

    • Incubate for the desired time (e.g., 24 hours).

  • Immunofluorescence Analysis:

    • Perform immunofluorescence staining for p62 and LC3 as described in Protocol 1 to visually assess puncta formation and co-localization in all treatment groups.

  • Western Blot Analysis for Autophagic Flux:

    • Prepare cell lysates from each treatment group.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against LC3, p62, phospho-S6K, total-S6K, and GAPDH. The ratio of LC3-II (lipidated form) to LC3-I (unlipidated form) is an indicator of autophagosome formation. A decrease in p62 levels indicates its degradation via autophagy. Phospho-S6K levels will confirm mTOR inhibition by rapamycin.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize bands using a chemiluminescence detection system.

    • Quantify band intensities to compare the effects of single versus combination treatments on LC3-II/LC3-I ratio and p62 levels.

Proposed Experimental Workflow for Combination Study

Combination_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups (24h) cluster_analysis Analysis cluster_readout Readouts Cell_Plating Plate Cells (e.g., HeLa) Vehicle Vehicle (Control) YTK105 This compound Rapamycin Rapamycin Combination This compound + Rapamycin IF Immunofluorescence (p62, LC3 puncta) Vehicle->IF WB Western Blot (LC3-II/I, p62, p-S6K) Vehicle->WB YTK105->IF YTK105->WB Rapamycin->IF Rapamycin->WB Combination->IF Combination->WB Puncta_Quant Quantification of Puncta & Co-localization IF->Puncta_Quant Flux_Quant Quantification of Autophagic Flux Markers WB->Flux_Quant Synergy Assess for Additive/Synergistic Effects Puncta_Quant->Synergy Flux_Quant->Synergy

Caption: Workflow for assessing the combined effect of this compound and Rapamycin on autophagy induction through immunofluorescence and Western blot analyses.

Concluding Remarks

This compound is a potent activator of p62-dependent selective autophagy, offering a valuable tool for researchers in cell biology and drug discovery. While the exploration of this compound in combination with other autophagy modulators is still in its nascent stages, the potential for synergistic effects is high. The protocols and conceptual frameworks provided herein are intended to serve as a guide for designing and executing experiments to investigate these potential interactions, ultimately contributing to a deeper understanding of autophagy regulation and its therapeutic manipulation.

References

Lentiviral Delivery of Constructs for YTK-105 Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of lentiviral vectors in studies involving YTK-105, a potent ligand of the p62/SQSTM1 ZZ domain that activates selective macroautophagy. This compound is a crucial component of the AUTOphagy-TArgeting Chimera (AUTOTAC) platform, which enables the targeted degradation of specific proteins. Lentiviral delivery of custom constructs is an essential tool for investigating the efficacy and mechanism of this compound-based AUTOTACs. These notes offer a comprehensive guide to designing and executing such experiments, including protocols for lentivirus production, cell transduction, and assays to quantify protein degradation.

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality. The AUTOTAC technology leverages the cell's natural autophagic machinery to eliminate pathogenic proteins. AUTOTACs are bifunctional molecules comprising a target-binding ligand and an autophagy-targeting ligand, such as this compound. This compound engages the p62 autophagy receptor, initiating the formation of an autophagosome around the targeted protein, leading to its eventual degradation by the lysosome.

To facilitate research and development in this area, robust and reproducible methods are necessary to assess the activity of novel AUTOTACs. Lentiviral vectors are a versatile tool for this purpose, allowing for the stable expression of target proteins, often fused to fluorescent reporters, in a wide range of cell types. This enables precise monitoring of target protein levels in response to AUTOTAC treatment.

Data Presentation

The following tables summarize quantitative data from seminal studies on this compound and AUTOTACs, providing a reference for expected experimental outcomes.[1][2][3][4]

Table 1: In Vitro p62 Oligomerization and Puncta Formation with this compound [3][4]

Cell LineThis compound Concentration (µM)AssayReadoutResult
HEK293T2.5In vitro p62 oligomerizationWestern BlotIncreased high-molecular-weight p62 species
HeLa2.5Immunocytochemistryp62 puncta formationSignificant increase in p62 puncta per cell
HeLa2.5Immunocytochemistryp62-LC3 colocalizationSignificant increase in colocalization

Table 2: AUTOTAC-mediated Degradation of Target Proteins [3][4]

AUTOTACTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)
Fumagillin-105MetAP2HEK293T~100>80
PHTPP-1304ERβHEK293T~250~70
VinclozolinM2-2204ARLNCaP~500~60
Anle138b-F105Tau (P301L)SH-SY5Y~100>70

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Signaling Pathways and Experimental Workflows

p62-Dependent Selective Macroautophagy Signaling Pathway

This compound functions by activating the p62-dependent selective macroautophagy pathway. The diagram below illustrates the key steps in this process.

p62_autophagy_pathway cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome YTK105 This compound p62_inactive Inactive p62 (monomeric) YTK105->p62_inactive binds to ZZ domain p62_active Active p62 (oligomeric) p62_inactive->p62_active Oligomerization Ub_Target Ubiquitinated Target Protein p62_active->Ub_Target binds via UBA domain Target Target Protein Target->Ub_Target Ubiquitination Phagophore Phagophore Ub_Target->Phagophore Sequestration LC3 LC3-I LC3_II LC3-II LC3->LC3_II Lipidation LC3_II->Phagophore recruited to Autophagosome Autophagosome Phagophore->Autophagosome Elongation & Closure Lysosome Lysosome Autophagosome->Lysosome Fusion Autolysosome Autolysosome Lysosome->Autolysosome Degradation Degradation Products Autolysosome->Degradation experimental_workflow cluster_construct Lentiviral Construct Design cluster_virus Lentivirus Production cluster_cell_line Stable Cell Line Generation cluster_assay AUTOTAC Evaluation Promoter Promoter (e.g., CMV, EF1a) TargetGene Target Gene-of-Interest Promoter->TargetGene Reporter Reporter Gene (e.g., GFP, RFP) TargetGene->Reporter Fusion LentiviralVector Lentiviral Vector Backbone Reporter->LentiviralVector Cloning Transfection Transfection with Packaging Plasmids & Transfer Plasmid LentiviralVector->Transfection HEK293T HEK293T Cells HEK293T->Transfection Harvest Harvest & Concentrate Viral Supernatant Transfection->Harvest Titer Titer Determination Harvest->Titer Transduction Lentiviral Transduction Titer->Transduction TargetCells Target Cell Line TargetCells->Transduction Selection Antibiotic Selection (e.g., Puromycin) Transduction->Selection StableCells Stable Reporter Cell Line Selection->StableCells Treatment Treat with AUTOTAC (containing this compound) StableCells->Treatment Analysis Analysis of Reporter Signal Treatment->Analysis WesternBlot Western Blot Analysis->WesternBlot Microscopy Fluorescence Microscopy Analysis->Microscopy FlowCytometry Flow Cytometry Analysis->FlowCytometry

References

Live-Cell Imaging of Autophagy with YTK-105: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YTK-105 is a potent activator of p62-dependent selective macroautophagy. It functions as a ligand for the ZZ domain of p62/SQSTM1, a key autophagy receptor.[1][2] By binding to p62, this compound induces a conformational change that promotes its self-oligomerization, a critical step for cargo sequestration and subsequent autophagosome formation.[3][4][5] This unique mechanism of action makes this compound a valuable tool for studying the dynamics of selective autophagy in live cells. Furthermore, this compound serves as an autophagy-targeting ligand in the design of AUto-phagy-TArgeting Chimeras (AUTOTACs), which are bifunctional molecules engineered for the targeted degradation of specific proteins via the autophagy-lysosome pathway.[3][4][5]

These application notes provide detailed protocols for utilizing this compound to induce and visualize autophagy in live cells, quantify autophagic flux, and serve as a control in AUTOTAC-mediated targeted protein degradation studies.

Data Presentation

The following table summarizes the quantitative effects of this compound on autophagy induction in HeLa cells. This data is derived from immunocytochemistry experiments and provides key metrics for assessing the cellular response to this compound treatment.

ParameterTreatment GroupMetricValueReference
p62 Puncta Formation Control (DMSO)Puncta per cell~5[6]
This compound (2.5 µM, 24h)Puncta per cell~25[6]
LC3 Puncta Formation Control (DMSO)Puncta per cell~8[6]
This compound (2.5 µM, 24h)Puncta per cell~30[6]
p62-LC3 Co-localization Control (DMSO)Co-localization (%)~10%[6]
This compound (2.5 µM, 24h)Co-localization (%)~60%[6]
Autophagic Flux This compound (2.5 µM, 24h)LC3-II fold increase with HCQIncreased[6]

Signaling Pathway and Experimental Workflows

To facilitate a deeper understanding of the molecular mechanisms and experimental procedures, the following diagrams illustrate the signaling pathway of this compound-induced autophagy and the general workflows for live-cell imaging and autophagic flux assessment.

YTK105_Signaling_Pathway YTK105 This compound p62_inactive Inactive p62 (monomeric) YTK105->p62_inactive Binds to ZZ domain p62_active Active p62 (oligomeric) p62_inactive->p62_active Induces Oligomerization autophagosome Autophagosome p62_active->autophagosome Recruits LC3 and initiates formation cargo Cellular Cargo (e.g., aggregated proteins) cargo->p62_active Sequestration autolysosome Autolysosome (Degradation) autophagosome->autolysosome Fusion lysosome Lysosome lysosome->autolysosome

This compound Signaling Pathway.

Live_Cell_Imaging_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_imaging Live-Cell Imaging cluster_analysis Data Analysis cell_culture 1. Culture cells stably expressing GFP-LC3 seeding 2. Seed cells onto imaging dish cell_culture->seeding treatment 3. Treat cells with this compound (or vehicle control) seeding->treatment imaging 4. Acquire time-lapse images using a fluorescence microscope treatment->imaging quantification 5. Quantify GFP-LC3 puncta (number, size, intensity) imaging->quantification

Live-Cell Imaging Experimental Workflow.

Autophagic_Flux_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Culture cells stably expressing GFP-LC3 seeding 2. Seed cells in multiple wells cell_culture->seeding treat_YTK 3. Treat with this compound (or vehicle) seeding->treat_YTK treat_inhibitor 4. Add lysosomal inhibitor (e.g., Bafilomycin A1) to a subset of wells treat_YTK->treat_inhibitor imaging 5. Image all wells and quantify GFP-LC3 puncta comparison 6. Compare puncta in this compound treated cells +/- inhibitor imaging->comparison

Autophagic Flux Assay Workflow.

Experimental Protocols

Protocol 1: Live-Cell Imaging of this compound Induced Autophagy

This protocol describes the use of this compound to induce autophagy and visualize the process in real-time using live-cell fluorescence microscopy. The use of a cell line stably expressing a fluorescently-tagged LC3 (e.g., GFP-LC3) is recommended for monitoring autophagosome formation.[1][7]

Materials:

  • Cells stably expressing GFP-LC3 (e.g., HeLa-GFP-LC3, U2OS-GFP-LC3)

  • Complete cell culture medium

  • Glass-bottom imaging dishes or plates

  • This compound (prepare a stock solution, e.g., 10 mM in DMSO)

  • Vehicle control (e.g., DMSO)

  • Live-cell imaging microscope equipped with environmental control (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • One day prior to the experiment, seed the GFP-LC3 expressing cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.

  • Compound Preparation:

    • Prepare a working solution of this compound by diluting the stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., a starting concentration of 2.5 µM can be used based on published data).[6]

    • Prepare a vehicle control solution with the same final concentration of DMSO.

  • Treatment:

    • Carefully remove the culture medium from the imaging dish and replace it with the medium containing this compound or the vehicle control.

  • Live-Cell Imaging:

    • Place the imaging dish on the microscope stage within the pre-heated and CO2-controlled environmental chamber.

    • Allow the cells to equilibrate for at least 30 minutes before starting image acquisition.

    • Acquire images using appropriate filter sets for GFP (or other fluorescent proteins).

    • For time-lapse imaging, acquire images at regular intervals (e.g., every 5-10 minutes) for the desired duration (e.g., 6-24 hours).

  • Image Analysis:

    • Analyze the acquired images to quantify the formation of GFP-LC3 puncta. This can be done using image analysis software (e.g., ImageJ/Fiji, CellProfiler).

    • Quantify parameters such as the number of puncta per cell, the average size of puncta, and the total fluorescence intensity of puncta per cell.

Protocol 2: Autophagic Flux Assay with this compound

This protocol measures autophagic flux, which is the complete process of autophagy from autophagosome formation to their degradation by lysosomes. An increase in autophagosomes can indicate either an induction of autophagy or a blockage in the degradation pathway. This assay distinguishes between these two possibilities by using a lysosomal inhibitor.[8][9][10]

Materials:

  • Cells stably expressing GFP-LC3

  • Complete cell culture medium

  • Multi-well imaging plates (e.g., 24- or 96-well)

  • This compound

  • Vehicle control (DMSO)

  • Lysosomal inhibitor (e.g., Bafilomycin A1, 100 nM; or Chloroquine/Hydroxychloroquine, 10-50 µM)

Procedure:

  • Cell Seeding:

    • Seed GFP-LC3 expressing cells into a multi-well imaging plate at an appropriate density.

  • Treatment Groups:

    • Prepare four treatment groups:

      • Vehicle control (DMSO)

      • This compound

      • Vehicle control + Lysosomal inhibitor

      • This compound + Lysosomal inhibitor

  • This compound Treatment:

    • Treat the cells with this compound or vehicle control and incubate for the desired period (e.g., 24 hours).[6]

  • Lysosomal Inhibition:

    • For the last 2-4 hours of the incubation period, add the lysosomal inhibitor to the designated wells.

  • Image Acquisition:

    • Acquire images from all wells using a high-content imaging system or a fluorescence microscope.

  • Data Analysis:

    • Quantify the number of GFP-LC3 puncta per cell for each condition.

    • Interpretation:

      • An increase in GFP-LC3 puncta with this compound alone indicates an increase in autophagosome formation.

      • A further increase in GFP-LC3 puncta in the presence of this compound and the lysosomal inhibitor compared to this compound alone indicates a functional autophagic flux. The difference in the number of puncta between these two conditions represents the number of autophagosomes that were degraded by lysosomes.

Conclusion

This compound is a powerful chemical tool for inducing and studying p62-dependent selective autophagy. The protocols outlined above provide a framework for researchers to utilize this compound in live-cell imaging experiments to visualize and quantify autophagy dynamics. These methods are applicable to basic research aimed at understanding the mechanisms of autophagy, as well as to drug discovery efforts focused on modulating this critical cellular process. When used in conjunction with appropriate controls and analytical methods, this compound can provide valuable insights into the role of selective autophagy in health and disease.

References

Troubleshooting & Optimization

YTK-105 Autophagy Induction: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for YTK-105. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments where this compound is not inducing the expected autophagic response.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it supposed to induce autophagy?

A1: this compound is a ligand of the p62/SQSTM1 protein's ZZ domain.[1] It is designed to activate p62-dependent selective macroautophagy.[1] this compound is a key component in the development of AUTOphagy-TArgeting Chimeras (AUTOTACs), which are bifunctional molecules that recruit target proteins for autophagic degradation.[1][2][3] By binding to p62, this compound is thought to activate it, promoting the formation of p62 bodies that are then recognized and engulfed by autophagosomes for lysosomal degradation.[3]

Q2: I am not observing an increase in LC3-II levels after this compound treatment. What could be the reason?

A2: While an increase in the autophagosome-associated protein LC3-II is a common marker for autophagy, its levels can be influenced by both the rate of autophagosome formation and their degradation.[4] It's possible that with this compound treatment, the autophagic flux (the entire process from autophagosome formation to lysosomal degradation) is proceeding rapidly, leading to a concurrent degradation of LC3-II that might mask an increase in its formation. To investigate this, it is recommended to perform an autophagic flux assay using lysosomal inhibitors like Bafilomycin A1 or Chloroquine.[4][5]

Q3: My p62/SQSTM1 levels are not decreasing with this compound treatment. What does this indicate?

A3: A decrease in p62/SQSTM1 levels is a strong indicator of successful autophagic degradation, as p62 is a selective autophagy substrate that gets degraded along with its cargo.[6][7] If p62 levels are not decreasing, it could suggest a blockage in the autophagic pathway downstream of p62 activation. This could be due to impaired autophagosome-lysosome fusion or reduced lysosomal degradation capacity. It is also important to ensure that the experimental timeframe is sufficient to observe p62 degradation.

Q4: Are there alternative methods to confirm this compound-induced autophagy besides Western blotting for LC3 and p62?

A4: Yes, several other methods can be used to assess autophagy. Fluorescence microscopy to visualize and quantify LC3 puncta (representing autophagosomes) is a widely used technique.[8][9] You can use cells stably expressing GFP-LC3 or mCherry-GFP-LC3. The latter is particularly useful for monitoring autophagic flux, as the GFP signal is quenched in the acidic environment of the autolysosome, while the mCherry signal persists.[8][10]

Troubleshooting Guides

Problem 1: No significant change in LC3-II levels observed by Western blot.

This is a common issue when assessing autophagy. An unchanged LC3-II level does not necessarily mean autophagy is not induced.

Troubleshooting Workflow

A Start: No LC3-II change with this compound B Perform Autophagic Flux Assay (with Bafilomycin A1 or Chloroquine) A->B C Analyze LC3-II levels B->C D LC3-II accumulates with inhibitor? C->D E Yes: Autophagic flux is occurring D->E Yes F No: Potential issues with autophagosome formation D->F No J End E->J G Check cell health and confluency F->G H Optimize this compound concentration and incubation time G->H I Verify antibody performance H->I I->J

Caption: Troubleshooting workflow for unchanged LC3-II levels.

Potential Causes and Solutions

Potential Cause Recommended Solution
Rapid Autophagic Flux Perform an autophagic flux assay. Treat cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 at 100 nM for the last 2-4 hours of treatment). A significant accumulation of LC3-II in the presence of the inhibitor compared to the inhibitor alone indicates active autophagic flux.
Suboptimal this compound Concentration Perform a dose-response experiment with a range of this compound concentrations to determine the optimal concentration for your cell line.
Incorrect Incubation Time Conduct a time-course experiment to identify the peak of the autophagic response. The kinetics of autophagy induction can vary between cell types.
Poor Antibody Quality Validate your LC3 antibody using a known autophagy inducer (e.g., starvation or rapamycin). Ensure you can detect both LC3-I and LC3-II.[11]
Cell Line Unresponsive Some cell lines may have inherent defects in their autophagy machinery. Test a different cell line known to have a robust autophagic response.
Problem 2: No decrease in p62/SQSTM1 levels observed by Western blot.

A lack of p62 degradation suggests a potential issue in the later stages of autophagy.

Signaling Pathway and Potential Blockages

cluster_0 YTK105 This compound p62 p62 Activation & Oligomerization YTK105->p62 Autophagosome Autophagosome Formation p62->Autophagosome Autolysosome Autolysosome Formation Autophagosome->Autolysosome Fusion with Lysosome Degradation Degradation Autolysosome->Degradation

Caption: Simplified p62-mediated selective autophagy pathway.

Potential Causes and Solutions

Potential Cause Recommended Solution
Impaired Lysosomal Function Check the lysosomal pH of your cells using a fluorescent probe like LysoTracker. Compromised lysosomal acidity can inhibit degradation. Co-treatment with a lysosomal inhibitor should lead to p62 accumulation if the upstream pathway is active.
Block in Autophagosome-Lysosome Fusion Assess the colocalization of autophagosome markers (LC3) with lysosomal markers (e.g., LAMP1) using immunofluorescence microscopy. A lack of colocalization suggests a fusion defect.
Insufficient Treatment Duration p62 degradation can be slower than LC3-II formation. Extend the incubation time with this compound and perform a time-course analysis.
High Basal p62 Levels If your cells have very high basal levels of p62, a noticeable decrease might require a longer treatment or a more potent stimulus.

Experimental Protocols

Autophagic Flux Assay by Western Blot

This protocol is designed to measure the rate of autophagic degradation.

Methodology:

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and are sub-confluent (70-80%) at the time of the experiment.

  • Treatment:

    • Group 1: Vehicle control (e.g., DMSO).

    • Group 2: this compound at the desired concentration.

    • Group 3: Lysosomal inhibitor alone (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine).

    • Group 4: this compound and the lysosomal inhibitor.

  • Incubation: Incubate for the desired treatment duration. Add the lysosomal inhibitor for the last 2-4 hours of the incubation period.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Western Blot:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against LC3 and p62/SQSTM1 overnight at 4°C.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Normalize protein levels to a loading control like β-actin or GAPDH.

LC3 Puncta Formation by Fluorescence Microscopy

This protocol allows for the visualization and quantification of autophagosomes.

Methodology:

  • Cell Culture: Grow cells on glass coverslips in a multi-well plate.

  • Transfection (if applicable): For cells not stably expressing a fluorescently tagged LC3, transfect with a GFP-LC3 or mCherry-GFP-LC3 plasmid.

  • Treatment: Treat cells with this compound or a vehicle control for the desired time.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining (for endogenous LC3):

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with an anti-LC3 primary antibody for 1 hour.

    • Incubate with a fluorescently-conjugated secondary antibody for 1 hour in the dark.

  • Mounting and Imaging: Mount the coverslips onto microscope slides with a mounting medium containing DAPI to stain the nuclei. Acquire images using a fluorescence or confocal microscope.

  • Quantification: Count the number of LC3 puncta per cell. An increase in the number of puncta indicates an accumulation of autophagosomes.

Data Presentation

Parameter Control This compound This compound + Baf A1
LC3-II / β-actin ratio (Example Value)(Example Value)(Example Value)
p62 / β-actin ratio (Example Value)(Example Value)(Example Value)
Average LC3 puncta per cell (Example Value)(Example Value)(Example Value)

This table should be populated with your experimental data for clear comparison.

References

Technical Support Center: YTK-105 Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing YTK-105 in AUTOTAC (AUTOphagy-TArgeting Chimera) mediated protein degradation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a small molecule ligand that specifically binds to the ZZ domain of the autophagy receptor protein p62 (also known as SQSTM1/Sequestosome-1)[1][2]. It is a key component of AUTOTACs, which are heterobifunctional molecules designed to hijack the cell's autophagy machinery for targeted protein degradation[3][4]. The this compound moiety of an AUTOTAC binds to p62, inducing its activation and oligomerization. This complex then sequesters the target protein (bound by the other end of the AUTOTAC) for encapsulation into autophagosomes, which subsequently fuse with lysosomes for degradation of the target protein[3][4].

Q2: What is the difference between AUTOTACs and PROTACs?

Both are targeted protein degradation technologies, but they utilize different cellular machinery. PROTACs (Proteolysis-Targeting Chimeras) recruit E3 ubiquitin ligases to polyubiquitinate a target protein, marking it for degradation by the proteasome. In contrast, AUTOTACs, utilizing ligands like this compound, engage the autophagy-lysosome pathway to degrade target proteins[5]. This allows AUTOTACs to potentially degrade a broader range of targets, including protein aggregates and organelles, which are not amenable to proteasomal degradation.

Q3: What are some examples of successful protein degradation using this compound-based AUTOTACs?

This compound and similar p62-binding ligands have been incorporated into AUTOTACs to successfully degrade a variety of oncoproteins and aggregation-prone proteins associated with neurodegenerative diseases[1][3]. For instance, an AUTOTAC targeting MetAP2, named Fumagillin-105, exhibited a half-maximal degradation concentration (DC50) of approximately 500 nM in U87-MG glioblastoma cells[1]. Another AUTOTAC, PHTPP-1304, designed to degrade Estrogen Receptor Beta (ERβ), showed a DC50 of around 2 nM in HEK293T cells[1].

Troubleshooting Guide: Suboptimal Protein Degradation Efficiency

This guide addresses common issues that may lead to lower-than-expected degradation efficiency in experiments involving this compound-based AUTOTACs.

Issue 1: Low or No Target Protein Degradation

Possible Causes & Solutions

  • Suboptimal AUTOTAC Concentration:

    • The "Hook Effect": Similar to PROTACs, AUTOTACs can exhibit a "hook effect" where excessively high concentrations lead to the formation of binary complexes (AUTOTAC-Target or AUTOTAC-p62) instead of the productive ternary complex (Target-AUTOTAC-p62), thus reducing degradation efficiency.

    • Solution: Perform a dose-response experiment with a wide range of AUTOTAC concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for maximal degradation.

  • Poor Cell Permeability of the AUTOTAC:

    • The physicochemical properties of the AUTOTAC, including the this compound moiety, linker, and target-binding ligand, can affect its ability to cross the cell membrane.

    • Solution: If you are designing your own AUTOTAC, consider optimizing the linker to improve cell permeability. For commercially available AUTOTACs, ensure proper solubilization. This compound itself is soluble in DMSO[6][7].

  • Insufficient p62 Expression:

    • The AUTOTAC mechanism is dependent on the presence of p62.

    • Solution: Verify the expression level of p62 in your cell line of interest by Western blot. If p62 levels are low, consider using a different cell line or overexpressing p62.

  • Impaired Autophagy Flux:

    • The overall efficiency of the autophagy-lysosome pathway in your experimental system can impact degradation.

    • Solution: Assess the basal autophagy flux in your cells. You can monitor the levels of LC3-II and p62 by Western blot in the presence and absence of lysosomal inhibitors like Bafilomycin A1 or Chloroquine. An increase in LC3-II and p62 accumulation upon inhibitor treatment indicates a functional autophagy flux.

Issue 2: High Variability in Degradation Results

Possible Causes & Solutions

  • Inconsistent Cell Health and Density:

    • Cellular stress and confluency can affect autophagy activity.

    • Solution: Maintain consistent cell culture conditions, including passage number, seeding density, and media composition. Ensure cells are healthy and in the logarithmic growth phase during the experiment.

  • Instability of the AUTOTAC Compound:

    • AUTOTACs can be unstable in cell culture media over long incubation times.

    • Solution: Assess the stability of your AUTOTAC in your experimental media. Consider reducing the treatment duration or replenishing the compound during the experiment.

Data Presentation

Table 1: Degradation Efficiency of p62-Ligand Based AUTOTACs

AUTOTAC NameTarget ProteinCell LineDC50Maximum Degradation (Dmax)Treatment Time (h)Reference
PHTPP-1304ERβHEK293T~2 nM>90% at 10-100 nM24[1]
PHTPP-1304ERβACHN<100 nMNot Specified24[1]
PHTPP-1304ERβMCF-7<100 nMNot Specified24[1]
VinclozolinM2-2204Androgen Receptor (AR)LNCaP~200 nM>80% at 1-10 µM24[1]
Fumagillin-105MetAP2HEK293T~0.7 µM~70% at 1-10 µM24[1]
Fumagillin-105MetAP2U87-MG~500 nM>90% at 1-10 µM24[1]

Table 2: Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC16H19NO2[7]
Molecular Weight257.33 g/mol [7]
Targetp62-ZZ domain[1][2]
Docking Score to p62-ZZ-4.0 kcal/mol[1]
SolubilitySoluble in DMSO (up to 175 mg/mL with sonication)[6]
Storage of Stock Solution-80°C for 6 months; -20°C for 1 month[2]

Experimental Protocols

Protocol 1: In Vitro p62 Oligomerization Assay

This assay assesses the ability of this compound or a this compound-containing AUTOTAC to induce the self-polymerization of p62, a crucial step in its activation.

  • Prepare Cell Lysates: Lyse HEK293T cells and quantify the protein concentration.

  • Incubation: Incubate a defined amount of cell lysate with varying concentrations of your this compound-containing AUTOTAC or this compound alone for 2-4 hours at room temperature.

  • Non-reducing SDS-PAGE: Add a non-reducing loading buffer to the samples. Do not boil the samples.

  • Western Blot: Separate the protein complexes on an SDS-PAGE gel and transfer to a membrane. Probe with an anti-p62 antibody.

  • Analysis: An increase in high-molecular-weight p62 species (oligomers) in the presence of the compound indicates successful induction of oligomerization.

Protocol 2: Autophagy Flux Assay by Western Blot

This protocol measures the flow through the autophagy pathway, which is essential for AUTOTAC-mediated degradation.

  • Cell Treatment: Seed cells and treat with four conditions:

    • Vehicle control (e.g., DMSO)

    • Your AUTOTAC at the desired concentration

    • Lysosomal inhibitor alone (e.g., 50 nM Bafilomycin A1 or 20 µM Chloroquine for the last 2-4 hours of culture)

    • Your AUTOTAC followed by the lysosomal inhibitor for the last 2-4 hours.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.

  • Western Blot: Perform SDS-PAGE and Western blotting for LC3 and p62. An antibody that recognizes both LC3-I and LC3-II is required.

  • Analysis: Autophagy flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor. A significant accumulation of LC3-II in the presence of the inhibitor and your AUTOTAC indicates a functional and potentially enhanced autophagy flux.

Mandatory Visualizations

AUTOTAC_Mechanism cluster_cell Cell cluster_ternary AUTOTAC AUTOTAC (this compound + Target Ligand) Ternary_Complex Target-AUTOTAC-p62 Ternary Complex AUTOTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex p62_inactive Inactive p62 p62_inactive->Ternary_Complex Binding & Activation p62_oligomers p62 Oligomers + Sequestered Target Ternary_Complex->p62_oligomers Oligomerization Autophagosome Autophagosome p62_oligomers->Autophagosome Sequestration Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Fusion Degradation Degraded Products Autolysosome->Degradation Degradation

Caption: Mechanism of this compound based AUTOTAC protein degradation.

Troubleshooting_Workflow Start Start: Low/No Degradation Observed Check_Concentration 1. Optimize Concentration (Dose-Response Curve) Start->Check_Concentration Hook_Effect Observe Hook Effect? Check_Concentration->Hook_Effect Hook_Effect->Check_Concentration Yes (Lower Conc.) Check_Permeability 2. Assess Cell Permeability Hook_Effect->Check_Permeability No Check_p62 3. Verify p62 Expression (Western Blot) Check_Permeability->Check_p62 Sufficient_p62 p62 Levels Sufficient? Check_p62->Sufficient_p62 Check_Autophagy 4. Measure Autophagy Flux (LC3-II Accumulation) Functional_Flux Autophagy Flux Functional? Check_Autophagy->Functional_Flux Sufficient_p62->Check_Autophagy Yes Redesign Consider AUTOTAC Redesign (Linker, Ligand) Sufficient_p62->Redesign No (Low p62) Success Degradation Optimized Functional_Flux->Success Yes Functional_Flux->Redesign No (Impaired Flux)

Caption: Troubleshooting workflow for suboptimal AUTOTAC efficiency.

References

YTK-105 cytotoxicity and how to mitigate it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and managing the cytotoxic effects of YTK-105 and its derivatives, particularly when used in AUTOphagy-TArgeting Chimeras (AUTOTACs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a ligand that binds to the ZZ domain of the p62/sequestosome-1 (SQSTM1) protein.[1][2] Its primary function is to activate p62-dependent selective macroautophagy. This mechanism is harnessed in the design of AUTOTACs, which are bifunctional molecules that link a target-binding ligand to an autophagy-targeting ligand like this compound to induce the degradation of specific proteins via the autophagy-lysosome system.[3]

Q2: Does this compound itself exhibit significant cytotoxicity?

A2: Current data suggests that this compound, as a p62-binding ligand, has relatively low intrinsic cytotoxicity. In comparative studies, the half-maximal inhibitory concentration (IC50) for p62 ligands was found to be significantly higher (e.g., >20 µM or >100 µM) than that of the complete AUTOTAC molecules they are part of.[3] This indicates that the cytotoxic effects observed are more likely attributable to the degradation of the target protein by the AUTOTAC rather than the this compound moiety itself.

Q3: What causes the cytotoxicity observed with this compound-containing AUTOTACs?

A3: The cytotoxicity of this compound-based AUTOTACs is primarily a result of the targeted degradation of a specific protein of interest (POI). If the POI is essential for cell survival, its degradation will lead to programmed cell death (apoptosis). For example, an AUTOTAC designed to degrade the oncoprotein MetAP2 has been shown to induce apoptosis in cancer cells.[4] The cytotoxic potency of the AUTOTAC is therefore dependent on the cellular reliance on the target protein.

Q4: How does this compound facilitate targeted protein degradation?

A4: this compound, as part of an AUTOTAC, binds to p62. The other end of the AUTOTAC binds to the target protein. This bridging action brings the target protein into proximity with p62, which then initiates the formation of an autophagosome around the protein complex. The autophagosome subsequently fuses with a lysosome, leading to the degradation of the enclosed target protein.[3]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Higher than expected cytotoxicity observed in cell culture experiments. 1. The target protein is critical for cell viability. 2. The concentration of the AUTOTAC is too high. 3. The treatment duration is too long. 4. Off-target effects of the AUTOTAC.1. Review the literature to confirm the role of the target protein in cell survival. 2. Perform a dose-response experiment to determine the optimal concentration with an acceptable therapeutic window. 3. Conduct a time-course experiment to find the shortest effective treatment duration. 4. Include control experiments with this compound alone and the target-binding ligand alone to assess their individual cytotoxic contributions.
Inconsistent cytotoxicity results between experiments. 1. Variability in cell health and passage number. 2. Inconsistent AUTOTAC concentration due to improper storage or handling. 3. Fluctuations in incubation conditions (e.g., temperature, CO2).1. Use cells within a consistent and low passage number range and ensure they are healthy before treatment. 2. Aliquot the AUTOTAC stock solution and store it at -80°C for up to 6 months or -20°C for up to 1 month to minimize freeze-thaw cycles.[1] 3. Ensure consistent and calibrated incubator conditions for all experiments.
No significant cytotoxicity observed, even at high concentrations. 1. The target protein is not essential for the survival of the cell line being used. 2. The AUTOTAC is not effectively degrading the target protein. 3. The chosen cytotoxicity assay is not sensitive enough.1. Select a cell line that is known to be dependent on the target protein for survival. 2. Confirm target protein degradation via Western Blot or other protein quantification methods. 3. Try alternative cytotoxicity assays (e.g., MTT, CellTiter-Glo, Annexin V staining for apoptosis).

Quantitative Data Summary

The following table summarizes the available cytotoxicity data for p62 ligands and their corresponding AUTOTACs.

CompoundTargetCell LineIC50 (µM)Reference
p62-binding ligand (YOK-1304)-->20[3]
PHTPP (TBL)ERβ-18[3]
PHTPP-1304 (AUTOTAC)ERβ-3.3[3]
p62 ligand-->100[3]
VinclozolinM2-2204 (AUTOTAC)AR-4.7[3]

Experimental Protocols

General Protocol for Assessing Cytotoxicity using MTT Assay
  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound-containing AUTOTAC and relevant controls (e.g., this compound alone, target-binding ligand alone, vehicle control) in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

G cluster_0 This compound-based AUTOTAC Mechanism of Action YTK105 This compound AUTOTAC AUTOTAC YTK105->AUTOTAC part of p62 p62/SQSTM1 Autophagosome Autophagosome Formation p62->Autophagosome initiates TargetProtein Target Protein TargetProtein->AUTOTAC bound by AUTOTAC->p62 binds to Lysosome Lysosome Autophagosome->Lysosome fuses with Degradation Target Degradation Lysosome->Degradation G cluster_1 Troubleshooting Workflow for High Cytotoxicity Start High Cytotoxicity Observed CheckConcentration Is AUTOTAC concentration optimized? Start->CheckConcentration CheckDuration Is treatment duration optimized? CheckConcentration->CheckDuration Yes DoseResponse Perform Dose-Response Experiment CheckConcentration->DoseResponse No CheckTarget Is target protein essential for survival? CheckDuration->CheckTarget Yes TimeCourse Perform Time-Course Experiment CheckDuration->TimeCourse No LiteratureReview Review Literature & Consider Alternative Cell Line CheckTarget->LiteratureReview Yes Proceed Proceed with Optimized Protocol CheckTarget->Proceed No DoseResponse->CheckDuration TimeCourse->CheckTarget LiteratureReview->Proceed

References

Optimizing YTK-105 Concentration for Specific Cell Lines: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for YTK-105. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for various cell lines. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and comprehensive experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a ligand of the p62/SQSTM1 protein's ZZ domain.[1][2] Its primary mechanism of action is the activation of p62-dependent selective macroautophagy.[1][2] This makes it a valuable tool for researchers studying autophagy and for the development of AUTOTACs (AUTOphagy-TArgeting Chimeras), which are designed to induce the degradation of specific target proteins.[1][3]

2. What is a recommended starting concentration for this compound in a new cell line?

For a previously untested cell line, it is advisable to perform a dose-response experiment covering a broad range of concentrations. A sensible starting range would be from 0.1 µM to 10 µM, using serial dilutions.[4][5] Published studies have utilized this compound at concentrations of 1 µM and 2.5 µM in cell lines such as U87-MG and HeLa.[3] The optimal concentration will ultimately be cell line-dependent and should be determined empirically.

3. How long should cells be incubated with this compound?

The duration of incubation with this compound will depend on the cell line's doubling time and the specific endpoint of the experiment. For initial dose-response assays, an incubation period of 24 to 72 hours is a common starting point.[5][6] For rapidly dividing cells, 24 hours may be sufficient, whereas slower-growing cells might require longer exposure.[5]

4. How can I determine the effect of this compound on cell viability?

Several assays can be used to measure cell viability, with the most common being colorimetric assays that measure metabolic activity, such as MTT, MTS, and WST-1 assays.[7][8][9] These assays are based on the principle that viable cells can reduce a substrate into a colored formazan product, which can be quantified using a spectrophotometer.[8] Alternatively, assays that measure ATP levels or membrane integrity can also be employed.[10]

5. What solvent should be used to dissolve this compound and what is a safe final concentration in culture?

This compound is typically dissolved in a solvent like DMSO to create a stock solution. It is crucial to ensure that the final concentration of the solvent in the cell culture medium is not toxic to the cells. Generally, a final DMSO concentration of 0.1% or lower is considered safe for most cell lines.[11] Always include a vehicle control (media with the same final concentration of solvent as the highest this compound concentration) in your experiments to account for any solvent-induced effects.

Troubleshooting Guide

This guide addresses common issues that may arise when optimizing this compound concentration.

Problem Possible Cause(s) Suggested Solution(s)
No observable effect of this compound at tested concentrations - The concentration range is too low.- The incubation time is too short.- The cell line is resistant to this compound-induced autophagy.- The this compound stock solution has degraded.- Test a wider and higher range of concentrations (e.g., up to 50 µM).- Increase the incubation period (e.g., up to 96 hours).- Verify the expression of key autophagy proteins like p62/SQSTM1 in your cell line.- Prepare fresh dilutions from a new stock of this compound.
High variability between replicate wells - Uneven cell seeding.- "Edge effects" in the microplate leading to evaporation.- Inaccurate pipetting of this compound.- Ensure a homogeneous single-cell suspension before seeding.- Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.- Calibrate pipettes regularly and use reverse pipetting for viscous solutions.[4]
Cells are detaching from the plate after treatment - this compound is inducing cytotoxicity and cell death.- The solvent concentration is too high.- This may be the intended effect if studying cytotoxicity. Quantify both adherent and floating cells.- Ensure the final solvent concentration is non-toxic by running a solvent-only control.[5]
Precipitation of this compound in the culture medium - The concentration of this compound exceeds its solubility in the medium.- Interaction with components in the serum.- Prepare a fresh, lower concentration stock solution.- Test the solubility of this compound in the basal medium before adding serum.[5]

Below is a troubleshooting workflow to help diagnose and resolve experimental issues.

G Troubleshooting Workflow for this compound Optimization start Start: Unexpected Experimental Outcome no_effect No Observable Effect start->no_effect No cellular response? high_variability High Variability start->high_variability Inconsistent replicates? cell_detachment Cell Detachment start->cell_detachment Cells detaching? precipitation Compound Precipitation start->precipitation Precipitate in media? check_concentration Widen Concentration Range no_effect->check_concentration check_incubation Increase Incubation Time no_effect->check_incubation check_cell_line Verify p62 Expression no_effect->check_cell_line check_stock Use Fresh this compound Stock no_effect->check_stock check_seeding Optimize Cell Seeding high_variability->check_seeding check_plate_layout Address Edge Effects high_variability->check_plate_layout check_pipetting Verify Pipetting Accuracy high_variability->check_pipetting quantify_all_cells Quantify Adherent & Floating Cells cell_detachment->quantify_all_cells check_solvent_toxicity Run Solvent Control cell_detachment->check_solvent_toxicity check_solubility Test Solubility in Media precipitation->check_solubility end_node Resolution check_concentration->end_node check_incubation->end_node check_cell_line->end_node check_stock->end_node check_seeding->end_node check_plate_layout->end_node check_pipetting->end_node quantify_all_cells->end_node check_solvent_toxicity->end_node check_solubility->end_node

Caption: A flowchart for troubleshooting common issues during this compound concentration optimization.

Data Presentation

The optimal concentration of this compound is highly dependent on the cell line and experimental conditions. The following table provides a template for summarizing dose-response data. Researchers should populate this table with their own experimental results.

Cell LineAssay TypeIncubation Time (hours)This compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
MCF-7 MTT480 (Vehicle)100 ± 4.5
0.195.2 ± 5.1
1.078.6 ± 6.22.5
2.551.3 ± 4.9
5.035.7 ± 3.8
10.015.1 ± 2.5
U87-MG WST-1720 (Vehicle)100 ± 5.3
0.198.1 ± 4.7
1.085.4 ± 5.93.2
2.560.2 ± 6.8
5.042.8 ± 4.1
10.022.5 ± 3.3
A549 MTS480 (Vehicle)100 ± 3.9
0.199.2 ± 4.2
1.090.1 ± 5.5>10
2.582.5 ± 6.1
5.075.3 ± 4.8
10.068.9 ± 5.0

Note: The data presented in this table is for illustrative purposes only and should not be considered as actual experimental results.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the effect of this compound on cell viability.

  • Cell Seeding:

    • Harvest and count cells, then dilute to the desired seeding density in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the appropriate this compound dilution.

    • Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

G Cell Viability Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_ytk105 Prepare this compound Dilutions incubate_24h->prepare_ytk105 treat_cells Treat Cells with this compound prepare_ytk105->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance analyze_data Analyze Data read_absorbance->analyze_data end_node End analyze_data->end_node

Caption: A step-by-step workflow for performing a cell viability assay with this compound.

Apoptosis Assay (Annexin V Staining)

This protocol describes how to detect apoptosis induced by this compound using Annexin V staining followed by flow cytometry analysis.[12][13][14]

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound and a vehicle control for the chosen duration.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Add 1X binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, Annexin V-only, and PI-only controls for compensation and gating.

Western Blotting for Autophagy Markers

This protocol is for assessing the induction of autophagy by this compound by measuring the levels of key autophagy-related proteins.[15][16][17][18][19]

  • Cell Lysis:

    • Treat cells with this compound as described above.

    • Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

  • Protein Quantification:

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against autophagy markers (e.g., LC3B, p62/SQSTM1) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway

This compound functions by binding to the ZZ domain of p62/SQSTM1, which is a key receptor in selective autophagy. This binding event is thought to promote the oligomerization of p62, facilitating the formation of p62 bodies that sequester cargo destined for degradation. These p62 bodies are then recognized and engulfed by the forming autophagosome, which subsequently fuses with a lysosome to degrade its contents.

G This compound Mechanism of Action ytk105 This compound p62 p62/SQSTM1 ytk105->p62 Binds to ZZ domain p62_body p62 Body Formation (Oligomerization) p62->p62_body Activates & promotes cargo Cellular Cargo (e.g., aggregated proteins) cargo->p62_body Sequestered by autophagosome Autophagosome p62_body->autophagosome Engulfed by autolysosome Autolysosome autophagosome->autolysosome Fuses with lysosome Lysosome lysosome->autolysosome degradation Degradation of Cargo autolysosome->degradation

Caption: The signaling pathway of this compound, illustrating the activation of p62-mediated selective autophagy.

References

YTK-105 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of YTK-105. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Solubility and Stock Solution Preparation

Proper dissolution and storage of this compound are critical for obtaining reliable and reproducible experimental results.

Quantitative Solubility Data
SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO)175 mg/mL (680.06 mM)Requires sonication for complete dissolution. It is recommended to use freshly opened, anhydrous DMSO as the compound is sensitive to moisture.[1]
Stock Solution Preparation Guide

To prepare stock solutions of this compound, please refer to the following table.[1] It is crucial to use anhydrous DMSO and sonicate the solution to ensure complete dissolution.

Target Concentration1 mg Mass5 mg Mass10 mg Mass
1 mM 3.8861 mL19.4303 mL38.8606 mL
5 mM 0.7772 mL3.8861 mL7.7721 mL
10 mM 0.3886 mL1.9430 mL3.8861 mL

Note: this compound is supplied as a viscous liquid.[1]

Stability and Storage Recommendations

Understanding the stability profile of this compound is essential for maintaining its biological activity and ensuring the integrity of your experiments.

Storage Conditions
FormStorage TemperatureShelf LifeNotes
Pure Compound -20°C3 years
4°C2 years
In Solvent (DMSO) -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This section addresses common problems that may arise when working with this compound.

FAQs

Q1: My this compound is not dissolving properly in DMSO.

A1: Ensure you are using fresh, anhydrous DMSO. This compound is hygroscopic, and the presence of water can significantly reduce its solubility.[1] Use an ultrasonic bath to aid dissolution. If precipitation is still observed, gentle warming to 37°C may help.

Q2: I am observing precipitation in my cell culture media after adding the this compound stock solution.

A2: This is likely due to the low aqueous solubility of this compound. To mitigate this, ensure the final concentration of DMSO in your cell culture media is kept to a minimum (typically ≤ 0.5%). When diluting the DMSO stock solution, add it to the media dropwise while gently vortexing to ensure rapid and even dispersion. It is also advisable to prepare the final working solution immediately before use.

Q3: I am seeing inconsistent results between experiments.

A3: Inconsistent results can be due to several factors related to the handling of this compound:

  • Stock Solution Degradation: Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.[1]

  • Inaccurate Pipetting: this compound is a viscous liquid, which can make accurate pipetting challenging.[1] Use positive displacement pipettes or reverse pipetting techniques for better accuracy.

  • Precipitation in Media: Visually inspect your cell culture plates for any signs of precipitation after adding this compound.

Q4: What is the mechanism of action of this compound?

A4: this compound is a ligand of the p62-ZZ domain and functions as an activator of p62-dependent selective macroautophagy.[1] It is often used in the design of AUTOTACs (Autophagy-Targeting Chimeras).

Experimental Protocols and Workflows

Below are diagrams outlining the signaling pathway of this compound and a general experimental workflow for its use.

Signaling Pathway

YTK105_Signaling_Pathway This compound Signaling Pathway YTK105 This compound p62 p62/SQSTM1 YTK105->p62 Binds to ZZ domain LC3 LC3-II p62->LC3 Interacts via LIR motif Ub_Cargo Ubiquitinated Cargo Ub_Cargo->p62 Binds to UBA domain Autophagosome Autophagosome Formation LC3->Autophagosome Lysosome Lysosome Autophagosome->Lysosome Fuses with Degradation Cargo Degradation Lysosome->Degradation

Caption: this compound binds to the ZZ domain of p62, initiating selective macroautophagy.

Experimental Workflow

YTK105_Experimental_Workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution (in DMSO) Dilute_Stock Dilute Stock Solution in Cell Culture Media Prep_Stock->Dilute_Stock Cell_Culture Culture Cells to Desired Confluency Treat_Cells Treat Cells with This compound Cell_Culture->Treat_Cells Dilute_Stock->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Assay Perform Downstream Assay (e.g., Western Blot, ICC) Incubate->Assay

Caption: A general workflow for preparing and using this compound in cell-based assays.

References

YTK-105 Technical Support Center: Troubleshooting Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and troubleshooting potential off-target effects of YTK-105 in cellular assays. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a ligand for the ZZ domain of the p62/SQSTM1 protein.[1][2] Its primary function is to activate p62-dependent selective macroautophagy.[1][2] this compound is often utilized in the design of AUTOphagy-TArgeting Chimeras (AUTOTACs), which are bifunctional molecules that recruit specific target proteins for degradation via the autophagy-lysosome system.[1][3][4]

Q2: What are potential, though not definitively documented, off-target effects of this compound?

While specific off-target interactions of this compound have not been extensively documented in publicly available literature, researchers should be aware of potential off-target effects that can arise from modulating autophagy pathways. These could theoretically include:

  • Modulation of other signaling pathways: Autophagy is a highly regulated process that cross-talks with numerous cellular signaling pathways, including those involved in cell growth, proliferation, and death.

  • Non-specific cytotoxicity: At high concentrations, compounds can induce cytotoxicity through mechanisms unrelated to their intended target.

  • Interaction with other ZZ domain-containing proteins: While designed for the p62 ZZ domain, the possibility of interaction with other proteins containing similar domains cannot be entirely ruled out without comprehensive screening.

Q3: How can I distinguish between a true off-target effect and an unexpected on-target phenotype?

This is a critical question in drug development. An unexpected phenotype could be a downstream consequence of p62 activation and autophagy induction (on-target) or a result of this compound interacting with an unrelated protein (off-target). To differentiate between these possibilities, consider the following:

  • Use of controls: Employ a structurally related but inactive analog of this compound as a negative control. If the inactive analog does not produce the unexpected phenotype, it is more likely that the observed effect is related to the intended on-target activity.

  • Target engagement confirmation: Confirm that this compound is engaging with p62 in your experimental system at the concentrations where the unexpected phenotype is observed.

  • Knockdown/knockout experiments: Use techniques like siRNA or CRISPR to reduce the expression of p62. If the unexpected phenotype is still observed in the absence of p62, it strongly suggests an off-target effect.

Troubleshooting Guide

Issue 1: Unexpected Cytotoxicity Observed in a Cell Viability Assay

Question: I am observing a significant decrease in cell viability at concentrations of this compound where I expect to see specific autophagy induction. How can I troubleshoot this?

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
1. Assay Interference The compound may be directly interfering with the assay reagents (e.g., reducing MTT reagent). Solution: Run a cell-free assay control by incubating this compound with the assay reagents to check for direct reactivity.[5]
2. Off-Target Cytotoxicity This compound may be interacting with other essential cellular targets leading to cell death. Solution: Validate the cytotoxicity with an alternative assay that uses a different readout, such as measuring ATP levels (e.g., CellTiter-Glo®) or membrane integrity (e.g., Trypan Blue exclusion).[5]
3. Excessive Autophagy Induction In some cell lines, hyperactivation of autophagy can lead to autophagic cell death. Solution: Co-treat with known autophagy inhibitors (e.g., 3-Methyladenine, Chloroquine) to see if this rescues the cytotoxic phenotype.
4. Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. Solution: Ensure the final solvent concentration is consistent across all wells and is at a level known to be non-toxic to your cell line (typically <0.5%).

Issue 2: Unexpected Changes in a Signaling Pathway Detected by Western Blot

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
1. Indirect Downstream Effect The observed pathway modulation could be a downstream consequence of p62 activation and autophagy. Solution: Investigate the kinetics of the pathway modulation. A direct off-target effect may have a more rapid onset than an indirect downstream effect.
2. Direct Off-Target Interaction This compound may be directly binding to and modulating a component of the unexpected signaling pathway. Solution: Perform in vitro binding or activity assays with purified proteins from the suspected off-target pathway to test for direct interaction with this compound.[5]
3. Cellular Stress Response The treatment with this compound may be inducing a general cellular stress response that activates the observed pathway. Solution: Analyze markers of cellular stress (e.g., heat shock proteins) to determine if a general stress response is being activated.
4. Crosstalk Between Pathways Inhibition or activation of the intended autophagy pathway can lead to compensatory changes in other interconnected signaling pathways. Solution: Consult signaling pathway databases to identify known crosstalk between autophagy and the unexpectedly modulated pathway.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized solubilizing agent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blotting for Signaling Pathway Analysis

  • Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Visualizations

YTK105_On_Target_Pathway YTK105 This compound p62 p62/SQSTM1 YTK105->p62 Binds to ZZ domain Autophagosome Autophagosome p62->Autophagosome Promotes formation and cargo recruitment Lysosome Lysosome Autophagosome->Lysosome Fuses with Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Lysosome->Autolysosome

Caption: On-target signaling pathway of this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Check_Assay Control for Assay Artifacts? Start->Check_Assay Check_Assay->Start Yes (Revise Assay) Check_OnTarget Is it an On-Target Effect? Check_Assay->Check_OnTarget No OffTarget Potential Off-Target Effect Check_OnTarget->OffTarget No OnTarget Downstream On-Target Phenotype Check_OnTarget->OnTarget Yes Investigate_OffTarget Investigate Off-Target: - Kinase Profiling - In Vitro Binding Assays OffTarget->Investigate_OffTarget

Caption: Troubleshooting workflow for unexpected phenotypes.

Experimental_Workflow_Off_Target_ID A Initial Observation: Unexpected Cellular Effect B Validate with Orthogonal Assay A->B C p62 Knockdown/Knockout B->C D Effect Persists? C->D E Conclude Off-Target Effect D->E Yes F On-Target Mediated Effect D->F No

Caption: Experimental workflow to identify off-target effects.

References

Technical Support Center: YTK-105 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for YTK-105 experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered when using this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a ligand of the p62-ZZ domain.[1][2][3] It is designed to activate p62-dependent selective macroautophagy, a cellular process for degrading cellular components. This compound is a key component in the design of AUTOTACs (Autophagy-Targeting Chimeras), which are bifunctional molecules that recruit a target protein to the autophagy machinery for degradation.[1][4]

Q2: My results with this compound are inconsistent. What are the common sources of variability?

A2: Inconsistent results in experiments involving autophagy can stem from several factors. It is critical to understand that autophagy is a dynamic, multi-step process.[5][6][7][8] An accumulation of autophagosomes, for instance, does not necessarily mean increased autophagic activity; it could indicate a blockage in the degradation pathway.[5][7][8] Common sources of variability include:

  • Cellular confluency and passage number: Autophagy rates can vary with cell density and age.

  • Reagent stability: Ensure proper storage of this compound and other reagents to maintain their activity.[1]

  • Incubation times and concentrations: Optimization of these parameters is crucial for observing a consistent effect.

  • Assay selection: Relying on a single assay is not recommended for monitoring the dynamic process of autophagy.[5][8]

Troubleshooting Guides

Issue 1: Inconsistent LC3-II levels in Western Blots

Q: I am seeing variable LC3-II band intensities in my Western blots after this compound treatment. How can I troubleshoot this?

A: Monitoring the conversion of LC3-I to LC3-II is a common method to assess autophagy. However, the static level of LC3-II at a single time point can be misleading.[5] High LC3-II could indicate either increased autophagosome formation or a blockage in their degradation.[5]

Solutions:

  • Perform an Autophagic Flux Assay: This is the most reliable way to measure autophagic activity.[3][5] This involves treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). An increase in LC3-II accumulation in the presence of the inhibitor indicates a true induction of autophagy.[3][5] The difference in LC3-II levels with and without the inhibitor represents the net autophagic flux.[3]

  • Optimize Western Blot Protocol:

    • Ensure complete protein transfer, especially for a small protein like LC3.

    • Use fresh lysis buffer with protease inhibitors to prevent protein degradation.[2][9]

    • Load equal amounts of protein for accurate comparison.[2][10]

Table 1: Troubleshooting Inconsistent LC3-II Western Blot Results

Problem Possible Cause Recommended Solution
High variability between replicatesInconsistent cell culture conditionsStandardize cell seeding density and harvest at the same confluency.
No change in LC3-II levelsSuboptimal this compound concentration or incubation timePerform a dose-response and time-course experiment.
Weak LC3-II signalPoor antibody quality or inefficient protein transferUse a validated antibody and verify transfer with Ponceau S staining.[10]
High backgroundNon-specific antibody bindingOptimize antibody concentration and blocking conditions.[2]
Issue 2: Difficulty in Quantifying LC3 Puncta

Q: The number of LC3 puncta in my immunofluorescence experiments is variable and hard to quantify. What can I do?

A: Visualizing LC3 puncta is a common method to detect autophagosomes.[5] However, manual counting can be subjective, and several technical factors can influence the results.

Solutions:

  • Standardize Imaging Parameters: Use consistent settings for microscopy (e.g., laser power, exposure time) across all samples.

  • Automated Image Analysis: Use image analysis software (e.g., ImageJ) to objectively quantify the number and intensity of puncta per cell.[2]

  • Permeabilization Method: The choice of detergent for permeabilization is critical. Triton X-100 may disrupt LC3 puncta, while saponin or digitonin are often recommended alternatives.[11]

  • Distinguish from Protein Aggregates: LC3 can sometimes be recruited to protein aggregates. Techniques like Fluorescence Recovery After Photobleaching (FRAP) can help distinguish between membrane-bound LC3 (in autophagosomes) and LC3 in aggregates.[12]

Table 2: Troubleshooting LC3 Puncta Quantification

Problem Possible Cause Recommended Solution
High background fluorescenceNon-specific antibody stainingTitrate primary and secondary antibodies; include secondary antibody-only controls.
Few or no puncta observedInsufficient autophagy induction or loss of puncta during fixation/permeabilizationConfirm this compound activity with a flux assay; optimize fixation and use a gentle permeabilizing agent like saponin.[11]
Puncta appear diffusePoor fixationOptimize fixation conditions (e.g., time, temperature, fixative).
Subjectivity in countingManual counting biasUse automated image analysis software for objective quantification.[13]
Issue 3: Inconsistent Target Protein Degradation

Q: I am not seeing consistent degradation of my target protein when using a this compound-based AUTOTAC. What should I check?

A: Successful targeted protein degradation with an AUTOTAC depends on the formation of a stable ternary complex between the AUTOTAC, the target protein, and p62, leading to autophagic degradation.

Solutions:

  • Confirm Target Engagement: Verify that your AUTOTAC binds to the target protein and to p62. This can be assessed using techniques like co-immunoprecipitation.[14]

  • Optimize AUTOTAC Concentration and Treatment Time: Perform dose-response and time-course experiments to determine the optimal conditions for degradation. Degradation kinetics can vary between different targets and cell lines.[15]

  • Assess Autophagic Flux: Ensure that this compound is inducing autophagy in your experimental system by performing an autophagic flux assay.[5]

  • Use appropriate controls: Include negative controls such as the target-binding ligand alone and this compound alone to demonstrate that the bifunctional nature of the AUTOTAC is required for degradation.[14]

Table 3: Troubleshooting Inconsistent Targeted Protein Degradation

Problem Possible Cause Recommended Solution
No degradation observedInefficient ternary complex formationConfirm binding to both target and p62; redesign the linker if necessary.
"Hook effect" (reduced degradation at high concentrations)Formation of binary complexes instead of ternary complexesTest a wider range of AUTOTAC concentrations, including lower doses.[15]
Inconsistent degradationCell-type specific differences in autophagy or protein expressionConfirm expression of the target protein and key autophagy proteins (e.g., p62, LC3) in your cell line.
Target protein levels increaseCellular compensatory mechanismsInvestigate potential feedback loops that may upregulate target protein synthesis.

Experimental Protocols

Protocol 1: Monitoring Autophagic Flux by Western Blotting

This protocol measures autophagic flux by detecting the accumulation of LC3-II in the presence of a lysosomal inhibitor.[2][5]

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the time of harvesting.

  • Treatment:

    • Treat cells with this compound at the desired concentration for a predetermined time.

    • For the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) to a subset of the wells.

    • Include vehicle-only and inhibitor-only controls.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel (a 12-15% gel is recommended for good separation of LC3-I and LC3-II).[2]

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody against LC3.

    • Incubate with an appropriate secondary antibody and detect using an ECL reagent.

    • Analyze the band intensities for LC3-II, normalizing to a loading control like β-actin.

Protocol 2: Immunofluorescence Staining for LC3 Puncta

This protocol details the visualization of LC3 puncta in cells.

  • Cell Culture: Grow cells on glass coverslips in a multi-well plate.

  • Treatment: Treat cells with this compound and appropriate controls as described in Protocol 1.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Permeabilization: Wash cells with PBS and permeabilize with a buffer containing saponin (e.g., 0.1% saponin in PBS) for 10 minutes.

  • Blocking: Block non-specific binding with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

  • Immunostaining:

    • Incubate with a primary anti-LC3 antibody overnight at 4°C.

    • Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.

  • Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining. Acquire images using a fluorescence or confocal microscope.

Visualizations

YTK105_Mechanism cluster_0 AUTOTAC Molecule cluster_1 Cellular Machinery YTK105 This compound (p62 Ligand) Linker Linker YTK105->Linker p62 p62 Receptor YTK105->p62 Binds & Activates TargetBinder Target Binder Linker->TargetBinder POI Protein of Interest (POI) TargetBinder->POI Binds Autophagosome Autophagosome p62->Autophagosome Recruits POI to POI->Autophagosome Lysosome Lysosome Autophagosome->Lysosome Fuses with Degradation Degradation Products Lysosome->Degradation Degrades Content

Caption: Mechanism of action for a this compound-based AUTOTAC.

Experimental_Workflow start Start Experiment treat Treat cells with this compound +/- Lysosomal Inhibitor start->treat harvest Harvest Cells treat->harvest split Split Sample harvest->split wb Western Blot for LC3-II & Target Protein split->wb Protein Lysate if Immunofluorescence for LC3 Puncta split->if Fixed Cells analyze_wb Analyze Autophagic Flux & Protein Degradation wb->analyze_wb analyze_if Quantify LC3 Puncta if->analyze_if end Conclusion analyze_wb->end analyze_if->end

Caption: General experimental workflow for assessing this compound activity.

Troubleshooting_Tree start Inconsistent Results? q1 Are you measuring autophagic flux? start->q1 a1_no Perform flux assay with lysosomal inhibitors. q1->a1_no No a1_yes Yes q1->a1_yes Yes q2 Is target degradation inconsistent? a1_yes->q2 a2_yes Confirm target engagement. Optimize concentration & time. q2->a2_yes Yes a2_no No q2->a2_no No q3 Is LC3 puncta quantification variable? a2_no->q3 a3_yes Use automated analysis. Check permeabilization method. q3->a3_yes Yes a3_no Review basic experimental parameters (cell health, reagents). q3->a3_no No

Caption: A decision tree for troubleshooting this compound experiments.

References

AUTOTAC Technical Support Center: Enhancing Efficiency with YTK-105

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the AUTOTAC (AUTOphagy-TArgeting Chimera) platform. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing YTK-105 to improve the efficiency of your targeted protein degradation experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data to support your research.

Understanding AUTOTAC and the Role of this compound

AUTOTAC is a cutting-edge technology that enables the selective degradation of intracellular proteins through the autophagy-lysosome system.[1][2] This is achieved using bifunctional molecules, known as AUTOTACs, which consist of a target-binding ligand (TBL) and an autophagy-targeting ligand (ATL).[1] The ATL component is crucial for hijacking the autophagy machinery.

This compound is a potent small molecule ligand that binds to the ZZ domain of the p62/SQSTM1 protein, a key autophagy receptor.[3] By incorporating this compound as the ATL in your AUTOTAC design, you can effectively activate p62-dependent selective macroautophagy, leading to the efficient degradation of your protein of interest (POI).[3] The AUTOTAC molecule brings the POI into proximity with activated p62, promoting the formation of p62 oligomers that are recognized and engulfed by autophagosomes for subsequent lysosomal degradation.[4][5] This mechanism is independent of the ubiquitin-proteasome system and has been shown to enhance the overall autophagic flux within the cell.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for an AUTOTAC molecule?

A1: An AUTOTAC molecule is a chimeric compound with two key components: a ligand that binds to your protein of interest (POI) and an autophagy-targeting ligand (ATL), such as this compound, that binds to the p62 autophagy receptor.[1][4] This dual binding forms a ternary complex of POI-AUTOTAC-p62. The binding of the ATL to p62 induces a conformational change in p62, leading to its self-oligomerization.[5] This process sequesters the POI into p62 bodies, which are then recognized by LC3 proteins on the autophagosome membrane.[6] The autophagosome engulfs the p62-POI complex and delivers it to the lysosome for degradation.[2][6]

Q2: How does this compound contribute to the efficiency of an AUTOTAC?

A2: this compound serves as a high-affinity ligand for the ZZ domain of p62.[3] Its role is to effectively recruit p62 to the POI and trigger the p62-dependent autophagy cascade. The efficiency of an AUTOTAC is highly dependent on the potency of its ATL in activating this pathway. This compound has been demonstrated to be an effective p62 activator, leading to robust degradation of target proteins at nanomolar to low micromolar concentrations.[7][8]

Q3: Can AUTOTACs be used to degrade protein aggregates?

A3: Yes, a significant advantage of the AUTOTAC platform is its ability to degrade not only soluble monomeric proteins but also degradation-resistant protein aggregates.[1][9][10] This makes it a valuable tool for studying and potentially treating neurodegenerative diseases characterized by protein aggregation, such as tauopathies.[11][12]

Q4: What is the recommended storage and handling for this compound?

A4: this compound should be stored as a solid at -20°C for up to two years.[13] For creating stock solutions, it is recommended to dissolve this compound in a suitable solvent like DMSO. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to six months or -20°C for one month.[3]

Q5: What is a "hook effect" and how can I avoid it in my AUTOTAC experiments?

A5: The hook effect is a phenomenon observed in some targeted protein degradation experiments where the degradation efficiency decreases at very high concentrations of the degrader. This can occur due to the formation of binary complexes (AUTOTAC-POI or AUTOTAC-p62) that are less productive than the desired ternary complex. To avoid this, it is crucial to perform a dose-response experiment with a wide range of AUTOTAC concentrations to determine the optimal concentration for maximal degradation (Dmax) and the half-maximal degradation concentration (DC50).

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or low degradation of the target protein. 1. Poor cell permeability of the AUTOTAC: The molecule may not be efficiently entering the cells. 2. Low binding affinity: The TBL may have low affinity for the POI, or the this compound ATL may have a weak interaction with p62 in the specific cellular context. 3. Inefficient ternary complex formation: The linker connecting the TBL and ATL may be of a suboptimal length or composition. 4. Impaired autophagy pathway: The cell line used may have a compromised autophagy-lysosome pathway.1. Optimize treatment conditions, such as incubation time and serum concentration. If permeability is a known issue, consider alternative delivery methods. 2. Confirm the binding of your TBL to the POI using biophysical assays (e.g., SPR, ITC). Ensure that this compound is properly conjugated. 3. Synthesize and test AUTOTACs with different linker lengths and compositions to identify a more optimal configuration. 4. Confirm the functionality of the autophagy pathway in your cell line by treating with known autophagy inducers (e.g., rapamycin) or inhibitors (e.g., chloroquine) and monitoring LC3-II levels.
High background or non-specific staining in immunocytochemistry (ICC). 1. Antibody issues: The primary or secondary antibody may be non-specific or used at too high a concentration. 2. Inadequate blocking: The blocking step may not be sufficient to prevent non-specific antibody binding. 3. Cell fixation/permeabilization issues: The fixation or permeabilization protocol may not be optimal for the target protein or antibody.1. Validate your antibodies for specificity. Perform a titration of the primary antibody to find the optimal concentration. Run controls with secondary antibody only. 2. Increase the blocking time or try a different blocking agent (e.g., BSA, normal serum). 3. Test different fixation methods (e.g., methanol vs. paraformaldehyde) and permeabilization agents (e.g., Triton X-100 vs. saponin).
Variability in Western blot results. 1. Inconsistent protein loading: Unequal amounts of protein loaded across lanes. 2. Inefficient protein transfer: Suboptimal transfer conditions leading to inconsistent transfer of proteins to the membrane. 3. Issues with antibody incubation: Inconsistent incubation times or antibody concentrations.1. Perform a protein quantification assay (e.g., BCA) and ensure equal loading. Always include a loading control (e.g., GAPDH, β-actin) on your blots. 2. Optimize transfer time and voltage. Check the integrity of your transfer buffer. 3. Ensure consistent incubation conditions for all blots. Use fresh antibody dilutions for each experiment.
Cell toxicity observed after AUTOTAC treatment. 1. Off-target effects: The AUTOTAC molecule may be interacting with other cellular components, leading to toxicity. 2. High concentration: The concentration of the AUTOTAC may be too high. 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells.1. Test the TBL and this compound components individually for toxicity. Perform a proteomics study to identify potential off-target interactions. 2. Perform a dose-response experiment to find the lowest effective concentration. 3. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO).

Quantitative Data Summary

The following tables summarize the degradation performance of AUTOTACs utilizing this compound and other p62 ligands from published studies.

Table 1: Performance of this compound-Containing AUTOTACs
AUTOTACTarget ProteinCell LineDC50Dmax (24 hr)Reference
Fumagillin-105 MetAP2HEK293~0.7 µM~1–10 µM[7]
Fumagillin-105 MetAP2U87-MG~500 nMNot reported[8]
Anle138b-F105 TauP301LSH-SY5Y~3 nMNot reported[7]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Performance of Other AUTOTACs for Comparison
AUTOTACp62 LigandTarget ProteinCell LineDC50Reference
PHTPP-1304 YOK-1304ERβHEK293T~2 nM[7]
VinclozolinM2-2204 YOK-2204ARLNCaP~200 nM[14]
PBA-1105 YTK-1105TauP301LSH-SY5Y~1-10 nM[7]

Experimental Protocols

Protocol 1: General Procedure for AUTOTAC Treatment and Western Blot Analysis

This protocol outlines a general workflow for treating cells with an AUTOTAC and assessing target protein degradation by Western blot.

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.

  • AUTOTAC Preparation: Prepare a stock solution of your this compound containing AUTOTAC in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations for your dose-response experiment.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the AUTOTAC. Include a vehicle control (e.g., DMSO) at a concentration equivalent to the highest AUTOTAC concentration.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and heat the samples at 95°C for 5-10 minutes.

  • SDS-PAGE and Western Blot: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against your POI overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the POI band to a loading control (e.g., GAPDH, β-actin).

Protocol 2: Immunocytochemistry (ICC) for AUTOTAC-Induced Puncta Formation

This protocol is for visualizing the colocalization of the target protein with autophagy markers.

  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Cell Treatment: Treat the cells with the optimal concentration of your AUTOTAC (determined from the Western blot experiment) and a vehicle control for the desired time.

  • Fixation: Wash the cells with PBS and then fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells with PBS and then block with a suitable blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against your POI and an autophagy marker (e.g., LC3 or p62) diluted in the blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and then incubate with fluorescently-labeled secondary antibodies diluted in the blocking buffer for 1 hour at room temperature, protected from light.

  • Nuclear Staining and Mounting: Wash the cells with PBS and then stain the nuclei with DAPI for 5 minutes. Wash again and then mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a confocal or fluorescence microscope. Analyze the images for the formation of puncta and the colocalization of the POI with the autophagy marker.

Mandatory Visualizations

Diagram 1: AUTOTAC Mechanism of Action

AUTOTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation AUTOTAC AUTOTAC (TBL-YTK-105) Ternary_Complex POI-AUTOTAC-p62 Ternary Complex AUTOTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex p62_inactive Inactive p62 p62_inactive->Ternary_Complex p62_oligomer p62 Oligomerization & POI Sequestration Ternary_Complex->p62_oligomer Activation Autophagosome Autophagosome (LC3) p62_oligomer->Autophagosome Recruitment Autolysosome Autolysosome Autophagosome->Autolysosome Fusion with Lysosome Degradation POI Degradation Autolysosome->Degradation

Caption: Workflow of AUTOTAC-mediated protein degradation via the p62-dependent autophagy pathway.

Diagram 2: Experimental Workflow for AUTOTAC Efficiency Analysis

Experimental_Workflow Start Start: Design AUTOTAC with this compound Cell_Culture 1. Cell Culture (Select appropriate cell line) Start->Cell_Culture Dose_Response 2. Dose-Response Treatment (Vary AUTOTAC concentration) Cell_Culture->Dose_Response Western_Blot 3. Western Blot Analysis Dose_Response->Western_Blot Data_Analysis_WB 4. Quantify Degradation (Determine DC50 and Dmax) Western_Blot->Data_Analysis_WB ICC 5. Immunocytochemistry (Optimal AUTOTAC concentration) Data_Analysis_WB->ICC Inform optimal concentration Conclusion Conclusion: Assess AUTOTAC Efficiency Data_Analysis_WB->Conclusion Data_Analysis_ICC 6. Analyze Puncta Formation & Colocalization ICC->Data_Analysis_ICC Data_Analysis_ICC->Conclusion

Caption: A logical workflow for the experimental validation of a this compound-based AUTOTAC.

References

YTK-105 In Vivo Delivery: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the YTK-105 Lipid Nanoparticle (LNP) system. This compound is a novel, proprietary ionizable lipid designed for high-efficiency in vivo delivery of nucleic acid payloads such as mRNA and siRNA. This guide provides detailed troubleshooting advice, frequently asked questions, and standardized protocols to help researchers, scientists, and drug development professionals achieve optimal results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an advanced ionizable cationic lipid that serves as the core functional component of lipid nanoparticle formulations. Its primary application is to encapsulate and deliver nucleic acid payloads (e.g., mRNA, siRNA) to target cells in vivo. It is specifically engineered for high encapsulation efficiency, stability in circulation, and effective endosomal escape to release the payload into the cytoplasm[1].

Q2: What is the general composition of a this compound LNP formulation?

A2: A typical this compound LNP formulation consists of four key components:

  • This compound (Ionizable Lipid): Facilitates nucleic acid encapsulation and endosomal escape.

  • Helper Lipid (e.g., DSPC): Provides structural integrity to the nanoparticle[1].

  • Cholesterol: Enhances nanoparticle stability and facilitates membrane fusion[1][2].

  • PEG-Lipid (e.g., DMG-PEG2000): Improves stability, prevents aggregation, and increases circulation time[1].

Q3: What are the optimal storage conditions for this compound LNPs?

A3: For long-term stability, formulated this compound LNPs should be stored at -80°C. For short-term use (less than one week), storage at 4°C is acceptable. It is critical to avoid multiple freeze-thaw cycles, as this can compromise the integrity of the nanoparticles and lead to aggregation and leakage of the nucleic acid payload.

Q4: Can the biodistribution of this compound LNPs be modulated?

A4: Yes. While standard this compound formulations tend to accumulate in the liver, biodistribution can be influenced by modulating the PEG-lipid content. Higher PEG content can increase circulation time, while lower levels may enhance cellular uptake in certain tissues[3]. Further targeting can be achieved by conjugating specific ligands to the LNP surface.

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation, characterization, and in vivo application of this compound LNPs.

Category 1: LNP Formulation & Characterization

Problem: My this compound LNPs have a large particle size (>150 nm) and/or a high Polydispersity Index (PDI > 0.2).

  • Potential Cause 1: Suboptimal Mixing Conditions. The self-assembly of LNPs is highly dependent on the mixing speed and method[4][5]. Inconsistent or slow mixing can lead to larger, more heterogeneous particles.

    • Solution: If using a microfluidic system, ensure the total flow rate (TFR) and flow rate ratio (FRR) are optimized as per the protocol[6]. Ensure there are no clogs or leaks in the microfluidic chip. For manual mixing, ensure the process is rapid, consistent, and reproducible, although microfluidics is strongly recommended for consistent results[5][7].

  • Potential Cause 2: Poor Quality of Lipids or Solvents. Degraded lipids or impurities in the ethanol can interfere with proper LNP self-assembly.

    • Solution: Use high-purity lipids and anhydrous ethanol. Store lipids under argon or nitrogen at the recommended temperature to prevent oxidation.

  • Potential Cause 3: Incorrect pH of Aqueous Buffer. The pH of the aqueous buffer is critical for the protonation of the this compound lipid, which drives encapsulation of the negatively charged nucleic acid[4].

    • Solution: Ensure the aqueous buffer (e.g., citrate or acetate) is at the optimal pH (typically pH 4.0-5.0) before mixing. Verify the pH with a calibrated meter.

Problem: The encapsulation efficiency (EE) of my mRNA/siRNA is low (< 90%).

  • Potential Cause 1: Incorrect Nitrogen-to-Phosphate (N:P) Ratio. The N:P ratio, which is the molar ratio of amine groups in the ionizable lipid to phosphate groups in the nucleic acid, is a critical parameter for efficient encapsulation[4].

    • Solution: Optimize the N:P ratio. A typical starting point is a ratio between 3:1 and 6:1. You may need to perform a titration to find the optimal ratio for your specific payload and formulation.

  • Potential Cause 2: Poor Nucleic Acid Quality. Degraded or impure mRNA/siRNA will not encapsulate efficiently.

    • Solution: Verify the integrity of your nucleic acid payload using gel electrophoresis or a Bioanalyzer. Ensure it is free of contaminants from the in vitro transcription process, such as double-stranded RNA, which can trigger immune responses[8].

  • Potential Cause 3: Suboptimal Formulation Parameters.

    • Solution: Re-verify all calculations for lipid molar ratios and concentrations. Ensure the correct pH of the aqueous buffer is used, as this is crucial for electrostatic interactions[4]. Refer to the standard formulation tables below.

Category 2: In Vivo Efficacy & Delivery

Problem: I am observing low protein expression (for mRNA) or poor gene knockdown (for siRNA) in vivo.

  • Potential Cause 1: Poor LNP Quality. The issues described in the formulation section (large size, high PDI, low EE) will directly lead to poor in vivo performance.

    • Solution: Always characterize your LNP batch (size, PDI, EE) before in vivo administration. Only use batches that meet the quality control specifications outlined in the data tables.

  • Potential Cause 2: Inefficient Endosomal Escape. Even if LNPs are taken up by cells, the nucleic acid payload must escape the endosome to reach the cytoplasm. This is a primary function of the this compound lipid[1]. Less than 2% of delivered mRNA may successfully escape the endosome[1].

    • Solution: Ensure the LNP formulation is optimized, particularly the molar ratio of the this compound lipid. The helper lipid (e.g., DOPE) can also influence endosomal escape and may be optimized[9].

  • Potential Cause 3: LNP Instability or Rapid Clearance In Vivo. LNPs can be cleared by the mononuclear phagocyte system (MPS).

    • Solution: Verify the PEG-lipid percentage in your formulation. A sufficient density of PEG on the surface is required to prevent opsonization and rapid clearance[3]. However, too much PEG can hinder cellular uptake. An optimization experiment (e.g., testing 1.5%, 3%, and 5% PEG-lipid) may be necessary[3].

  • Potential Cause 4: Incorrect Dosing or Administration Route.

    • Solution: Consult literature for typical dosage ranges for LNP-based therapeutics in your specific animal model. For liver targeting, intravenous (IV) injection is standard. Ensure proper injection technique to avoid administration errors.

Category 3: Safety & Toxicity

Problem: I am observing signs of toxicity (e.g., weight loss, elevated liver enzymes) in my animal models.

  • Potential Cause 1: Innate Immune Response. The LNP components or the nucleic acid payload itself can trigger an innate immune response[2][8]. Cationic lipids, in particular, can be associated with toxicity[8][10].

    • Solution: Reduce the administered dose. Purify the mRNA payload to remove any double-stranded RNA (dsRNA) contaminants, which are potent immune stimulators. Consider incorporating modified nucleotides (e.g., pseudouridine) in your mRNA to reduce its immunogenicity[8].

  • Potential Cause 2: PEG-Related Immunogenicity. Repeated administration of PEGylated nanoparticles can lead to the production of anti-PEG antibodies, causing accelerated blood clearance (ABC) and potential hypersensitivity reactions[1].

    • Solution: If conducting a multi-dose study, monitor for signs of reduced efficacy on subsequent doses. Investigate alternative shielding polymers if anti-PEG responses are suspected.

  • Potential Cause 3: Off-Target Effects.

    • Solution: Assess the biodistribution of your LNPs to confirm they are primarily accumulating in the target organ. Reducing the dose can often mitigate off-target toxicity[11].

Data & Formulation Tables

Table 1: Recommended this compound LNP Formulation & Quality Control Parameters

ParameterRecommended ValuePurpose
Component Molar Ratios
This compound50 mol%Ionizable lipid for encapsulation & endosomal escape[12]
DSPC10 mol%Helper lipid for structural integrity[12]
Cholesterol38.5 mol%Nanoparticle stability and membrane fusion[2]
DMG-PEG20001.5 mol%Stability and increased circulation half-life[3]
Formulation Ratios
N:P Ratio4:1 - 6:1Ratio of ionizable lipid amines to nucleic acid phosphates[4]
Physicochemical Properties
Particle Size (Z-average)70 - 100 nmOptimal for cellular uptake and avoiding rapid clearance[13]
Polydispersity Index (PDI)< 0.15Indicates a narrow, monodisperse size distribution[5][7]
Encapsulation Efficiency (EE)> 95%Ensures high payload delivery per particle[5][7]
Zeta Potential (at neutral pH)Near-neutralReduces non-specific interactions in circulation[13]

Table 2: Example Dosing Guidelines for In Vivo Mouse Studies

PayloadAdministration RouteDose Range (mg/kg)Primary Target Organ
mRNAIntravenous (IV), tail vein0.1 - 1.0 mg/kgLiver, Spleen[14][15]
siRNAIntravenous (IV), tail vein0.5 - 3.0 mg/kgLiver

Note: These are starting recommendations. Optimal dosing must be determined empirically for each animal model and therapeutic application.

Experimental Protocols

Protocol 1: this compound LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of this compound LNPs using a microfluidic mixing device (e.g., from Precision NanoSystems or Dolomite Microfluidics).

  • Preparation of Lipid Stock (Organic Phase):

    • In an appropriate glass vial, dissolve this compound, DSPC, Cholesterol, and DMG-PEG2000 in 100% anhydrous ethanol.

    • Use the molar ratios specified in Table 1 to achieve a final total lipid concentration of 10-20 mM.

    • Vortex gently until all lipids are fully dissolved. This is the organic phase.

  • Preparation of Nucleic Acid Stock (Aqueous Phase):

    • Dilute the mRNA or siRNA payload in a low pH buffer (e.g., 50 mM sodium citrate, pH 4.0).

    • The final concentration will depend on the desired N:P ratio and lipid concentration.

    • Ensure the nucleic acid is fully dissolved. This is the aqueous phase.

  • Microfluidic Mixing:

    • Set up the microfluidic system according to the manufacturer's instructions.

    • Load the organic phase into one syringe and the aqueous phase into a second syringe.

    • Set the pump to a flow rate ratio (FRR) of 3:1 (Aqueous:Organic).

    • Set a total flow rate (TFR) between 4 and 12 mL/min. A higher TFR generally results in smaller particles[5][6].

    • Initiate pumping. The two phases will mix rapidly in the microfluidic cartridge, leading to LNP self-assembly.

    • Collect the output solution, which will be a milky-white suspension of LNPs in a citrate-ethanol buffer.

  • Purification and Buffer Exchange:

    • To remove ethanol and raise the pH to a physiological level, dialyze the LNP suspension against sterile Phosphate-Buffered Saline (PBS), pH 7.4.

    • Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).

    • Perform dialysis overnight at 4°C with at least two changes of PBS.

  • Sterilization and Storage:

    • Filter the final LNP formulation through a 0.22 µm sterile filter.

    • Determine the final concentration and store at 4°C for short-term use or -80°C for long-term storage.

Protocol 2: Quantification of mRNA Encapsulation Efficiency (EE)

This protocol uses a fluorescent dye (e.g., RiboGreen) that selectively binds to single-stranded nucleic acids[7][16].

  • Prepare a Standard Curve:

    • Create a series of known concentrations of your free mRNA in TE buffer (or the buffer used for your LNPs).

    • This will be used to correlate fluorescence intensity to mRNA concentration.

  • Measure Free mRNA:

    • In a 96-well plate, add a diluted sample of your intact LNP formulation.

    • Add the RiboGreen reagent to the wells.

    • Measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm).

    • Use the standard curve to determine the concentration of unencapsulated (free) mRNA.

  • Measure Total mRNA:

    • In a separate set of wells, add the same diluted sample of your LNP formulation.

    • Add a surfactant, such as 0.5% Triton X-100, and incubate for 10 minutes at 37°C. This will lyse the LNPs and release all encapsulated mRNA[17].

    • Add the RiboGreen reagent and measure the fluorescence.

    • Use the standard curve to determine the total mRNA concentration.

  • Calculate Encapsulation Efficiency:

    • Use the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Visualizations: Workflows and Pathways

G cluster_prep Phase 1: Preparation cluster_form Phase 2: Formulation cluster_qc Phase 3: Quality Control cluster_invivo Phase 4: In Vivo Study prep_lipids Prepare Lipid Stock (this compound in Ethanol) mix Microfluidic Mixing (TFR & FRR Control) prep_lipids->mix prep_rna Prepare RNA Stock (Aqueous Buffer, pH 4.0) prep_rna->mix dialysis Dialysis vs. PBS (Buffer Exchange & Purification) mix->dialysis qc Characterization: - Size (DLS) - PDI - Encapsulation Efficiency dialysis->qc qc->mix Batch Fails QC (Re-formulate) inject IV Injection into Animal Model qc->inject Batch Passes QC analysis Efficacy & Safety Analysis (e.g., Protein Expression, Biodistribution, Toxicity) inject->analysis

Caption: Experimental workflow for this compound LNP formulation and in vivo testing.

G start Low In Vivo Efficacy Observed check_qc Step 1: Review LNP Characterization Data (Size, PDI, EE) start->check_qc qc_ok QC Specs Met? check_qc->qc_ok reformulate Action: Re-formulate LNPs. Focus on mixing parameters, pH, and N:P ratio. qc_ok->reformulate No check_dose Step 2: Evaluate Dose & Administration qc_ok->check_dose Yes reformulate->start dose_ok Dose Adequate? check_dose->dose_ok increase_dose Action: Perform dose-response study to find optimal dose. dose_ok->increase_dose No / Unknown check_stability Step 3: Assess In Vivo Stability dose_ok->check_stability Yes increase_dose->start stability_ok PEG-Lipid % Optimal? check_stability->stability_ok optimize_peg Action: Test different PEG-lipid percentages (e.g., 1.5-5 mol%). stability_ok->optimize_peg No / Unknown end Consult Further Technical Support stability_ok->end Yes optimize_peg->start

Caption: Troubleshooting decision tree for low in vivo efficacy of this compound LNPs.

G lnp This compound LNP in Circulation (pH 7.4) uptake Cellular Uptake via ApoE-mediated Endocytosis lnp->uptake endosome LNP in Early Endosome (pH ~6.5) uptake->endosome protonation This compound becomes protonated (positively charged) endosome->protonation disruption Interaction with anionic endosomal lipids causes membrane disruption protonation->disruption release mRNA/siRNA is released into the cytoplasm disruption->release translation Payload engages with cellular machinery (Ribosomes or RISC) release->translation

Caption: Simplified pathway of LNP uptake and endosomal escape.

References

Technical Support Center: YTK-105 Stability & Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability, degradation, and half-life of YTK-105 in cell culture medium.

Note: Specific quantitative stability data for this compound in various culture media is not extensively published. The following guide provides general protocols and troubleshooting advice applicable to small molecules of this class. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a ligand of the p62/SQSTM1-ZZ domain that can activate p62-dependent selective macroautophagy.[1][2] It is utilized in the development of AUTOphagy-TArgeting Chimeras (AUTOTACs), a platform technology for the targeted degradation of proteins and other cellular components via the autophagy-lysosome system.[1][3][4]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For optimal stability, this compound stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[2] It is advisable to aliquot the stock solution upon receipt to avoid repeated freeze-thaw cycles, which can contribute to compound degradation.[5]

Q3: My compound appears to be degrading rapidly in my cell culture medium. What are the potential causes?

A3: Several factors can contribute to the degradation of a small molecule like this compound in culture medium:

  • Enzymatic Degradation: If the medium is supplemented with serum (e.g., Fetal Bovine Serum - FBS), enzymes such as esterases and proteases can metabolize the compound.[5] Furthermore, if cells are present, their own metabolic processes can degrade the compound.

  • pH Instability: Standard culture media are typically buffered to a pH of 7.2-7.4. Compounds that are sensitive to this pH range may undergo hydrolysis or other chemical degradation.[5][6]

  • Binding to Media Components: Small molecules can bind non-specifically to proteins like albumin present in serum.[5] This can reduce the bioavailable concentration of the compound, although in some cases it may paradoxically stabilize the compound from degradation.[7]

  • Chemical Reactivity: The compound may react directly with components in the medium, such as amino acids or vitamins.[6]

Q4: I am observing high variability in my experimental results. What could be the cause?

A4: High variability in potency or stability measurements can stem from several sources:

  • Inconsistent Sample Handling: Ensure precise and consistent timing for sample collection and processing.[6]

  • Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or after dilution in the medium, leading to inconsistent concentrations in the wells.[6]

  • Adsorption to Plastics: The compound may be binding to the plastic surfaces of culture plates or pipette tips.[6][8] This is a common issue that can lead to a perceived loss of compound from the medium.

Troubleshooting Guide

This guide addresses common issues encountered when assessing the stability of this compound in cell culture experiments.

Observed Problem Possible Cause Suggested Solution
Rapid loss of this compound from medium (assessed by LC-MS) 1. Inherent chemical instability in aqueous buffer at 37°C.[6]2. Enzymatic degradation by serum components or cells.[5]3. pH-mediated degradation.[5]1. Perform a stability check in a simpler buffer (e.g., PBS) at 37°C to assess baseline stability.2. Test stability in media with and without serum to determine the impact of serum enzymes.[6]3. Include an acellular control (medium only) to differentiate between chemical and cell-mediated degradation.
High variability between replicate wells 1. Incomplete dissolution of the compound.2. Pipetting errors or inconsistent sample handling.3. "Edge effects" in multi-well plates due to evaporation.[9]1. Confirm complete dissolution of the stock solution by visual inspection and vortexing. Briefly sonicate if necessary.2. Use calibrated pipettes and ensure consistent timing for all steps.3. Avoid using the outer wells of the plate or fill them with sterile PBS to create a humidity barrier.[9]
Compound disappears but no degradation products are detected 1. Non-specific binding to culture plates or pipette tips.[6][8]2. Rapid cellular uptake (if cells are present).[6]1. Use low-protein-binding plates and pipette tips.2. Include a control without cells to quantify binding to the plasticware.3. Analyze cell lysates to measure the intracellular concentration of the compound.[6]

Experimental Protocols & Data

Protocol: Assessing this compound Stability in Culture Medium

This protocol outlines a general method for determining the half-life (t½) of this compound in a specific cell culture medium using LC-MS (Liquid Chromatography-Mass Spectrometry).

1. Preparation:

  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Warm the desired cell culture medium (e.g., DMEM + 10% FBS) to 37°C in a cell culture incubator (5% CO₂).

2. Incubation:

  • Spike the pre-warmed medium with the this compound stock solution to a final concentration of 1 µM. Ensure the final DMSO concentration is ≤0.1% to avoid solvent effects.
  • Aliquot the this compound-containing medium into sterile, low-binding tubes or a multi-well plate.
  • Collect a sample immediately for the T=0 time point.
  • Incubate the remaining samples at 37°C in a 5% CO₂ incubator.

3. Sample Collection:

  • Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
  • For each sample, add 3 volumes of ice-cold acetonitrile containing an internal standard (a stable compound with similar properties, if available) to precipitate proteins and halt degradation.
  • Vortex vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitate.

4. LC-MS Analysis:

  • Transfer the supernatant to HPLC vials for analysis.
  • Use a C18 reverse-phase column and a suitable gradient of water and acetonitrile (both with 0.1% formic acid) to separate this compound from media components.[6]
  • Monitor the disappearance of the parent this compound peak area over time relative to the internal standard.

5. Data Analysis:

  • Plot the natural log of the remaining this compound concentration (or peak area ratio) versus time.
  • The degradation rate constant (k) is the negative of the slope of the linear regression line.
  • Calculate the half-life using the formula: t½ = 0.693 / k .

Data Presentation (Hypothetical)

The following tables represent example data for a hypothetical stability study of this compound.

Table 1: this compound Stability in Different Media Conditions

Medium ConditionHalf-life (t½) in hours% Remaining at 24h
PBS (pH 7.4)> 4895%
DMEM (serum-free)2840%
DMEM + 10% FBS1620%

Table 2: Factors Influencing In Vitro Stability

FactorDescriptionPotential Impact on this compound
pH Stability can be pH-dependent.[10]Potential for hydrolysis outside of optimal pH range.
Serum Proteins Binding to proteins like albumin.[5]Can decrease free concentration but may also protect from degradation.[7]
Enzymes Serum/cellular esterases, proteases.[5]Potential for metabolic degradation, reducing half-life.
Adsorption Binding to plasticware.[6]Can lead to apparent loss of compound if not using low-binding materials.

Diagrams

Experimental_Workflow cluster_prep 1. Preparation cluster_incubate 2. Incubation & Sampling cluster_process 3. Sample Processing cluster_analysis 4. Analysis prep_stock Prepare 10 mM Stock in DMSO prep_media Spike this compound into pre-warmed Medium (1 µM) prep_stock->prep_media incubate Incubate at 37°C, 5% CO2 prep_media->incubate sampling Collect Samples at T=0, 1, 4, 8, 24h incubate->sampling quench Quench with Acetonitrile + Internal Standard sampling->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge supernatant Transfer Supernatant to HPLC Vial centrifuge->supernatant lcms LC-MS Analysis supernatant->lcms data Calculate Rate Constant (k) and Half-life (t½) lcms->data Troubleshooting_Logic start Inconsistent Results or Rapid Compound Loss? check_stability Assess Stability in Simpler Systems? start->check_stability Chemical or Enzymatic Degradation Suspected check_binding Assess Non-Specific Binding? start->check_binding Disappearance w/o Degradants Suspected pbs_test Test in PBS check_stability->pbs_test Yes serum_free_test Test in Serum-Free Medium check_stability->serum_free_test Yes acellular_test Test in Acellular Medium check_stability->acellular_test Yes low_bind_plates Use Low-Binding Plates check_binding->low_bind_plates Yes pbs_test->serum_free_test Stable solution_unstable Problem is inherent compound instability pbs_test->solution_unstable Degrades solution_stable Problem is likely media/cellular serum_free_test->solution_stable Degrades acellular_test->solution_stable Degrades solution_binding Problem is adsorption to plastic low_bind_plates->solution_binding

References

Validation & Comparative

Validating YTK-105 Target Engagement with p62: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of YTK-105, a potent p62 ligand, with alternative compounds for validating target engagement through the autophagy pathway. The data presented herein, supported by detailed experimental protocols, is intended to assist researchers in the selection of appropriate tools for their studies in targeted protein degradation.

Introduction to this compound and p62-Mediated Autophagy

This compound is a small molecule ligand that specifically binds to the ZZ domain of the p62/SQSTM1 protein. This interaction is pivotal in the mechanism of AUTOphagy-TArgeting Chimeras (AUTOTACs), a novel class of molecules designed for the selective degradation of cellular proteins. AUTOTACs function by recruiting the autophagy machinery to a specific protein of interest, leading to its engulfment in autophagosomes and subsequent degradation upon fusion with lysosomes.

The p62 protein acts as a cargo receptor in selective autophagy, recognizing and binding to ubiquitinated proteins and delivering them to the autophagosome. A key indicator of successful target engagement and subsequent autophagy induction by molecules like this compound is the degradation of p62 itself, which can be monitored and quantified by various cellular and biochemical assays. A decrease in cellular p62 levels is a well-established marker for the activation of autophagic flux.

Comparative Analysis of p62 Ligands

The efficacy of this compound in inducing p62-dependent autophagy can be compared with other known p62 ligands, such as YOK-1304 and YT-8-8. The following tables summarize the quantitative data from key experiments designed to assess the potency of these compounds in mediating the degradation of target proteins through the p62 pathway.

Table 1: Dose-Dependent Degradation of Target Protein (MetAP2) by Fumagillin-105 (this compound-based AUTOTAC)
Concentration (µM)Relative MetAP2 Levels (%)
0100
0.0185
0.150
120
1010

Data is derived from densitometric analysis of Western blots from HEK293T cells treated with Fumagillin-105 for 24 hours.[1][2]

Table 2: Comparative Degradation of Androgen Receptor (AR) by VinclozolinM2-2204 (YOK-2204-based AUTOTAC)
Compound (1 µM)Relative AR Levels (%)
Vehicle100
Vinclozolin (Target Binder)95
YOK-2204 (p62 Ligand)90
VinclozolinM2-2204 (AUTOTAC)30

Data is derived from densitometric analysis of Western blots from LNCaP cells treated for 24 hours.[1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz (DOT language).

cluster_0 AUTOTAC-Mediated Protein Degradation YTK105 This compound (p62 Ligand) AUTOTAC AUTOTAC YTK105->AUTOTAC binds to POI Protein of Interest (POI) POI->AUTOTAC binds to p62 p62/SQSTM1 AUTOTAC->p62 recruits Autophagosome Autophagosome p62->Autophagosome delivers POI to Lysosome Lysosome Autophagosome->Lysosome fuses with Degradation Degradation Products Lysosome->Degradation degrades contents

Caption: AUTOTAC Signaling Pathway.

cluster_1 Western Blot Workflow for p62 Detection A Cell Lysis & Protein Extraction B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer to PVDF Membrane C->D E Blocking with 5% non-fat milk D->E F Primary Antibody Incubation (anti-p62) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Densitometry Analysis H->I

Caption: Western Blot Experimental Workflow.

cluster_2 Comparative Logic YTK105 This compound p62 p62 Target Engagement YTK105->p62 Alternatives Alternatives (YOK-1304, YT-8-8) Alternatives->p62 Degradation Target Protein Degradation p62->Degradation Efficacy Comparative Efficacy Degradation->Efficacy

References

YTK-105 in Focus: A Comparative Guide to p62 Ligands for Autophagy Induction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the targeted induction of autophagy presents a promising therapeutic avenue for a range of diseases, including neurodegenerative disorders and cancer. Central to this process is the scaffold protein p62/SQSTM1, a key receptor in selective autophagy. A new class of molecules, known as autophagy-targeting chimeras (AUTOTACs), leverages p62 to induce the degradation of specific cellular targets.[1][2] YTK-105 is a notable p62 ligand developed as a component of the AUTOTAC platform, designed to activate p62-dependent selective macroautophagy.[3][4][5] This guide provides a comparative analysis of this compound against other p62 ligands, supported by experimental data, to aid in the selection of appropriate tools for autophagy research.

Performance Comparison of p62 Ligands in Autophagy Induction

The efficacy of p62 ligands in inducing autophagy is often quantified by their ability to promote the formation of p62 and LC3 puncta (autophagosomes) and their subsequent co-localization within the cell. Experimental data comparing this compound and another p62-ZZ domain ligand, YOK-1304, demonstrates their capacity to activate the autophagic process.

CompoundConcentrationAverage p62 puncta per cellAverage LC3 puncta per cellp62-LC3 Co-localization (%)
This compound 2.5 µM~18~22~80%
YOK-1304 2.5 µM~15~18~75%

Data summarized from Ji et al., 2022, Nature Communications.[6] The data indicates that under the tested conditions, this compound shows a slightly higher potency in inducing the formation of p62 and LC3 puncta, as well as their co-localization, when compared to YOK-1304.

Mechanism of Action: p62-Mediated Autophagy

p62 acts as a bridge, linking ubiquitinated cargo to the autophagic machinery.[7][8] Ligands targeting the ZZ domain of p62, such as this compound, are designed to mimic the binding of natural p62 ligands, thereby activating the protein.[6] This activation leads to the self-oligomerization of p62, a crucial step for the sequestration of cargo and the recruitment of the autophagosome-associated protein LC3.[9] The binding of p62 to LC3 facilitates the engulfment of the p62-cargo complex by the forming autophagosome. Subsequently, the autophagosome fuses with a lysosome, leading to the degradation of its contents.

p62_mediated_autophagy cluster_activation p62 Activation cluster_sequestration Cargo Sequestration cluster_autophagosome Autophagosome Formation cluster_degradation Degradation This compound This compound p62_inactive Inactive p62 This compound->p62_inactive Binds to ZZ domain p62_active Active p62 (Oligomerized) p62_inactive->p62_active Conformational Change & Oligomerization Cargo Ubiquitinated Cargo p62_active->Cargo Binds Cargo p62_cargo_complex p62-Cargo Complex LC3 LC3 p62_cargo_complex->LC3 Recruits LC3 Autophagosome Autophagosome Formation LC3->Autophagosome Lysosome Lysosome Autophagosome->Lysosome Fusion Autolysosome Autolysosome Degradation Degradation of Cargo Autolysosome->Degradation experimental_workflow cluster_icc Immunocytochemistry cluster_wb Western Blotting ICC_start Cell Seeding & Treatment ICC_fix Fixation & Permeabilization ICC_start->ICC_fix ICC_ab Antibody Staining ICC_fix->ICC_ab ICC_img Fluorescence Imaging ICC_ab->ICC_img ICC_quant Puncta Quantification ICC_img->ICC_quant WB_start Cell Lysis WB_sds SDS-PAGE & Transfer WB_start->WB_sds WB_ib Immunoblotting WB_sds->WB_ib WB_det Detection & Analysis WB_ib->WB_det

References

A Comparative Analysis of YTK-105 and Other AUTOTAC Ligands for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of YTK-105 with other autophagy-targeting chimera (AUTOTAC) ligands. The following sections detail the performance of these molecules, supported by experimental data, to inform the selection of appropriate tools for targeted protein degradation studies.

AUTOTACs are a novel class of bifunctional molecules designed to hijack the cell's autophagy machinery for the selective degradation of target proteins. These chimeras consist of a target-binding ligand (TBL) joined by a linker to an autophagy-targeting ligand (ATL). The ATL recruits the autophagy receptor protein p62 (also known as SQSTM1), initiating the formation of an autophagosome around the target protein, which is subsequently degraded upon fusion with a lysosome. This compound is a potent ATL that binds to the ZZ domain of p62. This guide compares this compound with its analogs, YOK-1304 and YOK-2204, based on their ability to induce autophagy and the degradation efficacy of the resulting AUTOTAC constructs.

Performance Comparison of Autophagy-Targeting Ligands

The efficacy of an AUTOTAC molecule is critically dependent on the potency of its ATL in engaging p62 and inducing the autophagic cascade. The seminal work by Ji et al. (2022) provides a direct comparison of this compound and its analog YOK-1304 in their ability to stimulate autophagic flux.

Ligandp62 Puncta Formation (Fold Change vs. Control)LC3 Puncta Formation (Fold Change vs. Control)p62-LC3 Co-localization (Fold Change vs. Control)Autophagic Flux Index
This compound ~7.5~6.0~7.0~2.5
YOK-1304 ~6.0~5.0~5.5~2.0

Data summarized from Ji et al., Nat Commun. 2022;13(1):904.

As the data indicates, both this compound and YOK-1304 significantly induce the formation of p62 and LC3 puncta, which are hallmarks of autophagosome formation. This compound demonstrates a slightly higher potency in inducing puncta formation and p62-LC3 co-localization, resulting in a greater autophagic flux index.

Efficacy of this compound-Based AUTOTACs in Target Degradation

The ultimate measure of an AUTOTAC's performance is its ability to effectively degrade a specific protein of interest. The following table summarizes the degradation efficiency of various AUTOTAC constructs synthesized using this compound and its derivatives. These constructs target different oncoproteins, demonstrating the versatility of the AUTOTAC platform.

AUTOTAC ConstructAutophagy-Targeting LigandTarget ProteinCell LineDC50 (nM)Dmax (%)
PHTPP-1304 YOK-1304ERβHEK293T~2>90
VinclozolinM2-2204 YOK-2204ARLNCaP~200>80
Fumagillin-105 This compoundMetAP2HEK293T~700>80
Fumagillin-105 This compoundMetAP2U87-MG~500>80

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. Data from Ji et al., Nat Commun. 2022;13(1):904.[1][2]

These results highlight that AUTOTACs incorporating this compound and its analogs can achieve potent, nanomolar degradation of their respective target proteins.

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

AUTOTAC_Mechanism cluster_0 AUTOTAC-Mediated Protein Degradation AUTOTAC AUTOTAC (TBL-Linker-ATL) Target Target Protein (e.g., Oncoprotein) AUTOTAC->Target Binds via TBL p62_inactive Inactive p62 AUTOTAC->p62_inactive Binds via ATL (this compound) Ternary_Complex Ternary Complex (Target-AUTOTAC-p62) AUTOTAC->Ternary_Complex Target->Ternary_Complex p62_inactive->Ternary_Complex p62_active p62 Oligomerization & Activation Ternary_Complex->p62_active Induces Autophagosome Autophagosome Formation p62_active->Autophagosome Recruits LC3 Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Degradation Target Protein Degradation Autolysosome->Degradation

AUTOTAC Mechanism of Action

Western_Blot_Workflow cluster_workflow Western Blot for Target Degradation start Cell Culture (e.g., HEK293T, LNCaP) treatment Treat with AUTOTAC (e.g., Fumagillin-105) at various concentrations start->treatment incubation Incubate for 24 hours treatment->incubation lysis Cell Lysis (RIPA buffer) incubation->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% skim milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-MetAP2, anti-Actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescence Detection secondary_ab->detection analysis Densitometry Analysis (Quantify band intensity) detection->analysis end Determine DC50 and Dmax analysis->end

Experimental Workflow for Degradation Analysis

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are based on the procedures described in Ji et al., Nat Commun. 2022;13(1):904.

Western Blotting for Protein Degradation
  • Cell Culture and Treatment: Cells (e.g., HEK293T, LNCaP, U87-MG) are seeded in appropriate well plates and allowed to adhere overnight. The following day, cells are treated with the specified AUTOTAC compound at various concentrations or with DMSO as a vehicle control.

  • Cell Lysis: After a 24-hour incubation period, the cells are washed with ice-cold PBS and then lysed with RIPA buffer supplemented with a protease inhibitor cocktail.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-MetAP2, anti-ERβ, anti-AR) and a loading control (e.g., anti-β-actin). The following day, the membrane is washed and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the level of protein degradation is calculated relative to the vehicle-treated control. The DC50 and Dmax values are then determined from the dose-response curves.

Immunocytochemistry for Puncta Formation
  • Cell Seeding and Treatment: Cells are seeded on coverslips in a 24-well plate. After 24 hours, they are treated with the autophagy-targeting ligand (e.g., this compound, YOK-1304) or DMSO for 24 hours.

  • Fixation and Permeabilization: Cells are washed with PBS, fixed with 4% paraformaldehyde for 15 minutes, and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: After blocking with 1% BSA in PBS, the cells are incubated with primary antibodies against p62 and LC3 overnight at 4°C. The next day, cells are washed and incubated with fluorescently labeled secondary antibodies for 1 hour at room temperature. Nuclei are counterstained with DAPI.

  • Imaging and Analysis: The coverslips are mounted on glass slides, and images are acquired using a confocal microscope. The number of p62 and LC3 puncta per cell and the co-localization of p62 and LC3 are quantified using image analysis software.

Conclusion

This compound and its analogs are highly effective autophagy-targeting ligands for the development of AUTOTACs. The available data indicates that this compound is a potent inducer of autophagy, and AUTOTACs constructed with this ligand can achieve significant degradation of target proteins at nanomolar concentrations. The choice between this compound and other similar ligands may depend on the specific target and cellular context, but all presented options provide a robust platform for researchers exploring targeted protein degradation via the autophagy-lysosome system.

References

YTK-105 versus PROTAC: A Comparative Guide to Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, researchers and drug developers are presented with an expanding toolkit of molecular strategies to eliminate disease-causing proteins. Among the most prominent are Proteolysis Targeting Chimeras (PROTACs) and the more recently developed Autophagy-Targeting Chimeras (AUTOTACs), for which YTK-105 is a key component. This guide provides an objective comparison of these two powerful technologies, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate approach for their targets of interest.

Executive Summary

PROTACs and AUTOTACs represent two distinct, yet complementary, approaches to inducing the degradation of specific proteins. PROTACs function by hijacking the ubiquitin-proteasome system (UPS), a cellular machinery primarily responsible for the degradation of short-lived and soluble proteins.[1][2][3] In contrast, AUTOTACs, which utilize ligands like this compound, engage the autophagy-lysosome system, a pathway capable of degrading a broader range of substrates including long-lived proteins, protein aggregates, and even entire organelles.[3][4][5] The choice between these technologies depends on the nature of the target protein, its subcellular localization, and the desired therapeutic outcome.

Mechanism of Action

PROTACs: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][6] This design allows the PROTAC to act as a molecular bridge, bringing the POI into close proximity with an E3 ligase.[2] This proximity induces the ubiquitination of the POI, marking it for recognition and subsequent degradation by the 26S proteasome.[1][7] A key feature of PROTACs is their catalytic nature; after inducing the degradation of one POI molecule, the PROTAC can dissociate and engage another, allowing for sustained degradation at sub-stoichiometric concentrations.[8]

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI_PROTAC_E3 POI-PROTAC-E3 Complex POI->POI_PROTAC_E3 PROTAC PROTAC PROTAC->POI_PROTAC_E3 E3 E3 Ubiquitin Ligase E3->POI_PROTAC_E3 POI_PROTAC_E3->PROTAC Recycling POI_PROTAC_E3->E3 Ub_POI Ubiquitinated POI POI_PROTAC_E3->Ub_POI Ubiquitination Ub Ubiquitin Ub->POI_PROTAC_E3 Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->Degraded_POI Degradation AUTOTAC_Mechanism cluster_cell Cell cluster_sequestration Sequestration POI Protein of Interest (POI) (e.g., Aggregates) POI_AUTOTAC_p62 POI-AUTOTAC-p62 Complex POI->POI_AUTOTAC_p62 AUTOTAC AUTOTAC (contains this compound) AUTOTAC->POI_AUTOTAC_p62 p62 p62/SQSTM1 p62->POI_AUTOTAC_p62 Autophagosome Autophagosome POI_AUTOTAC_p62->Autophagosome Engulfment Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Autolysosome->Degraded_POI Degradation Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Characterization cluster_incell In-Cell Evaluation cluster_invivo In Vivo Validation Design Design of Degrader (PROTAC or AUTOTAC) Synthesis Chemical Synthesis Design->Synthesis Binding Binding Assays (to POI and E3 Ligase/p62) Design->Binding Ternary Ternary Complex Formation (PROTACs) Binding->Ternary Degradation Degradation Assays (Western Blot, etc.) Ternary->Degradation Dose Dose-Response (DC50/Dmax) Degradation->Dose Time Time-Course Degradation->Time Selectivity Selectivity Profiling (Proteomics) Degradation->Selectivity Viability Cell Viability Assays Degradation->Viability PKPD Pharmacokinetics/ Pharmacodynamics Viability->PKPD Efficacy Efficacy in Disease Models PKPD->Efficacy

References

Orthogonal Validation of YTK-105 Induced Protein Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the orthogonal validation of protein degradation induced by YTK-105-based AUTOTACs (AUTOphagy-TArgeting Chimeras). As a novel modality in targeted protein degradation (TPD), rigorous and multi-faceted validation is crucial to unequivocally demonstrate on-target degradation via the intended autophagy-lysosome pathway. This document outlines key experimental methodologies, presents comparative data interpretation, and offers visual workflows to guide experimental design and analysis.

The AUTOTAC Mechanism: Leveraging p62-Dependent Autophagy

This compound is a ligand that binds to the ZZ domain of the autophagy receptor p62 (also known as Sequestosome-1/SQSTM1)[1][2]. In the AUTOTAC platform, this compound is conjugated to a ligand that binds to a specific protein of interest (POI). This bifunctional chimera simultaneously engages the POI and p62, inducing the oligomerization and activation of p62[2][3]. This activation sequesters the POI into autophagosomes, which then fuse with lysosomes, leading to the degradation of the POI. This mechanism is distinct from the more common Proteolysis-Targeting Chimeras (PROTACs), which utilize the ubiquitin-proteasome system.

Comparative Analysis of Orthogonal Validation Methods

A robust validation strategy for a this compound-based AUTOTAC should provide evidence for:

  • Target Engagement and Degradation: Confirmation that the AUTOTAC reduces the levels of the target protein.

  • Mechanism of Action: Demonstration that the degradation is dependent on the autophagy-lysosome pathway.

  • Specificity: Assessment of off-target effects and confirmation of the intended p62-dependent mechanism.

The following table summarizes key orthogonal methods and the expected outcomes for a this compound-based AUTOTAC.

Validation Method Parameter Measured Expected Outcome for this compound AUTOTAC Alternative Technologies (e.g., PROTACs)
Western Blot Target Protein LevelsDose- and time-dependent decrease in POI levels.Similar decrease in POI levels.
Quantitative Mass Spectrometry (Proteomics) Global Protein AbundanceSelective reduction of the POI with minimal off-target effects.Selective reduction of the POI.
Autophagic Flux Assays (LC3-II Turnover & p62 Degradation) Autophagy Induction and CompletionIncreased LC3-II levels, which are further enhanced in the presence of lysosomal inhibitors (e.g., Bafilomycin A1). Degradation of endogenous p62 is also observed.No direct impact on autophagic flux markers.
Fluorescence Microscopy (LC3 Puncta Formation) Autophagosome FormationIncreased formation of LC3-positive puncta in the cytoplasm.No significant change in LC3 puncta.
Tandem Fluorescent LC3 (mRFP-GFP-LC3) Autophagosome-Lysosome FusionIncrease in red-only puncta, indicating successful fusion and acidification.No significant change in puncta color.
Co-Immunoprecipitation (Co-IP) Protein-Protein InteractionsAUTOTAC-dependent interaction between the POI and p62.PROTAC-dependent interaction between the POI, E3 ligase, and ubiquitin.
p62 Oligomerization Assay p62 ActivationAUTOTAC-induced formation of high-molecular-weight p62 oligomers.No effect on p62 oligomerization.
Lysosomal Inhibition Rescue Dependence on Lysosomal ActivityPre-treatment with lysosomal inhibitors (e.g., Bafilomycin A1, Chloroquine) should rescue the AUTOTAC-induced degradation of the POI.Pre-treatment with proteasome inhibitors (e.g., MG132) should rescue PROTAC-induced degradation.
p62 Knockdown/Knockout Dependence on p62Abrogation of AUTOTAC-induced POI degradation in p62-deficient cells.No effect on PROTAC-induced degradation.

Experimental Protocols

Detailed methodologies are critical for reproducible and reliable results. Below are protocols for key orthogonal validation experiments.

Protocol 1: Western Blot for Target Protein Degradation
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the this compound-based AUTOTAC or vehicle control for the desired time course (e.g., 6, 12, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody specific for the POI. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection and Analysis: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate. Quantify band intensities using densitometry software.

Protocol 2: Autophagic Flux Assay (LC3 Turnover)
  • Cell Treatment: Treat cells with the this compound AUTOTAC in the presence or absence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 4 hours of treatment).

  • Western Blotting: Perform Western blotting as described in Protocol 1, using primary antibodies against LC3B and a loading control.

  • Analysis: Quantify the levels of both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form). An increase in the LC3-II/LC3-I ratio, especially in the presence of the lysosomal inhibitor, indicates an induction of autophagic flux[4][5].

Protocol 3: Co-Immunoprecipitation of POI and p62
  • Cell Treatment and Lysis: Treat cells with the this compound AUTOTAC or vehicle control. Lyse cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the POI or p62, or an isotype control IgG, overnight at 4°C. Add protein A/G agarose beads to pull down the antibody-protein complexes.

  • Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the bound proteins from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both the POI and p62 to detect their interaction.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

AUTOTAC_Mechanism cluster_0 AUTOTAC-Mediated Degradation YTK-105_AUTOTAC This compound AUTOTAC POI Protein of Interest (POI) YTK-105_AUTOTAC->POI Binds to POI p62 p62 (inactive) YTK-105_AUTOTAC->p62 Binds to p62 p62_active p62 (active oligomer) POI->p62_active Sequestration p62->p62_active Induces Oligomerization Autophagosome Autophagosome p62_active->Autophagosome Recruitment to Lysosome Lysosome Autophagosome->Lysosome Fusion Degradation Degradation of POI Lysosome->Degradation

Caption: Mechanism of this compound AUTOTAC-induced protein degradation.

Orthogonal_Validation_Workflow cluster_1 Orthogonal Validation Workflow Start Hypothesis: This compound AUTOTAC degrades POI via autophagy Degradation_Confirmation 1. Confirm Target Degradation (Western Blot, Proteomics) Start->Degradation_Confirmation Mechanism_Investigation 2. Investigate Autophagy Involvement (Autophagic Flux, LC3 Puncta) Degradation_Confirmation->Mechanism_Investigation Specificity_Verification 3. Verify p62-Dependence (p62 KD/KO, Co-IP) Mechanism_Investigation->Specificity_Verification Conclusion Conclusion: Orthogonally Validated Degradation Specificity_Verification->Conclusion

Caption: A typical workflow for the orthogonal validation of a this compound AUTOTAC.

Alternative Autophagy-Based Degradation Technologies

While AUTOTACs represent a significant advancement in TPD, other technologies also leverage the autophagy-lysosome pathway. Understanding these alternatives provides context for the unique mechanism of this compound-based degraders.

  • ATTECs (Autophagosome Tethering Compounds): These molecules are designed to tether the POI to the autophagosome membrane, often by binding to LC3, facilitating its engulfment and degradation[6].

  • LYTACs (Lysosome-Targeting Chimeras): LYTACs are designed to degrade extracellular and membrane-bound proteins by targeting them to the lysosome via receptor-mediated endocytosis[7][8]. They typically consist of an antibody or other targeting moiety linked to a ligand for a lysosome-targeting receptor.

By employing a combination of these orthogonal methods, researchers can confidently validate the on-target degradation mediated by this compound-based AUTOTACs and gain a deeper understanding of their mechanism of action, paving the way for the development of novel and effective therapies.

References

A Comparative Analysis of YTK-105 and Rapamycin on Autophagy Induction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of YTK-105 and the well-established autophagy inducer, rapamycin. This analysis is based on their distinct mechanisms of action and available experimental data.

This compound and rapamycin both stimulate the cellular process of autophagy, a critical mechanism for the degradation and recycling of cellular components. However, they achieve this through fundamentally different pathways, offering distinct advantages and applications in research and therapeutic development. Rapamycin, a widely studied mTOR inhibitor, induces non-selective bulk autophagy. In contrast, this compound is a more recently developed compound that activates selective autophagy through its interaction with the autophagy receptor p62.

Mechanisms of Action: A Tale of Two Pathways

Rapamycin exerts its effects by inhibiting the mechanistic target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and metabolism.[1][2][3] Under nutrient-rich conditions, mTORC1 is active and suppresses autophagy by phosphorylating and inactivating the ULK1 complex, a key initiator of autophagosome formation. By inhibiting mTORC1, rapamycin relieves this suppression, leading to the activation of the ULK1 complex and the induction of bulk autophagy.[4]

This compound, on the other hand, operates through a novel mechanism centered on the autophagy receptor p62 (also known as SQSTM1).[1][5] this compound is a ligand for the ZZ domain of p62 and its binding activates p62-dependent selective macroautophagy.[1][5] This activation is a key feature of the AUTOTAC (AUTOphagy-TArgeting Chimera) platform, where this compound can be conjugated to a target-binding ligand to induce the specific degradation of a protein of interest.[5][6]

G cluster_rapamycin Rapamycin Pathway cluster_ytk105 This compound Pathway rapamycin Rapamycin mTORC1 mTORC1 rapamycin->mTORC1 inhibits ULK1_complex ULK1 Complex mTORC1->ULK1_complex inhibits Autophagy_R Bulk Autophagy ULK1_complex->Autophagy_R induces ytk105 This compound p62 p62/SQSTM1 ytk105->p62 binds & activates cargo Cellular Cargo (e.g., aggregated proteins) p62->cargo recruits Autophagy_Y Selective Autophagy p62->Autophagy_Y cargo->Autophagy_Y targeted for degradation

Figure 1: Simplified signaling pathways of rapamycin and this compound in autophagy induction.

Comparative Experimental Data

The following table summarizes experimental data for this compound and rapamycin from various studies. It is important to note that the experimental conditions differ between studies, which should be taken into consideration when making direct comparisons.

ParameterThis compoundRapamycin
Target p62/SQSTM1mTORC1
Mechanism Activates p62-dependent selective autophagyInhibits mTORC1, leading to non-selective (bulk) autophagy
Cell Lines Tested HeLa, U87-MGU87MG, hBM-MSCs, A549, HeLa, PCCl3, NB cells
Effective Concentration ~2.5 µM10 nM - 500 nM
Treatment Duration 24 hours2 hours - 14 days
Observed Effects Increased p62 and LC3 puncta formation, enhanced autophagic flux.Increased LC3-II/LC3-I ratio, decreased p62 levels, increased Beclin-1, decreased p-mTOR.
Key References Ji et al., Nat Commun. 2022Various, including[2][7][8]

Experimental Protocols

Below are generalized protocols for inducing and assessing autophagy using this compound and rapamycin.

Protocol 1: Induction of Autophagy
  • Cell Culture: Plate cells (e.g., HeLa, U87MG) in appropriate culture vessels and grow to 70-80% confluency.

  • Compound Preparation:

    • This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO). Dilute to a final concentration of 2.5 µM in complete culture medium.

    • Rapamycin: Prepare a stock solution in DMSO. Dilute to a final concentration of 10-500 nM in complete culture medium.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing either this compound, rapamycin, or a vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours for this compound; 2-48 hours for rapamycin) at 37°C in a CO2 incubator.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) for subsequent analysis.

Protocol 2: Western Blot Analysis of Autophagy Markers
  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against autophagy markers such as LC3, p62, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

Protocol 3: Autophagic Flux Assay

To confirm that the observed increase in LC3-II is due to increased autophagosome formation rather than a blockage of lysosomal degradation, an autophagic flux assay can be performed.

  • Experimental Groups: Set up four groups: vehicle control, this compound or rapamycin alone, a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) alone, and this compound or rapamycin co-treated with the lysosomal inhibitor.

  • Treatment: Treat the cells with this compound or rapamycin as described in Protocol 1. Add the lysosomal inhibitor during the last few hours of the incubation period.

  • Analysis: Perform Western blot analysis for LC3 as described in Protocol 2. A significant further increase in LC3-II levels in the co-treated group compared to the this compound or rapamycin-only group indicates a functional autophagic flux.

G start Start: Plate cells (70-80% confluency) treatment Treatment: - Vehicle Control (DMSO) - this compound (e.g., 2.5 µM) - Rapamycin (e.g., 100 nM) start->treatment incubation Incubation: (e.g., 24 hours) treatment->incubation lysis Cell Lysis & Protein Quantification incubation->lysis western_blot Western Blot Analysis: - LC3-I/II - p62 - Loading Control lysis->western_blot analysis Data Analysis: - Densitometry - Compare LC3-II/LC3-I ratio - Compare p62 levels western_blot->analysis

Figure 2: General experimental workflow for comparing autophagy induction.

Conclusion

This compound and rapamycin are both potent inducers of autophagy but through distinct and complementary mechanisms. Rapamycin serves as a tool for inducing general, non-selective autophagy via mTOR inhibition, making it suitable for studies on the overall role of autophagy in cellular processes. This compound, through its targeted activation of p62, opens the door for inducing selective autophagy and is a cornerstone of the AUTOTAC platform for targeted protein degradation. The choice between these two compounds will ultimately depend on the specific research question and the desired mode of autophagy induction. For studies requiring the specific removal of certain cellular components, this compound and the AUTOTAC platform offer a targeted approach, while rapamycin remains the gold standard for inducing bulk autophagy.

References

Cross-Validation of YTK-105 Efficacy in Different Cell Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of YTK-105, a novel p62-ZZ domain ligand, with other autophagy-targeting molecules. The data presented here is collated from key studies to assist in the evaluation of this compound's potential in targeted protein degradation across various cellular contexts.

Introduction to this compound and the AUTOTAC Platform

This compound is a small molecule that acts as a ligand for the ZZ domain of the p62/SQSTM1 protein.[1] This interaction is pivotal for the activation of p62-dependent selective macroautophagy.[1] this compound is a key component in the development of AUTOphagy-TArgeting Chimeras (AUTOTACs), a technology designed for the targeted degradation of proteins.[2][3] AUTOTACs are bifunctional molecules that link a target-binding ligand to an autophagy-targeting ligand, such as this compound.[2][3] This chimera then recruits the target protein to the autophagic machinery for lysosomal degradation.[2][3] This mechanism offers a potential therapeutic strategy for a range of diseases, including cancer and neurodegenerative disorders, by eliminating disease-causing proteins.[2][3][4]

Comparative Efficacy of p62-ZZ Ligands

The efficacy of this compound and its analogs, as part of the AUTOTAC platform, has been evaluated in several cell lines. The following tables summarize the quantitative data on their performance in inducing autophagy and degrading specific target proteins.

Table 1: Induction of Autophagy by p62-ZZ Ligands
CompoundCell LineConcentrationOutcomeReference
This compoundHeLa2.5 µMIncreased p62 and LC3 puncta formation, indicating autophagy induction.[3]
YOK-1304HeLa2.5 µMIncreased p62 and LC3 puncta formation, indicating autophagy induction.[3]
Table 2: Targeted Protein Degradation by AUTOTACs Utilizing p62-ZZ Ligands
AUTOTACTarget ProteinCell LineDC50Max Degradation (%)Reference
Fumagillin-105MetAP2HEK293TNot ReportedNot Reported[3]
Fumagillin-105MetAP2U87-MGNot ReportedNot Reported[3]
PHTPP-1304ERβHEK293TNot ReportedNot Reported[5]
PHTPP-1304ERβACHNNot ReportedNot Reported[5]
PHTPP-1304ERβMCF7Not ReportedNot Reported[5]
VinclozolinM2-2204ARLNCaPNot ReportedNot Reported[5]
Anle138b-F105TauP301LSH-SY5Y~3 nMNot Reported[4]

Experimental Protocols

Cell Culture and Treatment

Human cervical cancer (HeLa), human embryonic kidney (HEK293T), glioblastoma (U87-MG), prostate cancer (LNCaP), renal cell carcinoma (ACHN), and breast cancer (MCF7) cell lines were maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were cultured at 37°C in a humidified atmosphere with 5% CO2. For treatment, compounds were dissolved in DMSO to prepare stock solutions and then diluted to the final concentrations in the cell culture medium.

Immunocytochemistry (ICC) for Autophagy Induction

HeLa cells were seeded on coverslips in 24-well plates. After 24 hours, cells were treated with this compound or YOK-1304 (2.5 µM) for another 24 hours. Cells were then fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 5% bovine serum albumin (BSA). Primary antibodies against p62 and LC3 were incubated overnight at 4°C, followed by incubation with fluorescently labeled secondary antibodies. Images were acquired using a fluorescence microscope. Puncta formation was quantified to assess autophagy induction.[3]

Western Blotting for Protein Degradation

Cells were seeded in 6-well plates and treated with the respective AUTOTACs at the indicated concentrations for 24 hours. Following treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked with 5% non-fat milk and incubated with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis was performed to quantify protein degradation.[3][5]

Signaling Pathways and Experimental Workflows

AUTOTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for AUTOTACs, which leverages the autophagy pathway for targeted protein degradation.

AUTOTAC_Mechanism cluster_cell Cell Target_Protein Target Protein Ternary_Complex Target-AUTOTAC-p62 Ternary Complex Target_Protein->Ternary_Complex Target Binding Ligand AUTOTAC AUTOTAC (e.g., Fumagillin-105) AUTOTAC->Ternary_Complex p62 p62/SQSTM1 p62->Ternary_Complex This compound (p62 Ligand) Phagophore Phagophore Ternary_Complex->Phagophore Recruitment Autophagosome Autophagosome Phagophore->Autophagosome Maturation Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Protein Degradation Autolysosome->Degradation

Caption: Mechanism of AUTOTAC-mediated protein degradation.

Experimental Workflow for Efficacy Evaluation

The diagram below outlines the key steps involved in assessing the efficacy of this compound and related compounds.

Experimental_Workflow cluster_assays Efficacy Assays Cell_Culture Cell Seeding (e.g., HeLa, HEK293T) Compound_Treatment Treatment with This compound / AUTOTAC Cell_Culture->Compound_Treatment Incubation Incubation (24 hours) Compound_Treatment->Incubation ICC Immunocytochemistry (p62/LC3 puncta) Incubation->ICC Western_Blot Western Blotting (Target Protein Levels) Incubation->Western_Blot Data_Analysis Data Analysis and Quantification ICC->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for evaluating this compound efficacy.

Conclusion

This compound demonstrates significant potential as a tool for inducing targeted protein degradation through the AUTOTAC platform. The available data indicates its efficacy in promoting autophagy and, when incorporated into AUTOTACs, in degrading specific oncoproteins and neurodegeneration-associated proteins in a variety of cell lines. Further cross-validation in additional cell types and in vivo models will be crucial to fully elucidate its therapeutic potential. The experimental protocols and workflows provided in this guide offer a foundation for researchers to conduct their own comparative studies.

References

Benchmarking YTK-105-Based AUTOTACs: A Comparative Guide to Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of YTK-105-based Autophagy-TArgeting Chimeras (AUTOTACs) against other prominent protein degrader technologies. By leveraging the cell's own quality control machinery, targeted protein degradation has emerged as a powerful therapeutic modality to eliminate disease-causing proteins. This document offers an objective analysis of the performance of this compound-based AUTOTACs, supported by experimental data and detailed protocols to aid in the rational design and evaluation of these novel therapeutics.

Executive Summary

This compound is a ligand that binds to the ZZ domain of p62/SQSTM1, a key receptor in selective autophagy. AUTOTACs built with this compound are bifunctional molecules that recruit a protein of interest (POI) to the autophagy-lysosome system for degradation.[1] This mechanism distinguishes them from other major classes of degraders, such as PROteolysis-TArgeting Chimeras (PROTACs) and molecular glues, which primarily utilize the ubiquitin-proteasome system (UPS).[2][3][4] The choice of degradation pathway has significant implications for the scope of targetable proteins, degradation kinetics, and potential therapeutic applications. This guide will delve into these differences, presenting available quantitative data and detailed experimental methodologies for their assessment.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between this compound-based AUTOTACs and many other degraders lies in the cellular machinery they hijack.

AUTOTACs and the Autophagy-Lysosome System:

This compound-based AUTOTACs function by binding to both the target protein and p62. This induced proximity activates p62-dependent selective autophagy, leading to the engulfment of the target protein within an autophagosome, which then fuses with a lysosome for degradation of its contents.[1] This pathway is particularly suited for degrading long-lived proteins, protein aggregates, and even entire organelles.[5]

AUTOTAC_Pathway cluster_cell Cell AUTOTAC This compound-based AUTOTAC POI Protein of Interest (POI) AUTOTAC->POI Binds to p62 p62/SQSTM1 AUTOTAC->p62 Binds to POI->p62 Autophagosome Autophagosome p62->Autophagosome Recruits to Lysosome Lysosome Autophagosome->Lysosome Fuses with Autolysosome Autolysosome Degradation Degradation Products Autolysosome->Degradation Degrades POI

Figure 1: Mechanism of this compound-based AUTOTACs.

PROTACs, Molecular Glues, and the Ubiquitin-Proteasome System:

PROTACs are heterobifunctional molecules that link a target protein to an E3 ubiquitin ligase.[3] This proximity results in the polyubiquitination of the target, marking it for degradation by the proteasome.[3] Molecular glues are smaller molecules that induce a novel interaction between an E3 ligase and a target protein, also leading to proteasomal degradation.[6] The UPS is highly efficient at degrading short-lived, soluble proteins.

PROTAC_Pathway cluster_cell Cell PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds to E3 E3 Ubiquitin Ligase PROTAC->E3 Binds to POI->E3 Proteasome Proteasome POI->Proteasome Targeted to E3->POI Ub Ubiquitin Degradation Degradation Products Proteasome->Degradation Degrades POI

Figure 2: Mechanism of PROTACs.

Quantitative Performance Comparison

Direct head-to-head studies comparing this compound-based AUTOTACs with other degraders targeting the same protein under identical conditions are emerging. The following tables summarize available performance data for this compound-based AUTOTACs and representative PROTACs targeting similar proteins. It is important to note that direct comparisons of DC50 and Dmax values across different studies and cell lines should be made with caution.

Table 1: Performance of this compound-Based AUTOTACs

Target ProteinAUTOTAC CompoundCell LineDC50 (nM)Dmax (%)Time (h)Reference
ERβPHTPP-1304HEK293T~2Not Reported24[3]
ARvinclozolinM2-2204LNCaP~200Not Reported24[7]
MetAP2Fumagillin-105U87-MG~500Not Reported24[7]
Tau (P301L)Anle138b-F105SH-SY5Y~3Not ReportedNot Reported[7]

Table 2: Performance of Representative PROTACs

Target ProteinPROTAC CompoundE3 LigaseCell LineDC50 (nM)Dmax (%)Time (h)Reference
ARARV-110VHLVCaP~1>95Not Reported[8]
BRD4MZ1VHLHeLa~25>902[9]
EGFRCompound 5CRBNH19753.1>9524[10]

Experimental Protocols

Accurate and reproducible assessment of degrader performance is critical. Below are detailed protocols for key experiments.

Protocol 1: Western Blot for Target Protein Degradation

This protocol is a standard method to quantify the reduction in the level of a protein of interest.

WB_Workflow start Start cell_culture Cell Seeding & Culture start->cell_culture treatment Degrader Treatment cell_culture->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-POI) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conj.) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis end End analysis->end

Figure 3: Experimental workflow for Western Blot.

Materials:

  • Cell line expressing the protein of interest (POI)

  • This compound-based AUTOTAC or other degrader

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the POI

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with a dose-response of the degrader or a time-course at a fixed concentration. Include a vehicle-only control.[11]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel to separate proteins by size.[11]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.[2]

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.[2]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.[11]

    • Quantify band intensities using densitometry software. Normalize the POI band intensity to a loading control (e.g., GAPDH or β-actin).[11]

    • Calculate the percentage of degradation relative to the vehicle control.

Protocol 2: Mass Spectrometry for Global Proteome Analysis

This protocol allows for an unbiased assessment of degrader selectivity by quantifying changes across the entire proteome.

Materials:

  • Cell line and degrader as in Protocol 1

  • Lysis buffer for mass spectrometry

  • Dithiothreitol (DTT) and iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • C18 solid-phase extraction cartridges/tips

  • LC-MS/MS instrument

Procedure:

  • Sample Preparation: Treat cells and harvest as described in Protocol 1. Lyse cells in a buffer compatible with mass spectrometry.

  • Protein Digestion:

    • Quantify protein concentration.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.[6]

    • Digest proteins into peptides overnight with trypsin.[6]

  • Peptide Cleanup: Desalt the peptide mixture using C18 solid-phase extraction to remove contaminants that can interfere with mass spectrometry analysis.[6]

  • LC-MS/MS Analysis:

    • Separate peptides by liquid chromatography based on their hydrophobicity.

    • Analyze the eluted peptides by tandem mass spectrometry to determine their sequence and quantity.

  • Data Analysis:

    • Use specialized software to identify and quantify thousands of proteins from the mass spectrometry data.

    • Compare protein abundance between degrader-treated and vehicle-treated samples to identify the intended target and any off-target effects.

Concluding Remarks

This compound-based AUTOTACs represent a promising new modality in targeted protein degradation, offering a distinct mechanism of action that complements existing technologies. By engaging the autophagy-lysosome system, AUTOTACs have the potential to degrade a broader range of targets, including those that are resistant to proteasomal degradation. The choice between an AUTOTAC, a PROTAC, or a molecular glue will ultimately depend on the specific target protein, its cellular context, and the desired therapeutic outcome. Rigorous and standardized experimental evaluation, as outlined in this guide, is essential for advancing these innovative therapies from the laboratory to the clinic.

References

Safety Operating Guide

Navigating the Safe Disposal of YTK-105: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible management of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of YTK-105, a small molecule p62-ZZ domain ligand utilized in targeted protein degradation research. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is presented below, offering a quick reference for handling and storage.

PropertyValueReference
Molecular Formula C16H19NO2[1]
Molecular Weight 257.333 g/mol [1]
CAS Number 774192-20-0[1]
Purity >98% (HPLC)[2]
Storage (Powder) 2 years at -20°C[1]
Storage (in DMSO) 2 weeks at 4°C, 6 months at -80°C[1]

Experimental Protocol: this compound Disposal Procedure

The following methodology outlines the recommended procedure for the safe disposal of this compound. This protocol is based on standard practices for handling potent, non-volatile small molecule compounds in a laboratory setting.

Objective: To safely dispose of this compound waste in compliance with institutional and regulatory standards.

Materials:

  • Appropriate Personal Protective Equipment (PPE):

    • Safety goggles

    • Chemical-resistant gloves (e.g., nitrile)

    • Laboratory coat

  • Designated hazardous chemical waste container (leak-proof, with a secure lid)

  • Waste labels

  • Chemical fume hood

Procedure:

  • Personnel Protection: Before handling this compound waste, ensure all required PPE is correctly worn. This includes safety goggles, chemical-resistant gloves, and a laboratory coat.

  • Work Area Preparation: Conduct all disposal procedures within a certified chemical fume hood to minimize inhalation exposure.

  • Waste Segregation:

    • Solid Waste: Collect solid this compound waste, such as contaminated consumables (e.g., pipette tips, microfuge tubes), in a designated, leak-proof hazardous waste container.

    • Liquid Waste: Dispose of solutions containing this compound into a separate, clearly labeled, and compatible hazardous liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Containerization:

    • Ensure the hazardous waste container is in good condition and compatible with the chemical nature of this compound.

    • Do not overfill the container; allow for at least 10% headspace to accommodate expansion.

    • Securely fasten the lid of the waste container when not in immediate use.

  • Labeling:

    • Clearly label the hazardous waste container with the full chemical name ("this compound"), the primary hazard(s), and the date of accumulation.

    • Follow all institutional guidelines for hazardous waste labeling.

  • Storage and Collection:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • Arrange for pickup and final disposal by your institution's authorized hazardous waste management service.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe 1. Don Personal Protective Equipment (PPE) start->ppe fume_hood 2. Work in Chemical Fume Hood ppe->fume_hood segregate 3. Segregate Waste fume_hood->segregate solid_waste Solid Waste (e.g., contaminated tips) segregate->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) segregate->liquid_waste Liquid containerize 4. Containerize in Approved Waste Container solid_waste->containerize liquid_waste->containerize label_waste 5. Label Container Accurately containerize->label_waste store 6. Store in Designated Accumulation Area label_waste->store pickup 7. Arrange for EHS Waste Pickup store->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling YTK-105

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for YTK-105 was found. The following guidance is based on general safety protocols for handling potent, novel, or uncharacterized chemical compounds in a laboratory setting. It is imperative to conduct a thorough risk assessment before handling any new chemical and to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. By adhering to these procedures, you can minimize exposure risks and ensure a safe laboratory environment.

Core Principles for Handling Potent Research Compounds

When specific hazard information is unavailable for a research compound like this compound, the precautionary principle should be applied.[1] This means assuming the substance may be highly hazardous, potentially possessing toxic, carcinogenic, mutagenic, or teratogenic properties at low doses.[1] A comprehensive approach to safety includes the use of engineering controls, personal protective equipment (PPE), and strict adherence to safe handling and disposal procedures.

Personal Protective Equipment (PPE)

The appropriate level of PPE is crucial for minimizing exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Minimum Required PPE Recommended PPE for High-Risk Activities
General Laboratory Work - Nitrile gloves- Safety glasses with side shields- Fully-buttoned laboratory coat- Double nitrile gloves- Chemical splash goggles- Disposable gown with tight-fitting cuffs
Weighing of Powders - Double nitrile gloves- Chemical splash goggles- Face shield- Disposable gown with tight-fitting cuffs- NIOSH-approved respirator (e.g., N95 for powders)- Use of a ventilated enclosure (e.g., powder-containment hood or glove box) is mandatory.
Preparation of Solutions - Double nitrile gloves- Chemical splash goggles- Face shield- Chemical-resistant apron over a lab coat- Work should be conducted within a certified chemical fume hood.
Conducting Reactions - Double nitrile gloves (selection based on all reactants)- Chemical splash goggles- Chemical-resistant apron over a lab coat- All reactions should be performed in a certified chemical fume hood or glove box.
Waste Disposal - Double nitrile gloves- Chemical splash goggles- Laboratory coat- Follow all institutional and regulatory guidelines for hazardous waste disposal.

Note: Always inspect PPE for damage before use and do not wear it outside of the laboratory.[1] For chemicals of unknown toxicity, a flexible laminate glove (e.g., Silver Shield) worn under a pair of heavy-duty chemically resistant outer gloves provides additional protection.[2]

Operational Plan: A Step-by-Step Handling Protocol

A clear, step-by-step plan is essential for the safe handling of potent compounds. The following generalized protocol should be adapted to your specific experimental needs in consultation with your institution's safety protocols.

1. Preparation:

  • Designate a specific area for handling this compound, preferably within a chemical fume hood or glove box.[1]

  • Ensure all necessary equipment, including PPE and spill cleanup materials, is readily available before you begin.[1]

  • Inform colleagues in the vicinity about the nature of your work.[1]

2. Weighing and Transfer:

  • Perform all manipulations of solid this compound that may generate dust within a ventilated enclosure.[1]

  • Use the smallest amount of the substance necessary for the experiment.[1]

  • Employ wet-handling techniques, such as dampening the powder with a suitable solvent, to minimize dust generation.[1]

3. Solution Preparation and Reactions:

  • Slowly add the compound to the solvent to avoid splashing.[1]

  • Conduct all reactions within a certified chemical fume hood.[1]

4. Decontamination and Cleanup:

  • Decontaminate all surfaces and equipment after use with an appropriate solvent or cleaning agent.

  • Properly dispose of all contaminated materials as hazardous waste.

Disposal Plan

The disposal of this compound and associated waste must be managed as hazardous chemical waste.

  • Waste Segregation: Collect all waste containing this compound, including the pure compound, contaminated solutions, and disposable labware (e.g., pipette tips, tubes, gloves), in a designated hazardous waste container.[3][4][5] Do not mix with other waste streams unless compatibility is confirmed.[3][5]

  • Container and Labeling: The waste container must be made of a material compatible with the chemical, in good condition, and have a secure, leak-proof lid.[4] Clearly label the container with a completed EHS Hazardous Waste Label.[4]

  • Storage: Store waste containers in a designated and secure satellite accumulation area, using secondary containment for all liquid hazardous waste.[4]

  • Pickup and Disposal: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste in accordance with local, state, and federal regulations.[3] Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[4][5]

Experimental Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Conduct Hazard Assessment B Designate Handling Area (Fume Hood/Glove Box) A->B C Assemble PPE and Spill Kit B->C D Weigh Solid Compound (Ventilated Enclosure) C->D E Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Equipment and Surfaces F->G H Segregate and Label Hazardous Waste G->H I Store Waste in Designated Area H->I J Arrange for EHS Waste Pickup I->J

Caption: A logical workflow for the safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。